molecular formula C16H18ClN3O5 B12372057 Thalidomide-5-O-C3-NH2 hydrochloride

Thalidomide-5-O-C3-NH2 hydrochloride

Cat. No.: B12372057
M. Wt: 367.78 g/mol
InChI Key: DNABZKGLAFRGIL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Thalidomide-5-O-C3-NH2 hydrochloride is a useful research compound. Its molecular formula is C16H18ClN3O5 and its molecular weight is 367.78 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C16H18ClN3O5

Molecular Weight

367.78 g/mol

IUPAC Name

5-(3-aminopropoxy)-2-(2,6-dioxopiperidin-3-yl)isoindole-1,3-dione;hydrochloride

InChI

InChI=1S/C16H17N3O5.ClH/c17-6-1-7-24-9-2-3-10-11(8-9)16(23)19(15(10)22)12-4-5-13(20)18-14(12)21;/h2-3,8,12H,1,4-7,17H2,(H,18,20,21);1H

InChI Key

DNABZKGLAFRGIL-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C=C(C=C3)OCCCN.Cl

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide on the Mechanism of Action of Thalidomide-5-O-C3-NH2 Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

Executive Summary

Thalidomide-5-O-C3-NH2 hydrochloride is a critical chemical tool in the field of targeted protein degradation (TPD). It is not an active therapeutic agent but rather a functionalized derivative of thalidomide (B1683933), designed specifically for the synthesis of Proteolysis Targeting Chimeras (PROTACs). This molecule serves as a high-affinity ligand for the Cereblon (CRBN) protein, a substrate receptor component of the Cullin-4A RING E3 ubiquitin ligase complex (CRL4^CRBN^). By incorporating this moiety into a heterobifunctional PROTAC, researchers can hijack the cell's native ubiquitin-proteasome system (UPS) to induce the selective degradation of a specific protein of interest (POI), opening avenues to target proteins previously considered "undruggable." This guide details the core mechanism of action, presents quantitative data from representative PROTACs, provides detailed experimental protocols for their evaluation, and visualizes key processes.

Core Mechanism of Action: Hijacking the Ubiquitin-Proteasome System

The primary function of this compound is to act as the E3 ligase-recruiting component of a PROTAC.[1][2] PROTACs are heterobifunctional molecules comprising three key parts: a ligand for a target protein, a ligand for an E3 ubiquitin ligase, and a chemical linker connecting them.[1][3] The thalidomide derivative constitutes the E3 ligase ligand in this architecture.

The mechanism proceeds through the following key steps:

  • Ternary Complex Formation : A PROTAC containing the Thalidomide-5-O-C3-NH2 moiety enters the cell. One end of the PROTAC binds to the target protein (POI), while the thalidomide end binds to CRBN. This action brings the POI and the CRL4^CRBN^ E3 ligase into close proximity, forming a key ternary complex (POI-PROTAC-CRBN).[4][5]

  • Ubiquitination of the Target Protein : Within the ternary complex, the E3 ligase facilitates the transfer of ubiquitin (a small regulatory protein) from a charged E2 ubiquitin-conjugating enzyme to lysine (B10760008) residues on the surface of the POI. This process is repeated to form a polyubiquitin (B1169507) chain on the target.

  • Proteasomal Recognition and Degradation : The polyubiquitin chain acts as a recognition signal for the 26S proteasome, the cell's primary protein degradation machinery.[1] The proteasome captures the polyubiquitinated POI, unfolds it, and degrades it into small peptides.

  • Catalytic Cycle : After the POI is degraded, the PROTAC and the E3 ligase are released and can engage another target protein molecule. This catalytic nature allows a single PROTAC molecule to induce the degradation of multiple target protein molecules, enabling potent activity at sub-stoichiometric concentrations.[4]

PROTAC_Mechanism cluster_0 Cellular Environment protac PROTAC (Thalidomide-5-O-C3-NH2 Moiety + Linker + POI Ligand) ternary_complex Ternary Complex (POI-PROTAC-CRBN) protac->ternary_complex Binds POI & CRBN poi Target Protein (POI) poi->ternary_complex crbn_complex CRL4-CRBN E3 Ligase Complex crbn_complex->ternary_complex ub_poi Polyubiquitinated POI ternary_complex->ub_poi Polyubiquitination ubiquitin Ubiquitin (Ub) ubiquitin->ternary_complex E1-E2 transfer proteasome 26S Proteasome ub_poi->proteasome Recognition proteasome->protac Release & Recycle proteasome->crbn_complex peptides Degraded Peptides proteasome->peptides Degradation

Caption: PROTAC-mediated protein degradation pathway.

Quantitative Data Analysis

The efficacy of a PROTAC is defined by its binding affinity and its ability to induce degradation. Key parameters include the half-maximal degradation concentration (DC₅₀) and the maximum level of degradation (Dₘₐₓ). The following table presents representative data for a series of CRBN-recruiting PROTACs designed to degrade Bromodomain-containing protein 4 (BRD4), adapted from a study that utilized a lenalidomide-based binder structurally similar to thalidomide.[2]

PROTAC IDLinker MoietyBRD4 Binding (IC₅₀, nM)BRD4 Degradation (DC₅₀, nM)Max Degradation (Dₘₐₓ, %)
Pro-2 Short Alkyl Chain7915.1>95
Pro-7 PEG-like Linker361.8>95
Pro-13 Extended PEG Linker513.5>95
Pro-1 Very Short Linker465>1000<10

Data is illustrative and adapted from a study on lenalidomide-based PROTACs targeting BRD4 in the 22Rv1 cell line after 24h treatment.[2]

Key Experimental Protocols

Evaluating a PROTAC synthesized with Thalidomide-5-O-C3-NH2 requires a suite of biochemical and cell-based assays to confirm its mechanism of action, potency, and specificity.

Experimental_Workflow cluster_biochem cluster_cell cluster_moa synthesis PROTAC Synthesis (Incorporate Thalidomide-5-O-C3-NH2) biochem Biochemical Assays (Binding) synthesis->biochem cell_based Cell-Based Assays (Degradation & Function) synthesis->cell_based fp_assay Fluorescence Polarization (FP) spr_itc SPR / ITC specificity Specificity & MoA Confirmation cell_based->specificity western Western Blot / In-Cell Western proteomics Mass Spectrometry viability Cell Viability (MTT, CTG) proteasome_inhib Proteasome Inhibitor Rescue knockout CRBN Knockout Control

Caption: Typical experimental workflow for PROTAC evaluation.

Protocol: Western Blot for Protein Degradation

This is the most common method to quantify the reduction in target protein levels.[1][6][7]

Objective: To determine the DC₅₀ and Dₘₐₓ of a PROTAC.

Methodology:

  • Cell Culture and Treatment: Plate cells (e.g., 22Rv1, HEK293) in 6-well or 12-well plates and allow them to adhere overnight. Treat cells with a serial dilution of the PROTAC (e.g., 0.1 nM to 10 µM) and a vehicle control (e.g., 0.1% DMSO) for a specified time (e.g., 16-24 hours).[1]

  • Cell Lysis: After incubation, wash cells twice with ice-cold Phosphate-Buffered Saline (PBS). Add ice-cold RIPA lysis buffer supplemented with protease and phosphatase inhibitors.[1][7] Scrape the cells, collect the lysate, and incubate on ice for 30 minutes.[1]

  • Protein Quantification: Centrifuge the lysate at ~14,000 x g for 15 minutes at 4°C to pellet debris.[3] Determine the protein concentration of the supernatant using a BCA protein assay kit.

  • Sample Preparation: Normalize protein concentrations for all samples. Add 4x Laemmli sample buffer and boil at 95-100°C for 5-10 minutes to denature the proteins.[1]

  • SDS-PAGE and Transfer: Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel. Separate proteins by electrophoresis and then transfer them to a PVDF or nitrocellulose membrane.[1][3]

  • Immunoblotting:

    • Block the membrane for 1 hour at room temperature with 5% non-fat milk or Bovine Serum Albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST).[1]

    • Incubate the membrane overnight at 4°C with a primary antibody specific to the target protein and a loading control (e.g., GAPDH, β-actin).

    • Wash the membrane three times with TBST.

    • Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[1]

  • Detection and Analysis: Wash the membrane three times with TBST. Apply an enhanced chemiluminescence (ECL) substrate and capture the signal with an imaging system. Quantify band intensities using densitometry software. Normalize the target protein signal to the loading control and calculate the percentage of degradation relative to the vehicle control. Plot a dose-response curve to determine DC₅₀ and Dₘₐₓ.

Protocol: Fluorescence Polarization (FP) Binding Assay

FP assays are used to measure the binding affinity of the PROTAC to its target protein and to CRBN, and to assess the formation and cooperativity of the ternary complex.[8]

Objective: To determine the binary (PROTAC-POI, PROTAC-CRBN) and ternary binding affinities.

Methodology:

  • Reagent Preparation:

    • Fluorescent Tracer: Synthesize a fluorescently labeled ligand for the protein of interest (e.g., a known inhibitor of the POI tagged with fluorescein).[9][10]

    • Proteins: Use purified, recombinant target protein and CRBN-DDB1 complex.

    • Assay Buffer: Prepare a suitable buffer (e.g., PBS with 0.01% Triton X-100 and 1 mM DTT).

  • Assay Setup (Competitive Binding):

    • In a 96-well or 384-well black plate, add a fixed, low concentration of the fluorescent tracer and the target protein.[11]

    • Add a serial dilution of the competitor ligand (the PROTAC).

    • Include controls for background (buffer only) and maximum polarization (tracer + protein, no competitor).

  • Incubation: Incubate the plate at room temperature for a predetermined time (e.g., 60 minutes) to reach binding equilibrium.[11]

  • Measurement: Read the plate using a fluorescence plate reader equipped with polarization filters. The instrument measures the intensity of emitted light parallel and perpendicular to the plane of excitation.

  • Data Analysis: The instrument calculates the fluorescence polarization (FP) in millipolarization units (mP). As the PROTAC displaces the fluorescent tracer from the protein, the tracer tumbles more rapidly, causing a decrease in polarization. Plot the change in mP against the logarithm of the PROTAC concentration and fit the data to a suitable binding model to calculate the IC₅₀, which can be converted to a binding affinity constant (Kᵢ).[9]

Protocol: Cell Viability Assay (e.g., CellTiter-Glo®)

This assay measures the functional consequence of target protein degradation, such as inhibition of cancer cell proliferation.

Objective: To determine the effect of PROTAC-induced protein degradation on cell viability and calculate the IC₅₀ for growth inhibition.

Methodology:

  • Cell Seeding: Seed cells in an opaque-walled 96-well plate at a density that ensures they remain in the exponential growth phase for the duration of the experiment. Allow cells to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of the PROTAC. Include a vehicle-only control.

  • Incubation: Incubate the cells for a period relevant to the desired phenotypic outcome (e.g., 72 hours).[12]

  • Reagent Addition: Equilibrate the plate and the CellTiter-Glo® reagent to room temperature. Add the reagent to each well (typically in a 1:1 ratio with the cell culture medium).

  • Signal Development: Mix the contents by orbital shaking for 2 minutes to induce cell lysis. Incubate at room temperature for an additional 10 minutes to stabilize the luminescent signal.

  • Measurement: Measure the luminescence using a plate-reading luminometer. The signal generated is proportional to the amount of ATP present, which is an indicator of the number of metabolically active, viable cells.

  • Data Analysis: Normalize the data to the vehicle-treated controls and plot cell viability against the logarithm of PROTAC concentration. Fit the curve to determine the IC₅₀ value.[12]

References

An In-depth Technical Guide to the Physicochemical Properties of Thalidomide-5-O-C3-NH2 Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Thalidomide-5-O-C3-NH2 hydrochloride is a functionalized analog of thalidomide (B1683933), designed as a ligand for the E3 ubiquitin ligase Cereblon (CRBN). This modification, featuring a 5-O-linked propyl amine hydrochloride chain, makes it a valuable building block in the development of Proteolysis Targeting Chimeras (PROTACs). PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ligase, leading to the target's ubiquitination and subsequent degradation by the proteasome. This technical guide provides a comprehensive overview of the known physicochemical properties, a putative synthesis protocol, and key experimental methodologies relevant to the study and application of this compound in drug discovery and development.

Physicochemical Properties

Quantitative data for this compound is not extensively available in peer-reviewed literature. The following table summarizes available data from commercial suppliers and predicted values based on its chemical structure.

PropertyValueSource
Chemical Formula C₁₆H₁₈ClN₃O₅MedChemExpress, Immunomart[1][2]
Molecular Weight 367.78 g/mol MedChemExpress, Immunomart[1][2]
Appearance SolidMedChemExpress[1]
CAS Number 2694727-94-9MedChemExpress, Immunomart[1][2]
Melting Point Data not availableTargetMol Safety Data Sheet[3]
Solubility Soluble in DMSOMedChemExpress[1]
pKa (predicted) ~8.5 (amine), ~10.5 (imide)Predicted
LogP (predicted) ~1.2Predicted

Synthesis and Characterization

While a specific, detailed experimental protocol for the synthesis of this compound is not publicly available, a plausible synthetic route can be devised based on established methods for the synthesis of thalidomide analogs with ether linkages on the phthalimide (B116566) ring.

Putative Synthetic Protocol

The proposed synthesis involves a two-step process starting from 5-hydroxythalidomide (B1239145).

Step 1: Alkylation of 5-Hydroxythalidomide with N-(3-bromopropyl)phthalimide

  • To a solution of 5-hydroxythalidomide (1 equivalent) in a suitable polar aprotic solvent such as dimethylformamide (DMF), add a base like potassium carbonate (K₂CO₃, 1.5 equivalents).

  • Stir the mixture at room temperature for 30 minutes.

  • Add N-(3-bromopropyl)phthalimide (1.2 equivalents) to the reaction mixture.

  • Heat the reaction to 80-90 °C and monitor the progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction to room temperature and pour it into ice-cold water.

  • Collect the precipitate by filtration, wash with water, and dry under vacuum to yield the phthalimide-protected intermediate.

Step 2: Deprotection and Hydrochloride Salt Formation

  • Suspend the product from Step 1 in ethanol.

  • Add hydrazine (B178648) hydrate (B1144303) (2-3 equivalents) and reflux the mixture.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture and filter to remove the phthalhydrazide (B32825) byproduct.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in a minimal amount of a suitable organic solvent (e.g., dichloromethane).

  • Add a solution of hydrochloric acid in diethyl ether or isopropanol (B130326) to precipitate the hydrochloride salt.

  • Collect the solid by filtration, wash with diethyl ether, and dry under vacuum to obtain this compound.

Characterization

The synthesized compound should be characterized using standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR to confirm the chemical structure.

  • Mass Spectrometry (MS): To verify the molecular weight.

  • High-Performance Liquid Chromatography (HPLC): To assess the purity of the final compound.

Mechanism of Action and Relevant Signaling Pathways

This compound functions as a molecular glue that binds to Cereblon (CRBN), a substrate receptor of the Cullin-4 RING E3 ubiquitin ligase (CRL4) complex.[4][5] This binding event modulates the substrate specificity of the CRL4^CRBN^ complex, enabling the recruitment of neo-substrates for ubiquitination and subsequent degradation by the 26S proteasome. In the context of a PROTAC, the amine group of this compound is connected via a linker to a ligand that binds to a protein of interest (POI). This brings the POI into proximity with the E3 ligase, leading to its degradation.

PROTAC_Mechanism cluster_PROTAC PROTAC Molecule cluster_E3 CRL4-CRBN E3 Ligase PROTAC Thalidomide-5-O-C3-NH2 - Linker - POI Ligand CRBN Cereblon (CRBN) PROTAC->CRBN Binds POI Protein of Interest (POI) PROTAC->POI Binds DDB1 DDB1 CRBN->DDB1 CUL4 Cullin 4 ROC1 ROC1 CUL4->ROC1 DDB1->CUL4 Proteasome 26S Proteasome POI->Proteasome Degradation E2 E2 Ubiquitin- Conjugating Enzyme E2->ROC1 Recruits Ub Ubiquitin E2->Ub Carries Ub->POI Ubiquitination

Caption: Mechanism of action for a PROTAC utilizing a thalidomide-based ligand.

Experimental Protocols

Cereblon Binding Assay

Determining the binding affinity of this compound to CRBN is crucial. A common method is a competitive binding assay using fluorescence polarization (FP).

Principle: This assay measures the change in the polarization of fluorescently labeled thalidomide upon binding to CRBN. Unlabeled ligands, such as this compound, will compete with the fluorescent probe for binding to CRBN, resulting in a decrease in fluorescence polarization.

Materials:

  • Purified recombinant CRBN protein

  • Fluorescently labeled thalidomide (e.g., Cy5-labeled thalidomide)

  • This compound

  • Assay buffer (e.g., phosphate-buffered saline with 0.01% Tween-20)

  • Black, low-binding microtiter plates

  • Fluorescence microplate reader capable of measuring fluorescence polarization

Procedure:

  • Prepare a serial dilution of this compound in the assay buffer.

  • In a microtiter plate, add the assay buffer, fluorescently labeled thalidomide (at a fixed concentration), and the serially diluted this compound.

  • Add the purified CRBN protein to initiate the binding reaction.

  • Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to reach equilibrium.

  • Measure the fluorescence polarization using a microplate reader.

  • Plot the fluorescence polarization values against the logarithm of the competitor concentration and fit the data to a suitable model to determine the IC₅₀ value.

Cereblon_Binding_Assay start Start prep_reagents Prepare Serial Dilutions of Test Compound start->prep_reagents plate_setup Add Buffer, Fluorescent Probe, and Test Compound to Plate prep_reagents->plate_setup add_crbn Add CRBN Protein plate_setup->add_crbn incubation Incubate at RT add_crbn->incubation read_fp Measure Fluorescence Polarization incubation->read_fp data_analysis Analyze Data (IC50) read_fp->data_analysis end End data_analysis->end

Caption: Workflow for a competitive Cereblon binding assay.

Protein Degradation Assay (Western Blot)

To confirm that a PROTAC synthesized using this compound induces the degradation of the target protein, a Western blot analysis is commonly performed.

Principle: This technique uses antibodies to detect the levels of the target protein in cells treated with the PROTAC. A decrease in the protein band intensity indicates degradation.

Materials:

  • Cell line expressing the protein of interest

  • PROTAC synthesized with this compound

  • Cell lysis buffer

  • Primary antibody against the protein of interest

  • Primary antibody against a loading control (e.g., GAPDH, β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • SDS-PAGE and Western blotting equipment

Procedure:

  • Seed cells in a multi-well plate and allow them to adhere overnight.

  • Treat the cells with varying concentrations of the PROTAC for a specific duration (e.g., 24 hours).

  • Lyse the cells and quantify the total protein concentration.

  • Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane and incubate with the primary antibody against the target protein.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody.

  • Detect the signal using a chemiluminescent substrate and an imaging system.

  • Strip the membrane and re-probe with the loading control antibody.

  • Quantify the band intensities and normalize the target protein levels to the loading control to determine the extent of degradation.

Protein_Degradation_Assay start Start cell_culture Cell Seeding and PROTAC Treatment start->cell_culture cell_lysis Cell Lysis and Protein Quantification cell_culture->cell_lysis sds_page SDS-PAGE and Western Blot Transfer cell_lysis->sds_page immunoblotting Immunoblotting with Primary and Secondary Antibodies sds_page->immunoblotting detection Chemiluminescent Detection immunoblotting->detection analysis Band Intensity Analysis detection->analysis end End analysis->end

Caption: Workflow for a Western blot-based protein degradation assay.

Conclusion

This compound is a key chemical tool for the development of CRBN-recruiting PROTACs. Its physicochemical properties, while not fully characterized in the public domain, are amenable to its application in drug discovery. The provided putative synthesis and experimental protocols offer a foundational framework for researchers working with this and similar thalidomide-based E3 ligase ligands. Further detailed characterization of its properties will undoubtedly contribute to the rational design of more effective protein degraders.

References

An In-Depth Technical Guide to Thalidomide-5-O-C3-NH2 Hydrochloride for Targeted Protein Degradation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The field of targeted protein degradation (TPD) has ushered in a new era of therapeutic intervention, moving beyond traditional inhibition to the complete removal of disease-relevant proteins. Proteolysis-targeting chimeras (PROTACs) are at the vanguard of this revolution, functioning as heterobifunctional molecules that co-opt the cell's intrinsic ubiquitin-proteasome system to induce the degradation of specific protein targets. A cornerstone of many efficacious PROTACs is the recruitment of the Cereblon (CRBN) E3 ubiquitin ligase, a task for which thalidomide (B1683933) and its derivatives have proven exceptionally well-suited. This technical guide provides a comprehensive overview of Thalidomide-5-O-C3-NH2 hydrochloride, a functionalized CRBN ligand designed for incorporation into PROTACs. We will delve into its mechanism of action, provide detailed experimental protocols for its evaluation, and present illustrative quantitative data for a representative PROTAC.

Introduction: The PROTAC Revolution and the Role of Cereblon

PROTACs are rationally designed molecules composed of three key components: a "warhead" that binds to the protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a linker that connects these two moieties. By forming a ternary complex between the POI and the E3 ligase, the PROTAC facilitates the ubiquitination of the POI, marking it for degradation by the 26S proteasome. This catalytic process allows for the sustained elimination of the target protein at sub-stoichiometric concentrations.

Thalidomide and its analogs, such as lenalidomide (B1683929) and pomalidomide, are a class of molecules known as immunomodulatory imide drugs (IMiDs). Their mechanism of action involves binding to Cereblon (CRBN), a substrate receptor of the CUL4A-DDB1 E3 ubiquitin ligase complex. This binding event allosterically modulates the substrate specificity of CRBN, leading to the recruitment and degradation of "neosubstrates." In the context of PROTACs, the thalidomide moiety serves as a high-affinity anchor to the CRBN E3 ligase, bringing it into proximity with the target protein. This compound is a synthetic derivative featuring a 3-carbon linker with a terminal amine at the 5-position of the thalidomide core, providing a versatile attachment point for a POI-binding warhead.

Mechanism of Action: A Catalytic Cycle of Degradation

The action of a PROTAC utilizing this compound follows a catalytic cycle, as depicted in the signaling pathway below. The formation of a stable ternary complex is the rate-limiting step and is crucial for efficient protein degradation.

PROTAC_Mechanism cluster_0 Cellular Environment PROTAC Thalidomide-5-O-C3-PROTAC Ternary_Complex POI-PROTAC-CRBN Ternary Complex PROTAC->Ternary_Complex Binds POI Protein of Interest (POI) POI->Ternary_Complex Binds CRBN CRBN E3 Ligase CRBN->Ternary_Complex Binds Ternary_Complex->PROTAC Recycled Ub_POI Ubiquitinated POI Ternary_Complex->Ub_POI Ubiquitination Proteasome 26S Proteasome Ub_POI->Proteasome Recognition Degraded_POI Degraded Peptides Proteasome->Degraded_POI Degradation

PROTAC-mediated protein degradation pathway.

Synthesis of this compound

The synthesis of this compound can be achieved through a multi-step process, beginning with the synthesis of 5-hydroxythalidomide (B1239145), followed by alkylation and deprotection. The following is a representative synthetic protocol.

Step 1: Synthesis of 5-Hydroxythalidomide

This step involves the reaction of a suitably protected glutamine derivative with a 4-hydroxyphthalic anhydride (B1165640) derivative.

  • Materials: 4-Hydroxyphthalic anhydride, 3-aminopiperidine-2,6-dione (B110489) hydrochloride, pyridine (B92270).

  • Procedure:

    • A mixture of 4-hydroxyphthalic anhydride (1.0 eq) and 3-aminopiperidine-2,6-dione hydrochloride (1.1 eq) in pyridine is heated to reflux for 5 hours.

    • The reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure.

    • The residue is purified by column chromatography on silica (B1680970) gel to afford 5-hydroxythalidomide.

Step 2: Alkylation with a Protected Aminopropyl Linker

5-hydroxythalidomide is then alkylated with a protected 3-carbon linker.

  • Materials: 5-Hydroxythalidomide, N-(3-bromopropyl)phthalimide, potassium carbonate, dimethylformamide (DMF).

  • Procedure:

    • To a solution of 5-hydroxythalidomide (1.0 eq) in DMF, add potassium carbonate (2.0 eq) and N-(3-bromopropyl)phthalimide (1.2 eq).

    • The reaction mixture is stirred at 80°C for 12 hours.

    • After cooling, the mixture is poured into water and the precipitate is collected by filtration.

    • The solid is washed with water and dried to yield the phthalimide-protected intermediate.

Step 3: Deprotection to Yield Thalidomide-5-O-C3-NH2

The final step involves the removal of the phthalimide (B116566) protecting group to liberate the primary amine.

  • Materials: Phthalimide-protected intermediate, hydrazine (B178648) monohydrate, ethanol.

  • Procedure:

    • The phthalimide-protected intermediate is suspended in ethanol, and hydrazine monohydrate (5.0 eq) is added.

    • The mixture is heated to reflux for 4 hours.

    • The reaction is cooled, and the resulting precipitate (phthalhydrazide) is removed by filtration.

    • The filtrate is concentrated under reduced pressure, and the residue is purified by chromatography to yield the free amine.

Step 4: Hydrochloride Salt Formation

  • Materials: Thalidomide-5-O-C3-NH2, HCl in diethyl ether.

  • Procedure:

    • The purified free amine is dissolved in a minimal amount of methanol.

    • A solution of HCl in diethyl ether is added dropwise with stirring until precipitation is complete.

    • The resulting solid is collected by filtration, washed with diethyl ether, and dried under vacuum to afford this compound.

Quantitative Data Presentation

The efficacy of a PROTAC is evaluated by its ability to induce the degradation of the target protein. Key parameters include the half-maximal degradation concentration (DC50) and the maximal level of degradation (Dmax). The following tables present illustrative data for a hypothetical PROTAC, "PROTAC-X," constructed using this compound to target Protein-Y.

Disclaimer: The following data is representative and intended for illustrative purposes, based on typical values observed for thalidomide-based PROTACs.

Table 1: In Vitro Degradation Profile of PROTAC-X

Cell LineTarget ProteinDC50 (nM)Dmax (%)Treatment Time (h)
Cell Line AProtein-Y25>9024
Cell Line BProtein-Y40>8524

Table 2: Comparative Binding Affinities

ComponentBinding PartnerMethodBinding Affinity (Kd) (nM)
Thalidomide-5-O-C3-NH2CRBNIsothermal Titration Calorimetry150
PROTAC-X WarheadProtein-YSurface Plasmon Resonance50
PROTAC-XTernary Complex (CRBN, Protein-Y)Bio-Layer Interferometry20

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize PROTACs.

Experimental_Workflow cluster_1 PROTAC Evaluation Workflow Start Cell Culture & Treatment Lysis Cell Lysis & Protein Quantification Start->Lysis WB Western Blot Lysis->WB CoIP Co-Immunoprecipitation Lysis->CoIP MS Mass Spectrometry Lysis->MS Deg_Analysis Degradation Analysis (DC50, Dmax) WB->Deg_Analysis TC_Analysis Ternary Complex Validation CoIP->TC_Analysis Prot_Analysis Proteome-wide Selectivity MS->Prot_Analysis

General experimental workflow for PROTAC evaluation.
Western Blot for Target Protein Degradation

This protocol is a standard method to quantify the reduction in target protein levels following PROTAC treatment.

  • Cell Seeding and Treatment:

    • Plate cells at an appropriate density in 6-well plates and allow them to adhere overnight.

    • Prepare serial dilutions of the PROTAC in cell culture medium. A typical concentration range is from 0.1 nM to 10 µM. Include a vehicle control (e.g., 0.1% DMSO).

    • Treat the cells and incubate for a predetermined time (e.g., 24 hours) at 37°C.

  • Cell Lysis and Protein Quantification:

    • Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE and Immunoblotting:

    • Normalize protein concentrations and prepare samples with Laemmli buffer.

    • Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

    • Block the membrane and probe with primary antibodies against the target protein and a loading control (e.g., GAPDH, β-actin).

    • Incubate with HRP-conjugated secondary antibodies and visualize using an ECL substrate.

  • Data Analysis:

    • Quantify band intensities using densitometry software.

    • Normalize the target protein signal to the loading control.

    • Calculate the percentage of protein degradation relative to the vehicle control.

    • Plot the percentage of degradation against the PROTAC concentration to determine DC50 and Dmax values.

Co-Immunoprecipitation for Ternary Complex Formation

This technique is used to confirm the PROTAC-induced interaction between the target protein and the E3 ligase.

  • Cell Treatment and Lysis:

    • Treat cells with the PROTAC (at a concentration of ~5x DC50) and a vehicle control for a shorter duration (e.g., 2-4 hours). Pre-treat with a proteasome inhibitor (e.g., MG132) to stabilize the ternary complex.

    • Lyse cells in a non-denaturing IP lysis buffer.

  • Immunoprecipitation:

    • Pre-clear the lysate with Protein A/G beads.

    • Incubate the lysate with an antibody against CRBN (or the target protein) overnight at 4°C.

    • Add Protein A/G beads to capture the antibody-protein complexes.

  • Washing and Elution:

    • Wash the beads several times with IP lysis buffer to remove non-specific binders.

    • Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.

  • Western Blot Analysis:

    • Analyze the eluates by Western blotting, probing for the target protein, CRBN, and other components of the E3 ligase complex (e.g., DDB1). An increased signal for the co-precipitated protein in the PROTAC-treated sample confirms the formation of the ternary complex.

Quantitative Mass Spectrometry for Proteome-Wide Selectivity

This method provides an unbiased assessment of the PROTAC's selectivity across the entire proteome.

  • Sample Preparation:

    • Treat cells with the PROTAC at a concentration near its DC50 and a vehicle control.

    • Lyse the cells, and digest the proteome into peptides using trypsin.

    • Label the peptides with isobaric tags (e.g., TMT or iTRAQ) for multiplexed quantification.

  • LC-MS/MS Analysis:

    • Combine the labeled peptide samples and analyze by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis:

    • Identify and quantify thousands of proteins in a single experiment.

    • Determine the relative abundance of each protein in the PROTAC-treated sample compared to the control.

    • Proteins showing significant downregulation are potential off-targets of the PROTAC.

In Vitro Ubiquitination Assay

This assay directly measures the PROTAC-mediated ubiquitination of the target protein.

  • Assay Components:

    • Recombinant E1 activating enzyme, E2 conjugating enzyme, and CRBN/DDB1 E3 ligase complex.

    • Recombinant target protein.

    • Ubiquitin and ATP.

    • PROTAC of interest.

  • Procedure:

    • Combine the assay components in a reaction buffer.

    • Incubate the reaction at 37°C for a specified time (e.g., 1-2 hours).

    • Stop the reaction by adding SDS-PAGE sample buffer.

  • Analysis:

    • Analyze the reaction products by Western blotting, probing for the target protein.

    • The appearance of a high-molecular-weight smear or ladder of bands corresponding to the ubiquitinated target protein indicates successful PROTAC-mediated ubiquitination.

Conclusion

This compound represents a valuable chemical tool for the construction of PROTACs that recruit the CRBN E3 ligase. Its functionalized linker provides a straightforward means of conjugation to a wide array of target-binding warheads. The successful development of PROTACs utilizing this and similar building blocks hinges on a thorough understanding of their mechanism of action and a rigorous application of the experimental protocols detailed in this guide. By systematically evaluating degradation potency, ternary complex formation, and proteome-wide selectivity, researchers can effectively advance the development of novel and highly specific protein degraders for therapeutic applications.

In-Depth Technical Guide: Thalidomide-5-O-C3-NH2 Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 2694727-94-9

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Thalidomide-5-O-C3-NH2 hydrochloride, a crucial building block in the development of Proteolysis Targeting Chimeras (PROTACs). While specific experimental data for this compound is limited in publicly accessible literature, this document extrapolates from well-documented analogs and established principles to offer a thorough resource on its synthesis, mechanism of action, and relevant experimental protocols.

Core Concepts and Chemical Properties

This compound is a derivative of thalidomide (B1683933), a molecule known for its immunomodulatory and anti-angiogenic properties.[1][2][3][4] In modern drug discovery, thalidomide and its analogs, such as lenalidomide (B1683929) and pomalidomide, are widely utilized as ligands for the E3 ubiquitin ligase Cereblon (CRBN).[5][6][] The primary utility of this compound is to serve as a CRBN-recruiting moiety in the synthesis of PROTACs.[8][9] The terminal amine group on the C3 linker provides a reactive handle for conjugation to a ligand targeting a protein of interest.[6][10]

Chemical Data Summary

PropertyValueSource
CAS Number 2694727-94-9[9]
Molecular Formula C₁₆H₁₈ClN₃O₅[9]
Molecular Weight 367.78 g/mol [9]
Appearance White to off-white solid
SMILES O=C1C(C=CC(OCCCN)=C2)=C2C(N1C(CC3)C(NC3=O)=O)=O.Cl[8]
Primary Use Cereblon (CRBN) ligand for PROTAC synthesis[8][9]

Mechanism of Action: Hijacking the Ubiquitin-Proteasome System

The thalidomide moiety of the molecule binds to the Cereblon (CRBN) protein, which is a substrate receptor for the Cullin-4 RING E3 ubiquitin ligase complex (CRL4).[5][11] This binding event modulates the substrate specificity of the CRL4-CRBN complex.[12] When incorporated into a PROTAC, the thalidomide derivative brings the CRBN E3 ligase into close proximity with a target protein of interest. This induced proximity facilitates the transfer of ubiquitin from an E2-conjugating enzyme to the target protein, marking it for degradation by the 26S proteasome.[13][14]

PROTAC_Mechanism cluster_0 PROTAC-Mediated Ternary Complex Formation cluster_1 Ubiquitination and Degradation PROTAC PROTAC Target_Protein Target Protein (POI) PROTAC->Target_Protein binds CRBN CRBN E3 Ligase PROTAC->CRBN binds E2 E2-Ub Proteasome 26S Proteasome Target_Protein->Proteasome Targeting E2->Target_Protein Ubiquitination Ub Ubiquitin Degraded_Protein Degraded Peptides Proteasome->Degraded_Protein Degradation

PROTAC Mechanism of Action

Synthesis and Experimental Protocols

While a specific synthesis protocol for this compound is not detailed in peer-reviewed literature, a plausible synthetic route can be inferred from established methods for preparing 5-substituted thalidomide analogs. The general strategy involves the reaction of a suitably protected aminopropoxy-substituted phthalic anhydride (B1165640) with 3-aminopiperidine-2,6-dione.

Inferred Synthesis Workflow

Synthesis_Workflow Start 4-Hydroxyphthalic Anhydride Step1 Alkylation with N-(3-bromopropyl)phthalimide Start->Step1 Intermediate1 Phthalimide-protected aminopropoxy phthalic acid Step1->Intermediate1 Step2 Cyclization to Anhydride Intermediate1->Step2 Intermediate2 Phthalimide-protected aminopropoxy phthalic anhydride Step2->Intermediate2 Step3 Condensation with 3-aminopiperidine-2,6-dione Intermediate2->Step3 Intermediate3 Protected Thalidomide Derivative Step3->Intermediate3 Step4 Hydrazine-mediated Deprotection Intermediate3->Step4 Final_Product Thalidomide-5-O-C3-NH2 Step4->Final_Product Final_Step Salt Formation with HCl Final_Product->Final_Step Hydrochloride_Salt Thalidomide-5-O-C3-NH2 Hydrochloride Final_Step->Hydrochloride_Salt

Inferred Synthesis Workflow
Experimental Protocol: Cereblon Binding Affinity Assay (TR-FRET)

This protocol describes a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay to determine the binding affinity of thalidomide derivatives to CRBN.

Principle: This competitive binding assay measures the displacement of a fluorescently labeled tracer from a tagged CRBN protein by a test compound. A high affinity of the test compound for CRBN will result in a decrease in the FRET signal.

Materials:

  • His-tagged or GST-tagged recombinant human CRBN protein

  • Fluorescently labeled thalidomide tracer

  • Terbium-conjugated anti-tag antibody (e.g., anti-His or anti-GST)

  • Assay buffer (e.g., 50 mM HEPES, pH 7.5, 150 mM NaCl, 0.1% BSA)

  • 384-well low-volume microplates

  • TR-FRET plate reader

Procedure:

  • Prepare a serial dilution of this compound in assay buffer.

  • In a 384-well plate, add the assay components in the following order:

    • Test compound (or vehicle control)

    • Tagged CRBN protein

    • Fluorescently labeled thalidomide tracer

    • Terbium-conjugated anti-tag antibody

  • Incubate the plate at room temperature for 1-2 hours, protected from light.

  • Measure the fluorescence at the donor (e.g., 340 nm excitation, 490 nm emission) and acceptor (e.g., 340 nm excitation, 520 nm emission) wavelengths using a TR-FRET plate reader.

  • Calculate the TR-FRET ratio (Acceptor signal / Donor signal).

  • Plot the TR-FRET ratio against the concentration of the test compound and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

  • The IC50 value can be converted to a Ki (inhibition constant) using the Cheng-Prusoff equation.

Quantitative Data for Thalidomide and Analogs

While specific binding data for this compound is not publicly available, the following table provides reference values for thalidomide and its well-characterized analogs, lenalidomide and pomalidomide. These values were determined using various biophysical assays.

CompoundBinding Affinity (IC50/Ki)Assay MethodReference
Thalidomide22.4 nM (IC50)TR-FRET[15]
(S)-Thalidomide11.0 nM (IC50)TR-FRET[15]
(R)-Thalidomide200.4 nM (IC50)TR-FRET[15]
Lenalidomide8.9 nM (IC50)TR-FRET[15]
Pomalidomide6.4 nM (IC50)TR-FRET[15]

Note: The binding affinity of this compound is expected to be comparable to that of thalidomide, as the core glutarimide (B196013) moiety responsible for CRBN binding is retained.

Experimental Validation of CRBN Engagement in Cells

Confirming that a PROTAC engages CRBN within a cellular context is a critical step in its development. The Cellular Thermal Shift Assay (CETSA) is a powerful method for this purpose.

CETSA Experimental Workflow

CETSA_Workflow Cell_Culture 1. Cell Culture and Treatment Heating 2. Heating Step Cell_Culture->Heating Lysis 3. Cell Lysis Heating->Lysis Centrifugation 4. Centrifugation to Pellet Aggregates Lysis->Centrifugation Quantification 5. Quantification of Soluble CRBN (Western Blot / MS) Centrifugation->Quantification Data_Analysis 6. Data Analysis (Melting Curve Shift) Quantification->Data_Analysis

CETSA Experimental Workflow

Principle: The binding of a ligand to its target protein generally increases the thermal stability of the protein. CETSA measures this change in thermal stability by heating cells or cell lysates to various temperatures and then quantifying the amount of soluble (non-denatured) target protein remaining.

Procedure:

  • Cell Treatment: Treat cultured cells with the PROTAC incorporating this compound at various concentrations. Include a vehicle control (e.g., DMSO).

  • Heating: Aliquot the treated cells and heat them to a range of temperatures for a fixed duration (e.g., 3 minutes).

  • Cell Lysis: Lyse the cells using freeze-thaw cycles or detergent-based buffers.

  • Separation: Centrifuge the lysates at high speed to pellet the aggregated, denatured proteins.

  • Quantification: Collect the supernatant containing the soluble proteins and quantify the amount of CRBN using Western blotting or mass spectrometry.

  • Data Analysis: Plot the percentage of soluble CRBN against the temperature for both the PROTAC-treated and vehicle-treated samples. A rightward shift in the melting curve for the treated samples indicates target engagement.

References

Molecular weight of Thalidomide-5-O-C3-NH2 hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

Technical Guide: Thalidomide-5-O-C3-NH2 Hydrochloride

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This document provides a detailed technical overview of this compound, a crucial building block in the development of Proteolysis Targeting Chimeras (PROTACs). It covers the molecule's physicochemical properties, relevant quantitative data for its parent compounds, detailed experimental protocols for its application, and a visualization of its mechanism of action.

Physicochemical Properties

This compound is a functionalized derivative of thalidomide (B1683933) designed for conjugation to a linker and, subsequently, to a ligand for a protein of interest (POI). This positions it as a key intermediate in the synthesis of PROTACs that recruit the Cereblon (CRBN) E3 ubiquitin ligase.[1][2][3][4]

PropertyValueSource
Molecular Weight 367.78 g/mol [1][2]
Molecular Formula C₁₆H₁₈ClN₃O₅[2][3]
CAS Number 2694727-94-9[1][2]
Function Cereblon (CRBN) E3 Ligase Ligand[1][2][4]
Application Intermediate for PROTAC Synthesis[1][2][3]

Quantitative Data: Binding Affinity to Cereblon

Specific binding affinity data for this compound is not extensively available in public literature, as it is a synthetic intermediate. However, the binding affinity of its parent molecule, thalidomide, and its well-characterized analogs, lenalidomide (B1683929) and pomalidomide, to the CRBN-DDB1 complex has been thoroughly studied. These values provide a critical benchmark for CRBN engagement.

CompoundBinding Constant (Kᵢ / Kₐ)IC₅₀Assay Method
Thalidomide Kᵢ: 249.2 nM[5]404.6 nM[6]Fluorescence Polarization (FP)[5][6]
Kᵢ: 10.6 nM[6]22.4 nM[6]Time-Resolved FRET (TR-FRET)[6]
Lenalidomide Kᵢ: 177.8 nM[5]296.9 nM[6]Fluorescence Polarization (FP)[5][6]
Kᵢ: 4.2 nM[6]8.9 nM[6]Time-Resolved FRET (TR-FRET)[6]
Pomalidomide Kᵢ: 156.6 nM[5]264.8 nM[6]Fluorescence Polarization (FP)[5][6]
Kᵢ: 3.0 nM[6]6.4 nM[6]Time-Resolved FRET (TR-FRET)[6]

Disclaimer: The data presented is for the parent thalidomide and its key analogs. The addition of the linker in Thalidomide-5-O-C3-NH2 may influence binding affinity.

Signaling Pathway and Mechanism of Action

Thalidomide-5-O-C3-NH2 serves as the CRBN-recruiting moiety of a PROTAC. The PROTAC molecule forms a ternary complex by simultaneously binding to CRBN (via the thalidomide part) and a specific Protein of Interest (POI). This proximity, engineered by the PROTAC, induces the E3 ligase complex (CRL4^CRBN^) to polyubiquitinate the POI. The ubiquitin tags mark the POI for recognition and subsequent degradation by the 26S proteasome, effectively eliminating the protein from the cell.[][8][9]

PROTAC_Mechanism cluster_Ternary Ternary Complex Formation PROTAC POI Ligand-Linker-CRBN Ligand POI Protein of Interest (POI) PROTAC->POI Binds to POI CRBN Cereblon (CRBN) PROTAC->CRBN POI_PROTAC_CRBN POI-PROTAC-CRBN Ternary Complex Proteasome 26S Proteasome POI->Proteasome Recognition & Degradation CRL4 CRL4 E3 Ligase Complex CRBN->CRL4 Part of Ub Ubiquitin (Ub) Ub->POI Poly-Ub Tagging Degraded Degraded Peptides Proteasome->Degraded POI_PROTAC_CRBN->Ub Ubiquitination of POI

PROTAC-mediated protein degradation workflow.

Experimental Protocols

The utility of this compound is realized after its incorporation into a PROTAC. The following protocols describe key experiments to characterize such a PROTAC.

Protocol: Cereblon Binding Affinity Assay (Fluorescence Polarization)

This assay quantifies the binding of a compound to CRBN by measuring the displacement of a fluorescently labeled thalidomide tracer.[10]

Principle: A small, fluorescently labeled CRBN ligand (tracer) tumbles rapidly in solution, resulting in low fluorescence polarization (FP). Upon binding to the much larger CRBN protein, its tumbling slows, increasing the FP signal. A test compound that competes with the tracer for binding to CRBN will displace it, causing a decrease in the FP signal.

Methodology:

  • Reagents Preparation:

    • Prepare Assay Buffer (e.g., PBS, 0.01% BSA, 0.01% Tween-20).

    • Prepare a solution of purified recombinant CRBN/DDB1 protein complex in Assay Buffer.

    • Prepare a solution of a fluorescently labeled thalidomide tracer (e.g., Cy5-Thalidomide) at 2x the final concentration.[10]

    • Prepare a serial dilution of the test compound (PROTAC or Thalidomide-5-O-C3-NH2) in Assay Buffer.

  • Assay Procedure (96-well format):

    • To each well of a black, low-binding microtiter plate, add the test compound from the serial dilution. Include wells for "no inhibitor" (vehicle control) and "no protein" (background) controls.

    • Add the CRBN/DDB1 protein solution to all wells except the "no protein" control.

    • Add the fluorescent tracer solution to all wells.

    • Incubate the plate for 1-2 hours at room temperature, protected from light, to allow the binding to reach equilibrium.

  • Data Acquisition and Analysis:

    • Measure the fluorescence polarization of each well using a microplate reader equipped with appropriate filters for the fluorophore.

    • Subtract the background FP values from all other readings.

    • Plot the FP signal against the logarithm of the test compound concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value, which represents the concentration of the test compound required to displace 50% of the fluorescent tracer.

Protocol: PROTAC-Mediated Protein Degradation Assay (Western Blot)

This protocol assesses the ability of a PROTAC to induce the degradation of its target protein in a cellular context.[2][3][11]

Principle: Cells are treated with the PROTAC, leading to the ubiquitination and proteasomal degradation of the POI. The total cellular level of the POI is then quantified using Western Blotting. A reduction in the POI level compared to a vehicle-treated control indicates successful degradation.

Methodology:

  • Cell Culture and Treatment:

    • Plate a relevant cell line at an appropriate density in multi-well plates and allow them to adhere overnight.

    • Prepare a serial dilution of the PROTAC in the cell culture medium.

    • Treat the cells with varying concentrations of the PROTAC (e.g., 0.1 nM to 10 µM) and a vehicle control (e.g., DMSO) for a predetermined time (e.g., 18-24 hours).[3]

  • Cell Lysis and Protein Quantification:

    • Wash the cells with ice-cold Phosphate-Buffered Saline (PBS).

    • Lyse the cells using a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.[2]

    • Centrifuge the lysates to pellet cell debris and collect the supernatant.

    • Determine the total protein concentration of each lysate using a standard method (e.g., BCA assay).

  • Western Blotting:

    • Normalize the protein concentration for all samples and prepare them for SDS-PAGE by adding Laemmli buffer and boiling.

    • Load equal amounts of total protein per lane onto an SDS-PAGE gel and separate the proteins by electrophoresis.

    • Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

    • Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody specific to the POI overnight at 4°C.

    • Incubate the membrane with a primary antibody for a loading control protein (e.g., GAPDH, β-Actin) to ensure equal protein loading.

    • Wash the membrane multiple times with washing buffer (e.g., TBST).

    • Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again.

  • Detection and Analysis:

    • Apply an enhanced chemiluminescence (ECL) substrate to the membrane.

    • Visualize the protein bands using a chemiluminescence imaging system.

    • Quantify the band intensities using image analysis software.

    • Normalize the POI band intensity to the corresponding loading control band intensity.

    • Plot the normalized protein levels against the PROTAC concentration to determine the DC₅₀ (concentration for 50% degradation) and Dₘₐₓ (maximum degradation) values.[2]

Conclusion

This compound is a specialized chemical entity that plays a pivotal role in the construction of CRBN-recruiting PROTACs. While quantitative data for the molecule itself is sparse, the extensive characterization of its parent compounds provides a solid foundation for its application. The protocols and pathways described herein offer a comprehensive framework for researchers to effectively utilize this compound in the development of novel therapeutics based on targeted protein degradation.

References

Methodological & Application

Designing a PROTAC using Thalidomide-5-O-C3-NH2 Hydrochloride: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proteolysis-targeting chimeras (PROTACs) are a revolutionary class of therapeutic agents that utilize the cell's own ubiquitin-proteasome system to selectively degrade target proteins.[1] These heterobifunctional molecules consist of two key components: a ligand that binds to the protein of interest (POI) and another ligand that recruits an E3 ubiquitin ligase, connected by a chemical linker.[2] Thalidomide (B1683933) and its derivatives are widely used as ligands for the Cereblon (CRBN) E3 ubiquitin ligase.[3] This document provides detailed application notes and protocols for the design and evaluation of a PROTAC using Thalidomide-5-O-C3-NH2 hydrochloride as a building block for recruiting the CRBN E3 ligase.

This compound is a derivative of thalidomide that features a 3-carbon linker with a terminal primary amine at the 5-position of the phthalimide (B116566) ring. This terminal amine serves as a versatile chemical handle for conjugation to a ligand targeting a specific protein of interest, facilitating the synthesis of a complete PROTAC molecule.

Mechanism of Action

The fundamental principle behind a thalidomide-based PROTAC is to induce proximity between the target protein and the CRBN E3 ligase complex. This induced proximity leads to the polyubiquitination of the POI by the E3 ligase, marking it for degradation by the 26S proteasome.[2]

PROTAC_Mechanism cluster_0 Cellular Environment PROTAC PROTAC (POI Ligand-Linker-Thalidomide) POI Protein of Interest (POI) PROTAC->POI Binds CRBN CRBN E3 Ligase PROTAC->CRBN Binds Ternary_Complex Ternary Complex (POI-PROTAC-CRBN) POI->Ternary_Complex Degradation Proteasomal Degradation POI->Degradation Targeted for CRBN->Ternary_Complex Ubiquitination Ubiquitination Ternary_Complex->Ubiquitination Induces Ubiquitination->POI Tags POI with Ubiquitin

Figure 1: Mechanism of action of a thalidomide-based PROTAC.

PROTAC Synthesis Protocol

This protocol describes a general method for conjugating a POI ligand containing a carboxylic acid functional group to the primary amine of this compound via amide bond formation.

Materials and Reagents:

  • This compound

  • POI ligand with a carboxylic acid moiety

  • N,N-Diisopropylethylamine (DIPEA)

  • (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) (PyBOP) or a similar peptide coupling reagent

  • Anhydrous N,N-Dimethylformamide (DMF)

  • High-performance liquid chromatography (HPLC) for purification

  • Mass spectrometry (MS) and Nuclear Magnetic Resonance (NMR) for characterization

Procedure:

  • Dissolution: In a clean, dry reaction vial, dissolve the POI ligand (1 equivalent) in anhydrous DMF.

  • Activation: Add PyBOP (1.2 equivalents) and DIPEA (3 equivalents) to the solution of the POI ligand. Stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid.

  • Coupling: To a separate vial, dissolve this compound (1 equivalent) in anhydrous DMF and add DIPEA (1.1 equivalents) to neutralize the hydrochloride salt. Add this solution to the activated POI ligand mixture.

  • Reaction: Allow the reaction to proceed at room temperature for 4-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.

  • Purification: Upon completion, purify the crude product by preparative HPLC to obtain the final PROTAC molecule.

  • Characterization: Confirm the identity and purity of the synthesized PROTAC using high-resolution mass spectrometry (HRMS) and NMR spectroscopy.

Experimental Workflow for PROTAC Evaluation

A systematic evaluation is crucial to determine the efficacy and mechanism of action of the newly synthesized PROTAC. The following workflow outlines the key experimental steps.

PROTAC_Evaluation_Workflow cluster_1 PROTAC Evaluation Design PROTAC Design & Synthesis Biochemical Biochemical Assays (Binding Affinity) Design->Biochemical Cellular Cellular Assays (Degradation, Viability) Biochemical->Cellular Mechanism Mechanism of Action (CRBN & Proteasome Dependence) Cellular->Mechanism Selectivity Selectivity Profiling (Proteomics) Mechanism->Selectivity Validation In vivo Validation Selectivity->Validation

Figure 2: Experimental workflow for PROTAC characterization.

Protocols for Biological Evaluation

Target Protein Degradation Assay (Western Blot)

This protocol is a standard method to quantify the reduction in the level of the target protein upon PROTAC treatment.

Procedure:

  • Cell Culture and Treatment: Plate cells at a suitable density and allow them to adhere overnight. Treat the cells with varying concentrations of the PROTAC (e.g., 0.1 nM to 10 µM) and a vehicle control (e.g., DMSO) for a predetermined time (e.g., 24 hours).

  • Cell Lysis: Wash the cells with ice-cold phosphate-buffered saline (PBS) and lyse them in a suitable lysis buffer containing protease inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay or a similar method.

  • SDS-PAGE and Western Blotting: Separate equal amounts of protein from each sample by SDS-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer the proteins to a polyvinylidene difluoride (PVDF) membrane.

  • Immunoblotting: Block the membrane and then incubate it with a primary antibody specific for the target protein. Subsequently, incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate.

  • Analysis: Quantify the band intensities and normalize them to a loading control (e.g., GAPDH or β-actin) to determine the percentage of protein degradation. Plot the percentage of remaining protein against the PROTAC concentration to calculate the DC50 (concentration for 50% degradation) and Dmax (maximum degradation) values.[4]

Cellular Viability Assay

This assay assesses the effect of the PROTAC on cell proliferation.

Procedure:

  • Cell Plating and Treatment: Seed cells in a 96-well plate and treat them with a range of PROTAC concentrations for a specified duration (e.g., 72 hours).

  • Viability Assessment: Use a commercially available cell viability reagent (e.g., CellTiter-Glo®) according to the manufacturer's instructions.

  • Data Analysis: Measure the luminescence or absorbance and normalize the results to the vehicle-treated control cells to determine the effect on cell viability.

Mechanism of Action Assays

To confirm that the observed protein degradation is mediated by the intended mechanism, the following control experiments are recommended:

  • CRBN Dependence: Pre-treat cells with an excess of free thalidomide or a derivative that binds to CRBN but is not part of a PROTAC. This should compete with the PROTAC for CRBN binding and rescue the degradation of the target protein.[5]

  • Proteasome Dependence: Pre-treat cells with a proteasome inhibitor (e.g., MG132 or bortezomib) before adding the PROTAC. Inhibition of the proteasome should prevent the degradation of the target protein.[5]

Data Presentation

Quantitative data from the biological assays should be summarized in tables for clear comparison. Below are examples of how to present degradation and viability data for a hypothetical PROTAC targeting a protein of interest (POI).

Table 1: Degradation Potency of a Thalidomide-Based PROTAC

PROTAC CandidateTarget ProteinCell LineDC50 (nM)Dmax (%)
POI-PROTAC-1POICancer Cell Line A25>90
POI-PROTAC-1POICancer Cell Line B50>85

This data is representative and should be determined experimentally for each new PROTAC.

Table 2: Effect of POI-PROTAC-1 on Cell Viability

Cell LineIC50 (µM)
Cancer Cell Line A0.5
Cancer Cell Line B1.2
Normal Cell Line>10

This data is representative and should be determined experimentally for each new PROTAC.

Conclusion

This compound is a valuable building block for the synthesis of potent and selective PROTACs that recruit the CRBN E3 ligase. The protocols and workflows outlined in this document provide a comprehensive guide for researchers to design, synthesize, and evaluate novel thalidomide-based PROTACs for targeted protein degradation. Rigorous experimental validation is essential to characterize the efficacy, mechanism of action, and selectivity of these promising therapeutic agents.

References

Application Notes and Protocols for Thalidomide-5-O-C3-NH2 Hydrochloride-Based PROTACs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proteolysis-targeting chimeras (PROTACs) are a revolutionary therapeutic modality that co-opts the cell's native ubiquitin-proteasome system to selectively eliminate disease-causing proteins.[1][2][3] These heterobifunctional molecules are comprised of three key components: a warhead that binds the protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker connecting the two moieties.[4][5][6] The formation of a productive ternary complex between the POI, the PROTAC, and the E3 ligase is the cornerstone of this technology, leading to the ubiquitination of the POI and its subsequent degradation by the proteasome.[1][7]

Thalidomide (B1683933) and its analogs, such as lenalidomide (B1683929) and pomalidomide, are widely employed as ligands to recruit the Cereblon (CRBN) E3 ubiquitin ligase.[6][8] Thalidomide-5-O-C3-NH2 hydrochloride is a functionalized thalidomide derivative designed for the convenient attachment of linkers to create CRBN-recruiting PROTACs.[9] The linker itself is not merely a spacer but a critical determinant of a PROTAC's efficacy, selectivity, and physicochemical properties.[4][10] Its length, composition, and attachment points profoundly influence the stability and geometry of the ternary complex, which in turn dictates the efficiency of protein degradation.[1][2]

This document provides a detailed overview of linker strategies for the development of potent and selective this compound-based PROTACs, complete with experimental protocols and data presentation guidelines.

PROTAC Mechanism of Action

The fundamental mechanism of a thalidomide-based PROTAC involves the formation of a ternary complex, which brings the target protein into close proximity with the CRBN E3 ligase. This proximity facilitates the transfer of ubiquitin from an E2-conjugating enzyme to the target protein, marking it for degradation. The PROTAC is then released and can act catalytically to degrade multiple protein copies.[4]

PROTAC_Mechanism cluster_0 Cellular Environment cluster_1 Ternary Complex Formation cluster_2 Degradation Pathway PROTAC PROTAC (Thalidomide-Linker-Warhead) Ternary_Complex POI-PROTAC-CRBN Ternary Complex PROTAC->Ternary_Complex Binds POI Protein of Interest (POI) POI->Ternary_Complex Binds CRBN CRBN E3 Ligase CRBN->Ternary_Complex Binds Ub Ubiquitin Ub_POI Ubiquitinated POI Proteasome Proteasome Degraded_POI Degraded Peptides Proteasome->Degraded_POI Degradation Ternary_Complex->PROTAC Release (Catalytic) Ternary_Complex->Ub_POI Ubiquitination Ub_POI->Proteasome Recognition Synthesis_Workflow cluster_synthesis PROTAC Synthesis Thalidomide_Linker Thalidomide-5-O-C3-NH2·HCl Coupling Amide Coupling Thalidomide_Linker->Coupling POI_Ligand POI Ligand (with COOH) Activation Carboxylic Acid Activation (e.g., HATU) POI_Ligand->Activation Activation->Coupling Purification Purification (e.g., HPLC) Coupling->Purification Final_PROTAC Final PROTAC Purification->Final_PROTAC Evaluation_Workflow cluster_eval PROTAC Evaluation Cascade Design 1. PROTAC Design (Linker Variation) Synthesis 2. Synthesis & Purification Design->Synthesis Biochem 3. Biochemical Assays (Binary Binding) Synthesis->Biochem Ternary 4. Ternary Complex Formation (NanoBRET) Biochem->Ternary Degradation 5. Degradation Assay (Western Blot) Ternary->Degradation Cellular 6. Cellular Assays (Viability, Phenotype) Degradation->Cellular Optimization 7. Lead Optimization Cellular->Optimization Optimization->Design Iterate

References

Application Notes and Protocols for CRBN Engagement Assays with Thalidomide-5-O-C3-NH2 Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Cereblon (CRBN) is a crucial component of the CUL4-RBX1-DDB1 E3 ubiquitin ligase complex, where it functions as a substrate receptor.[1] This complex is pivotal in cellular homeostasis by targeting specific proteins for ubiquitination and subsequent degradation by the proteasome.[2] CRBN has gained significant attention as the primary target of immunomodulatory drugs (IMiDs), including thalidomide (B1683933) and its derivatives like lenalidomide (B1683929) and pomalidomide.[2][3] These molecules act as "molecular glues," inducing the recruitment of "neosubstrates," such as the transcription factors Ikaros (IKZF1) and Aiolos (IKZF3), to the CRBN E3 ligase complex for degradation, which is central to their therapeutic effects in multiple myeloma.[3][4]

Thalidomide-5-O-C3-NH2 hydrochloride is a functionalized derivative of thalidomide.[5] It incorporates a C3 amine linker, making it a valuable building block for the synthesis of Proteolysis Targeting Chimeras (PROTACs).[5][6] PROTACs are heterobifunctional molecules that recruit an E3 ligase to a specific protein of interest, leading to its targeted degradation.[7] Accurate measurement of the engagement of thalidomide derivatives and resulting PROTACs with CRBN is essential for their development and validation. These application notes provide detailed protocols for key assays used to quantify CRBN target engagement.

CRBN Signaling Pathway

CRBN, as part of the CRL4 E3 ubiquitin ligase complex, mediates the ubiquitination of substrate proteins. The binding of an IMiD or a CRBN-recruiting ligand (like Thalidomide-5-O-C3-NH2) to CRBN alters its substrate specificity, leading to the recruitment and degradation of proteins not typically targeted by the native complex.

CRBN_Signaling_Pathway cluster_CRL4_Complex CRL4-CRBN E3 Ligase Complex CRBN CRBN DDB1 DDB1 CRBN->DDB1 Neosubstrate Neosubstrate (e.g., IKZF1, IKZF3) CRBN->Neosubstrate CUL4 CUL4 DDB1->CUL4 RBX1 RBX1 CUL4->RBX1 Ligand Thalidomide Analog (e.g., Thalidomide-5-O-C3-NH2) Ligand->CRBN binds Proteasome Proteasome Neosubstrate->Proteasome targets for Ub Ubiquitin Ub->Neosubstrate Ubiquitination Degradation Degradation Proteasome->Degradation

Caption: CRL4-CRBN E3 Ligase Pathway with a Thalidomide analog.

Quantitative Data Summary

The binding affinity of various ligands to CRBN can be determined using the assays described below. The following table summarizes representative binding data for thalidomide and related compounds from the literature.

CompoundAssay TypeValue (IC50 / Kd)Reference
ThalidomideIsothermal Titration Calorimetry (ITC)~250 nM (Kd)[1]
LenalidomideHTRF Assay73 nM (IC50)[8]
PomalidomideFluorescence Polarization~157 nM (Kd)[9]
PomalidomideIsothermal Titration Calorimetry (ITC)153.9 nM (IC50)[9]
CC-885TR-FRET60 nM (IC50)[10]
CC-220TR-FRET< 1 nM (Kd)[10]

Note: The binding affinity of this compound is expected to be in a similar range to thalidomide, but empirical validation is essential.[9]

Experimental Protocols

Cellular Thermal Shift Assay (CETSA)

Principle: CETSA is a powerful method for assessing target engagement in a cellular environment.[11] The principle is based on the ligand-induced thermal stabilization of the target protein.[12] When a protein binds to a ligand, it generally becomes more resistant to heat-induced denaturation.[9] This change in thermal stability is measured by quantifying the amount of soluble protein remaining after heating cells or cell lysates to various temperatures.[12][13]

CETSA_Workflow cluster_workflow CETSA Experimental Workflow A 1. Cell Culture & Treatment (Vehicle vs. Ligand) B 2. Heat Shock (Apply temperature gradient) A->B C 3. Cell Lysis (e.g., Freeze-thaw cycles) B->C D 4. Separation (Centrifuge to pellet aggregates) C->D E 5. Quantification of Soluble CRBN (e.g., Western Blot, AlphaLISA) D->E F 6. Data Analysis (Generate melt curves / ITDR curves) E->F

Caption: General workflow for a CETSA experiment.

Protocol: Isothermal Dose-Response (ITDR) CETSA

This protocol determines the potency of a compound in stabilizing CRBN at a single, fixed temperature.

Materials:

  • Cells expressing CRBN (e.g., HEK293T, MM.1S)

  • This compound

  • Vehicle control (e.g., DMSO)

  • Phosphate-buffered saline (PBS)

  • Lysis buffer (e.g., RIPA buffer with protease inhibitors)

  • BCA protein assay kit

  • SDS-PAGE equipment and reagents

  • Western blot equipment and reagents

  • Primary antibody against CRBN

  • Secondary HRP-conjugated antibody

  • Chemiluminescence substrate

Procedure:

  • Cell Culture and Treatment: Culture cells to approximately 80% confluency. Treat cells with a serial dilution of this compound (e.g., 0.1 µM to 100 µM) and a vehicle control for 1-2 hours.

  • Cell Harvest: Harvest cells by scraping or trypsinization, wash with cold PBS, and resuspend the cell pellet in PBS.

  • Heat Treatment: Heat the cell suspensions at a predetermined temperature (e.g., 52°C, chosen from a full melt-curve experiment) for 3 minutes in a thermal cycler, followed by cooling at 4°C for 3 minutes.

  • Cell Lysis: Lyse the cells by performing three freeze-thaw cycles using liquid nitrogen and a 25°C water bath.[12]

  • Separation of Soluble Fraction: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.[9][12]

  • Quantification of Soluble CRBN: Carefully collect the supernatant. Determine the total protein concentration using a BCA assay. Normalize all samples to the same total protein concentration.

  • Western Blot Analysis: Separate the proteins by SDS-PAGE, transfer to a PVDF membrane, and probe with a primary antibody specific for CRBN. Follow with an HRP-conjugated secondary antibody and detect using a chemiluminescence substrate.

  • Data Analysis: Quantify the band intensities. Plot the percentage of soluble CRBN against the logarithm of the compound concentration to generate a dose-response curve and determine the EC50 value.

Fluorescence Polarization (FP) Assay

Principle: The FP assay is a competitive binding assay used to determine the affinity of a test compound for a protein.[14] It relies on the change in the tumbling rate of a fluorescently labeled ligand (tracer) upon binding to a larger protein.[15] When the small, fluorescently labeled thalidomide tracer is unbound, it tumbles rapidly, resulting in low fluorescence polarization. When bound to the much larger CRBN protein, its tumbling slows significantly, leading to an increase in fluorescence polarization.[15] A test compound, such as this compound, will compete with the tracer for binding to CRBN, causing a decrease in polarization.[14]

FP_Assay_Workflow cluster_workflow Fluorescence Polarization (FP) Assay Workflow A 1. Reagent Preparation (CRBN, Fluorescent Tracer, Test Compound) B 2. Assay Setup (Combine reagents in a microplate) A->B C 3. Incubation (Allow binding to reach equilibrium) B->C D 4. Measurement (Read fluorescence polarization) C->D E 5. Data Analysis (Calculate IC50/Ki values) D->E

Caption: Workflow for a Fluorescence Polarization (FP) assay.

Protocol:

Materials:

  • Purified recombinant CRBN protein (e.g., FLAG-CRBN)

  • Fluorescently labeled thalidomide tracer (e.g., Cy5-labeled Thalidomide)[14]

  • This compound

  • FP assay buffer

  • Black, low-binding 96- or 384-well microplates

  • Microplate reader capable of measuring fluorescence polarization

Procedure:

  • Reagent Preparation:

    • Prepare a solution of purified recombinant CRBN in FP assay buffer.

    • Prepare a working solution of the fluorescent thalidomide tracer in FP assay buffer.

    • Prepare a serial dilution of this compound in FP assay buffer.

  • Assay Setup: In a black, low-binding microplate, add the reagents in the following order:

    • Test compound dilutions or vehicle (for positive control).

    • CRBN protein.

    • Include controls for "no CRBN" (tracer only, for minimum polarization) and "no competitor" (CRBN + tracer, for maximum polarization).[9]

  • Incubation: Incubate the plate at room temperature for a defined period (e.g., 60-90 minutes) to allow the binding reaction to reach equilibrium.[14]

  • Tracer Addition: Add the fluorescent thalidomide tracer to all wells.

  • Final Incubation: Incubate the plate for an additional 1.5 hours at room temperature with slow shaking.[14]

  • Measurement: Measure the fluorescence polarization using a microplate reader with appropriate excitation and emission filters (e.g., excitation at 630-640 nm and emission at 672-692 nm for a Cy5 tracer).[14]

  • Data Analysis: The data is typically plotted as fluorescence polarization versus the logarithm of the test compound concentration. Fit the data to a suitable model to determine the IC50 value, which can then be converted to a binding affinity constant (Ki).

Pull-Down Assay

Principle: A pull-down assay is an in vitro technique used to detect physical interactions between proteins.[16] It uses a "bait" protein (e.g., His-tagged CRBN) immobilized on affinity beads to capture "prey" proteins from a cell lysate.[4][17] In a competitive setup, this assay can validate the binding of a small molecule. Pre-incubating the lysate with a free ligand (this compound) will compete with the immobilized ligand for binding to CRBN, resulting in a reduced amount of CRBN pulled down.

Pull_Down_Workflow cluster_workflow Competitive Pull-Down Assay Workflow A 1. Immobilize Bait (e.g., Biotinylated ligand on streptavidin beads) D 4. Pull-Down (Add immobilized bait to lysate) A->D B 2. Prepare Cell Lysate (Containing CRBN protein) C 3. Competitive Binding (Incubate lysate with free test compound) B->C C->D E 5. Wash (Remove non-specific binders) D->E F 6. Elution & Analysis (Elute bound proteins and analyze by Western Blot) E->F

Caption: Workflow for a competitive pull-down assay.

Protocol:

Materials:

  • Thalidomide-immobilized beads (or biotinylated thalidomide analog and streptavidin beads)

  • Cell lysate from cells expressing CRBN

  • This compound

  • Lysis buffer (e.g., 50 mM Tris pH 8.0, 150 mM NaCl, 1% NP-40)[4]

  • Wash buffer (lysis buffer with lower detergent concentration)

  • Elution buffer (e.g., SDS-PAGE sample buffer)

  • Western blot reagents and anti-CRBN antibody

Procedure:

  • Prepare Cell Lysate: Lyse cells expressing CRBN and quantify the protein concentration.

  • Competitive Binding: In separate tubes, pre-incubate a fixed amount of cell lysate with increasing concentrations of free this compound for 1-2 hours at 4°C. Include a vehicle control.

  • Pull-Down: Add thalidomide-immobilized beads to each tube. Incubate for 2-4 hours or overnight at 4°C with gentle rotation to allow CRBN to bind to the beads.

  • Wash: Pellet the beads by centrifugation and wash them 3-5 times with cold wash buffer to remove non-specifically bound proteins.

  • Elution: Elute the bound proteins from the beads by adding SDS-PAGE sample buffer and boiling for 5-10 minutes.

  • Western Blot Analysis: Separate the eluted proteins by SDS-PAGE and perform a Western blot using an antibody against CRBN to detect the amount of CRBN pulled down in each condition.

  • Data Analysis: A decrease in the amount of pulled-down CRBN with increasing concentrations of the free ligand indicates successful competition and target engagement.

References

Application Notes and Protocols for Thalidomide-5-O-C3-NH2 Hydrochloride in Oncology Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of Thalidomide-5-O-C3-NH2 hydrochloride as a critical component in the development of Proteolysis Targeting Chimeras (PROTACs) for oncology research. This document details the mechanism of action, provides exemplary quantitative data for thalidomide-based PROTACs, and outlines detailed protocols for their synthesis and biological evaluation.

Introduction to this compound in PROTAC Technology

This compound is a functionalized ligand for the E3 ubiquitin ligase Cereblon (CRBN).[1][2] It serves as a foundational building block in the synthesis of PROTACs, which are heterobifunctional molecules designed to induce the degradation of specific target proteins.[3] A PROTAC molecule consists of three key components: a "warhead" that binds to the protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a linker that connects the two.[3][4] In this context, this compound provides the CRBN-recruiting element and a three-carbon (C3) linker with a terminal amine group for conjugation to a warhead.[1]

The primary application of this compound in oncology research is in the development of novel therapeutics that can overcome the limitations of traditional small molecule inhibitors. By inducing the degradation of oncoproteins, PROTACs can eliminate both the enzymatic and scaffolding functions of the target, offering a powerful strategy to combat cancer.[5]

Mechanism of Action

PROTACs synthesized using this compound function by hijacking the cell's natural protein disposal machinery, the ubiquitin-proteasome system (UPS). The thalidomide (B1683933) moiety of the PROTAC binds to CRBN, a substrate receptor of the CULLIN-4A-RING E3 ubiquitin ligase complex (CRL4-CRBN).[3] This binding event brings the E3 ligase into close proximity with the target protein, which is simultaneously bound by the PROTAC's warhead. This induced proximity facilitates the transfer of ubiquitin from an E2 ubiquitin-conjugating enzyme to lysine (B10760008) residues on the surface of the target protein. The resulting polyubiquitinated protein is then recognized and degraded by the 26S proteasome.[3]

PROTAC_Mechanism cluster_0 PROTAC-mediated Protein Degradation cluster_1 Ternary Complex Formation POI Target Protein (Oncoprotein) PROTAC PROTAC (Warhead-Linker-Thalidomide) POI->PROTAC Binds Proteasome 26S Proteasome POI->Proteasome Recognition & Degradation PROTAC->POI CRBN CRBN E3 Ligase PROTAC->CRBN CRBN->PROTAC Binds Ub Ubiquitin CRBN->Ub Recruits & Activates Ub->POI Polyubiquitination Degraded_Peptides Degraded Peptides Proteasome->Degraded_Peptides Results in Synthesis_Workflow cluster_0 PROTAC Synthesis Workflow Start Thalidomide-5-O-C3-NH2 + Warhead-COOH Coupling Amide Coupling (HATU, DIPEA, DMF) Start->Coupling Reaction Stir at RT, overnight Coupling->Reaction Purification Purification (Preparative HPLC) Reaction->Purification PROTAC Final PROTAC Purification->PROTAC Xenograft_Workflow cluster_0 In Vivo Xenograft Study Workflow Implantation Tumor Cell Implantation (Subcutaneous) Tumor_Growth Tumor Growth to ~100-200 mm³ Implantation->Tumor_Growth Randomization Randomization of Mice into Treatment Groups Tumor_Growth->Randomization Treatment PROTAC or Vehicle Administration (e.g., i.p.) Randomization->Treatment Monitoring Monitor Tumor Volume and Body Weight Treatment->Monitoring Endpoint Study Endpoint & Tissue Collection Monitoring->Endpoint

References

Application Notes and Protocols: Thalidomide-5-O-C3-NH2 Hydrochloride in Neurodegenerative Disease Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Thalidomide (B1683933), a drug with a complex history, has re-emerged as a compound of significant interest in immunology and oncology due to its immunomodulatory and anti-inflammatory properties.[1][2][3][4] Its derivatives, often referred to as immunomodulatory imide drugs (IMiDs), are now being investigated for their therapeutic potential in a range of conditions, including neurodegenerative diseases.[5] Thalidomide-5-O-C3-NH2 hydrochloride is a derivative of thalidomide that functions as a ligand for the E3 ubiquitin ligase Cereblon (CRBN).[6] This property makes it a crucial component in the development of Proteolysis Targeting Chimeras (PROTACs), a novel therapeutic modality designed to selectively degrade target proteins.[6]

While direct studies on this compound as a standalone agent in neurodegenerative disease models are limited, the extensive research on its parent compound, thalidomide, provides a strong rationale for its investigation in this context. Thalidomide has demonstrated neuroprotective effects in preclinical models of Alzheimer's and Parkinson's disease, primarily through its ability to inhibit Tumor Necrosis Factor-alpha (TNF-α).[5][7][8][9] This document provides an overview of the application of thalidomide in neurodegenerative disease models, with the understanding that this compound, as a CRBN ligand, could be utilized to develop PROTACs targeting key pathological proteins in these diseases.

Mechanism of Action of Thalidomide and its Analogs

The primary mechanism of action of thalidomide and its analogs involves binding to the Cereblon (CRBN) protein, a component of the E3 ubiquitin ligase complex.[1][4] This interaction modulates the substrate specificity of the E3 ligase, leading to the ubiquitination and subsequent proteasomal degradation of specific target proteins. Additionally, thalidomide is a potent inhibitor of TNF-α production, a key pro-inflammatory cytokine implicated in the pathology of several neurodegenerative diseases.[3][4][5][8] The anti-inflammatory and immunomodulatory effects of thalidomide are central to its potential therapeutic benefits in conditions characterized by neuroinflammation.[5]

Thalidomide Mechanism of Action cluster_0 Cellular Environment cluster_1 Inflammatory Signaling Thalidomide Thalidomide / Derivatives CRBN Cereblon (CRBN) E3 Ligase Complex Thalidomide->CRBN Binds to TNF_mRNA TNF-α mRNA Thalidomide->TNF_mRNA Destabilizes TargetProtein Target Proteins (e.g., Transcription Factors) CRBN->TargetProtein Recruits Ub Ubiquitin TargetProtein->Ub Ubiquitination Proteasome Proteasome DegradedProtein Degraded Protein Fragments Proteasome->DegradedProtein Ub->Proteasome Targets for Degradation LPS Inflammatory Stimulus (e.g., LPS, Aβ) Macrophage Macrophage / Microglia LPS->Macrophage Activates Macrophage->TNF_mRNA Transcription TNF_Protein TNF-α Protein TNF_mRNA->TNF_Protein Translation Inflammation Neuroinflammation TNF_Protein->Inflammation

Mechanism of Thalidomide action.

Application in Neurodegenerative Disease Models

Alzheimer's Disease

Preclinical studies have shown that thalidomide can be effective in mouse models of Alzheimer's disease.[8] Its therapeutic potential in this context is largely attributed to its ability to inhibit TNF-α, which in turn reduces the expression of β-secretase (BACE1), a key enzyme in the production of amyloid-β (Aβ) peptides.[8][10] Long-term administration of thalidomide has been shown to decrease Aβ plaque formation and improve cognitive deficits in transgenic mouse models of Alzheimer's.[8][10]

Quantitative Data from Preclinical Alzheimer's Disease Models

ModelTreatmentDosageDurationKey FindingsReference
APP23 Transgenic MiceThalidomideNot SpecifiedLong-termReduced amyloid pathology by inhibiting BACE1 expression.[8]
Mouse Model of ADThalidomideNot SpecifiedNot SpecifiedInhibited TNF-α, reduced Aβ generation, and improved learning and memory deficits.[8]
Rat Hippocampal Aβ(1-42) InjectionThalidomideNot SpecifiedNot SpecifiedInhibited microgliosis, astrogliosis, and neuronal loss; reduced TNF-α.[9]
Parkinson's Disease

In a mouse model of Parkinson's disease induced by MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine), thalidomide administration demonstrated a neuroprotective effect.[7] Treatment with thalidomide led to a significant increase in striatal dopamine (B1211576) levels and a decrease in monoamine-oxidase-B (MAO-B) activity, suggesting a functional improvement of the nigrostriatal pathway.[7]

Quantitative Data from Preclinical Parkinson's Disease Models

ModelTreatmentAdministrationKey FindingsReference
MPTP-induced Parkinsonism in MiceThalidomideBefore and after MPTP exposureIncreased striatal dopamine content and decreased MAO-B activity.[7]

Experimental Protocols

Protocol 1: Evaluation of Thalidomide in a Transgenic Mouse Model of Alzheimer's Disease (Adapted from literature)

This protocol provides a general framework for assessing the efficacy of thalidomide in a transgenic mouse model of Alzheimer's disease, such as the APP23 model.

1. Animals and Treatment:

  • Use APP23 transgenic mice and wild-type littermates as controls.

  • House animals under standard laboratory conditions.

  • Prepare thalidomide for administration (e.g., in a suitable vehicle like 0.5% carboxymethylcellulose).

  • Administer thalidomide or vehicle to the mice via oral gavage or intraperitoneal injection. A typical long-term study might involve daily administration for several months.

2. Behavioral Testing (Cognitive Assessment):

  • After the treatment period, assess cognitive function using standard behavioral tests such as the Morris water maze or Y-maze to evaluate learning and memory.

3. Brain Tissue Collection and Preparation:

  • At the end of the study, euthanize the mice and perfuse with saline.

  • Harvest the brains. For biochemical analysis, snap-freeze one hemisphere in liquid nitrogen. For immunohistochemistry, fix the other hemisphere in 4% paraformaldehyde.

4. Biochemical Analysis:

  • Homogenize the frozen brain tissue.

  • Use ELISA (Enzyme-Linked Immunosorbent Assay) to quantify the levels of soluble and insoluble Aβ40 and Aβ42.

  • Perform Western blot analysis to measure the protein levels of BACE1, APP, and its cleavage products.

  • Measure TNF-α levels using ELISA.

5. Immunohistochemistry:

  • Section the fixed brain tissue.

  • Perform immunohistochemical staining for Aβ plaques (e.g., using 4G8 or 6E10 antibodies), microglia (e.g., Iba1), and astrocytes (e.g., GFAP).

  • Quantify the plaque burden and glial activation using image analysis software.

Alzheimer's Disease Model Workflow start Start: APP23 Transgenic Mice treatment Treatment Groups: 1. Thalidomide 2. Vehicle Control start->treatment behavior Behavioral Testing (e.g., Morris Water Maze) treatment->behavior euthanasia Euthanasia & Brain Harvest behavior->euthanasia biochem Biochemical Analysis: - ELISA (Aβ, TNF-α) - Western Blot (BACE1) euthanasia->biochem ihc Immunohistochemistry: - Aβ Plaques - Microglia (Iba1) - Astrocytes (GFAP) euthanasia->ihc analysis Data Analysis & Comparison biochem->analysis ihc->analysis end End: Evaluate Efficacy analysis->end

Workflow for Alzheimer's model.
Protocol 2: Evaluation of Thalidomide in an MPTP Mouse Model of Parkinson's Disease (Adapted from literature)

This protocol outlines a general procedure to assess the neuroprotective effects of thalidomide in the MPTP-induced mouse model of Parkinson's disease.

1. Animals and Treatment:

  • Use C57BL/6 mice.

  • House animals under standard laboratory conditions.

  • Prepare thalidomide for administration.

  • Administer thalidomide or vehicle. The treatment can be given before (pre-treatment) or after (post-treatment) the MPTP insult to assess prophylactic or therapeutic effects.

2. MPTP Administration:

  • Induce Parkinsonism by administering MPTP hydrochloride (e.g., multiple intraperitoneal injections over a short period). Handle MPTP with extreme caution in a certified safety cabinet.

3. Behavioral Assessment:

  • A few days after MPTP administration, assess motor function using tests such as the rotarod test or the pole test.

4. Neurochemical Analysis:

  • Euthanize the mice and dissect the striatum.

  • Homogenize the striatal tissue.

  • Use High-Performance Liquid Chromatography (HPLC) with electrochemical detection to measure the levels of dopamine and its metabolites (DOPAC and HVA).

  • Perform an enzyme activity assay to determine MAO-B activity in the striatal homogenates.

5. Immunohistochemistry:

  • Perfuse a separate cohort of mice and fix the brains.

  • Section the brains, particularly the substantia nigra.

  • Perform immunohistochemical staining for tyrosine hydroxylase (TH) to visualize and quantify dopaminergic neurons.

  • Count the number of TH-positive neurons in the substantia nigra pars compacta.

Parkinson's Disease Model Workflow start Start: C57BL/6 Mice treatment Treatment Groups: 1. Thalidomide (Pre/Post) 2. Vehicle Control start->treatment mptp MPTP Administration treatment->mptp behavior Motor Function Tests (e.g., Rotarod) mptp->behavior neurochem Neurochemical Analysis (Striatum): - HPLC (Dopamine) - MAO-B Activity Assay behavior->neurochem ihc Immunohistochemistry (Substantia Nigra): - Tyrosine Hydroxylase (TH) Staining behavior->ihc analysis Data Analysis & Comparison neurochem->analysis ihc->analysis end End: Assess Neuroprotection analysis->end

Workflow for Parkinson's model.

Future Directions and Considerations

The use of this compound in neurodegenerative disease research is likely to be centered on its role as a CRBN ligand for the development of PROTACs. This technology opens up the possibility of targeting and degrading specific proteins that are currently considered "undruggable" with conventional small molecule inhibitors. For example, PROTACs could be designed to target pathological protein aggregates such as tau or α-synuclein.

Researchers using thalidomide or its derivatives should be aware of its known side effects, including teratogenicity, and take appropriate safety precautions.[1][11] The poor tolerability of thalidomide observed in a clinical trial for Alzheimer's disease highlights the need for the development of novel analogs with improved safety profiles and better blood-brain barrier penetration.[12]

Conclusion

Thalidomide and its analogs hold promise for the treatment of neurodegenerative diseases, primarily through their anti-inflammatory and immunomodulatory effects. This compound, as a key building block for PROTACs, provides a valuable tool for developing next-generation therapeutics aimed at targeted protein degradation. The protocols and data presented here, based on studies with the parent compound thalidomide, offer a foundation for further investigation into the potential of these molecules in combating neurodegenerative disorders.

References

Application Notes and Protocols for Western Blot Analysis of Protein Degradation Induced by Thalidomide-5-O-C3-NH2 Hydrochloride-Based PROTACs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive protocol for utilizing Western blotting to quantify the degradation of a target protein of interest (POI) mediated by a Proteolysis Targeting Chimera (PROTAC) that incorporates Thalidomide-5-O-C3-NH2 hydrochloride as the E3 ligase-recruiting ligand. This thalidomide (B1683933) derivative serves to engage the Cereblon (CRBN) E3 ubiquitin ligase.[1] The recruitment of CRBN to the POI by the PROTAC facilitates the ubiquitination and subsequent proteasomal degradation of the target protein.[2][3] A common and well-documented target for CRBN-mediated degradation by such molecules are the lymphoid transcription factors IKZF1 (Ikaros) and IKZF3 (Aiolos).[4][5][6][7][8] This protocol will use IKZF1 as an exemplary target protein.

Signaling Pathway of PROTAC-Mediated Protein Degradation

A PROTAC is a heterobifunctional molecule composed of a ligand that binds to a target protein, a linker, and a ligand that recruits an E3 ubiquitin ligase.[3][9] In this case, this compound acts as the E3 ligase ligand. The PROTAC facilitates the formation of a ternary complex between the target protein and the Cullin-RING E3 ubiquitin ligase 4 (CRL4) complex with CRBN as the substrate receptor (CRL4-CRBN).[2][4] This proximity induces the E3 ligase to polyubiquitinate the target protein, marking it for recognition and degradation by the 26S proteasome.[3]

PROTAC_Signaling_Pathway cluster_0 PROTAC-Mediated Degradation PROTAC PROTAC (Thalidomide-5-O-C3-NH2 based) Ternary Ternary Complex (POI-PROTAC-CRBN) PROTAC->Ternary Binds POI Target Protein (e.g., IKZF1) POI->Ternary Binds CRBN CRL4-CRBN E3 Ubiquitin Ligase CRBN->Ternary Binds PolyUb Polyubiquitinated Target Protein Ternary->PolyUb Polyubiquitination Ub Ubiquitin Ub->Ternary Proteasome 26S Proteasome PolyUb->Proteasome Recognition Degradation Degraded Protein Fragments Proteasome->Degradation Degradation

Caption: PROTAC-mediated protein degradation pathway.

Experimental Protocol: Western Blot for PROTAC-Induced Degradation

This protocol outlines the steps for treating a relevant cell line with a PROTAC utilizing this compound and subsequently analyzing the degradation of the target protein, IKZF1, via Western blot.

Materials and Reagents

  • Cell Line: A human cell line endogenously expressing the target protein (e.g., multiple myeloma cell lines like MM.1S or RPMI-8226 for IKZF1 degradation).

  • PROTAC Compound: Synthesized PROTAC with this compound as the CRBN ligand.

  • Vehicle Control: DMSO (or the solvent used for the PROTAC).

  • Cell Culture Medium: Appropriate for the chosen cell line (e.g., RPMI-1640).

  • Phosphate-Buffered Saline (PBS): Ice-cold.

  • Lysis Buffer: RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Assay Kit: BCA or Bradford assay.

  • Sample Buffer: 4X Laemmli buffer.

  • SDS-PAGE Gels: Appropriate acrylamide (B121943) percentage for the molecular weight of the target and loading control proteins.

  • Transfer Buffer.

  • Membranes: PVDF or nitrocellulose.

  • Blocking Buffer: 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST).

  • Primary Antibodies:

    • Rabbit anti-IKZF1 antibody

    • Mouse anti-GAPDH or anti-β-actin antibody (loading control)

  • Secondary Antibodies:

    • HRP-conjugated goat anti-rabbit IgG

    • HRP-conjugated goat anti-mouse IgG

  • Detection Reagent: Enhanced chemiluminescence (ECL) substrate.

  • Imaging System: Chemiluminescence detector.

Experimental Workflow

Caption: Western blot experimental workflow.

Step-by-Step Methodology

  • Cell Seeding and Treatment:

    • Seed cells in 6-well plates at a density that allows them to reach 70-80% confluency at the time of harvest. Allow cells to adhere overnight.[9]

    • Prepare serial dilutions of the PROTAC compound in cell culture medium. For a dose-response experiment, typical concentrations might range from 1 nM to 10 µM.

    • Include a vehicle-only control (e.g., 0.1% DMSO).[3]

    • Remove the old medium and add the medium containing the different PROTAC concentrations or the vehicle control.

    • Incubate the cells for a predetermined time (e.g., 4, 8, 16, or 24 hours) at 37°C.[3][9]

  • Cell Lysis and Protein Quantification:

    • After incubation, aspirate the medium and wash the cells once with ice-cold PBS.[9][10]

    • Add 100-200 µL of ice-cold lysis buffer to each well and scrape the cells.[3][9]

    • Transfer the lysate to a microcentrifuge tube and incubate on ice for 30 minutes, vortexing occasionally.[3][9]

    • Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet cell debris.[9]

    • Transfer the supernatant (protein lysate) to a new, pre-chilled tube.

    • Determine the protein concentration of each lysate using a BCA or Bradford protein assay according to the manufacturer's instructions.[9]

  • Sample Preparation and SDS-PAGE:

    • Normalize the protein concentration of all samples with lysis buffer.[9]

    • Add 4X Laemmli sample buffer to each lysate to a final concentration of 1X.

    • Boil the samples at 95-100°C for 5-10 minutes to denature the proteins.[3]

    • Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-PAGE gel.

    • Run the gel at a constant voltage until the dye front reaches the bottom.[9]

  • Protein Transfer and Immunoblotting:

    • Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.[3][9]

    • Confirm successful transfer by staining the membrane with Ponceau S.

    • Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature with gentle agitation.[3][9]

    • Incubate the membrane with the primary antibody (e.g., anti-IKZF1) diluted in blocking buffer overnight at 4°C with gentle agitation.[3][9]

    • Wash the membrane three times for 5-10 minutes each with TBST.[3][9]

    • Incubate the membrane with the appropriate HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.[3][9]

    • Wash the membrane three times for 10 minutes each with TBST.[9]

  • Detection and Analysis:

    • Prepare the ECL substrate according to the manufacturer's instructions and incubate the membrane for 1-5 minutes.[9]

    • Capture the chemiluminescent signal using an imaging system.[3]

    • To ensure equal protein loading, strip the membrane and re-probe with a loading control antibody (e.g., anti-GAPDH or anti-β-actin), or use a separate gel for the loading control.

    • Quantify the band intensities using densitometry software (e.g., ImageJ).[9][10]

    • Normalize the intensity of the IKZF1 band to the corresponding loading control band.[9]

    • Calculate the percentage of protein degradation relative to the vehicle-treated control.

Data Presentation

Quantitative data from the Western blot analysis should be summarized in tables to facilitate comparison. This allows for the determination of key parameters such as DC₅₀ (the concentration of PROTAC that results in 50% degradation of the target protein) and Dₘₐₓ (the maximum percentage of protein degradation achieved).[3]

Table 1: Dose-Response of IKZF1 Degradation by PROTAC at 24 hours

PROTAC Conc. (nM)Normalized IKZF1 Intensity (Arbitrary Units)% Degradation vs. Vehicle
0 (Vehicle)1.000%
10.8515%
100.5248%
500.2377%
1000.1189%
5000.0991%
10000.0991%

From this data, a dose-response curve can be generated to calculate the DC₅₀ value.

Table 2: Time-Course of IKZF1 Degradation by PROTAC at 100 nM

Time (hours)Normalized IKZF1 Intensity (Arbitrary Units)% Degradation vs. Vehicle
01.000%
40.6535%
80.3862%
160.1585%
240.1189%

This data illustrates the kinetics of PROTAC-induced protein degradation.

References

Application Notes and Protocols for In Vivo Administration of Thalidomide-5-O-C3-NH2 Hydrochloride in Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Thalidomide-5-O-C3-NH2 hydrochloride is a derivative of thalidomide (B1683933) and functions as a ligand for the E3 ubiquitin ligase Cereblon (CRBN)[1]. This compound is a crucial component in the development of Proteolysis Targeting Chimeras (PROTACs). PROTACs are heterobifunctional molecules that recruit an E3 ligase to a specific target protein, leading to the ubiquitination and subsequent degradation of that protein by the proteasome[2]. In this context, this compound serves as the E3 ligase-recruiting moiety, which is connected via a linker to a ligand that binds to the protein of interest.

These application notes provide a comprehensive overview of the principles and a generalized protocol for the in vivo administration of a PROTAC incorporating this compound in animal models. The provided data and protocols are based on established methodologies for PROTAC evaluation and should be adapted and optimized for specific target proteins and animal models.

Mechanism of Action: PROTAC-Mediated Protein Degradation

A PROTAC utilizing this compound operates by inducing the formation of a ternary complex between the target protein and the CRBN E3 ligase complex (comprising CRBN, DDB1, CUL4, and RBX1)[3]. This proximity facilitates the transfer of ubiquitin from an E2 ubiquitin-conjugating enzyme to the target protein. The polyubiquitinated protein is then recognized and degraded by the 26S proteasome[4][5]. The PROTAC molecule is subsequently released and can induce the degradation of another target protein molecule, acting in a catalytic manner[2].

PROTAC_Mechanism cluster_PROTAC PROTAC Molecule cluster_E3 CRBN E3 Ligase Complex cluster_Target Target Protein cluster_Ub Ubiquitination Machinery cluster_Degradation Proteasomal Degradation PROTAC Thalidomide-5-O-C3-NH2 (CRBN Ligand) - Linker - Target Protein Ligand CRBN Cereblon (CRBN) PROTAC->CRBN Binds TargetProtein Target Protein of Interest PROTAC->TargetProtein Binds DDB1 DDB1 TernaryComplex Ternary Complex (Target-PROTAC-CRBN) CUL4 CUL4 RBX1 RBX1 Proteasome 26S Proteasome TargetProtein->Proteasome Recognition & Degradation E1 E1 Ubiquitin-Activating Enzyme E2 E2 Ubiquitin-Conjugating Enzyme E1->E2 Activates E2->TernaryComplex Recruited Ub Ubiquitin Ub->E1 DegradedPeptides Degraded Peptides Proteasome->DegradedPeptides TernaryComplex->TargetProtein Polyubiquitination

Caption: Mechanism of action for a PROTAC utilizing a thalidomide-based CRBN ligand.

Quantitative Data Summary

The following tables present hypothetical yet representative data for the in vivo evaluation of a PROTAC incorporating this compound in a preclinical cancer model. Actual results will vary depending on the specific PROTAC, target protein, and animal model used.

Table 1: In Vivo Efficacy in a Human Tumor Xenograft Model

Animal ModelCell LineDosage (mg/kg)Administration RouteDosing ScheduleDuration (Days)Outcome
BALB/c nude miceHuman Cancer Cells25Subcutaneous (s.c.)Once daily (QD)21Significant tumor growth inhibition
BALB/c nude miceHuman Cancer Cells50Subcutaneous (s.c.)Once daily (QD)21Tumor regression observed
BALB/c nude miceHuman Cancer Cells50Intraperitoneal (i.p.)Every three days (Q3D)21Moderate tumor growth inhibition
Vehicle ControlHuman Cancer CellsN/ASubcutaneous (s.c.)Once daily (QD)21Progressive tumor growth

Table 2: In Vivo Pharmacodynamic Effects in Tumor Tissue

Animal ModelTreatment Group (mg/kg)BiomarkerResult
Xenograft Model50 (PROTAC)Target Protein Level>80% reduction in tumor tissues
Xenograft Model50 (PROTAC)Downstream Signaling Marker (e.g., p-ERK)Significant reduction in tumor tissues
Xenograft ModelVehicle ControlTarget Protein LevelNo significant change

Table 3: General Pharmacokinetic Profile in Rodents

ParameterValue (will vary)Description
Half-life (t½)4-8 hoursTime for the drug concentration in plasma to reduce by half.
Cmax (Peak Plasma Concentration)Dose-dependentMaximum concentration of the drug in the blood.
Tmax (Time to Peak Concentration)2-4 hoursTime at which Cmax is observed.
Bioavailability (Oral)Low to moderateThe fraction of the administered dose that reaches systemic circulation.
ClearanceModerateThe rate at which the drug is removed from the body.

Experimental Protocols

Formulation of the PROTAC for In Vivo Administration

Due to the often poor aqueous solubility of PROTACs, a suitable vehicle is required for in vivo administration.

Materials:

  • PROTAC compound (incorporating this compound)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • PEG300 (Polyethylene glycol 300)

  • Tween 80 (Polysorbate 80)

  • Saline or Phosphate-Buffered Saline (PBS)

Protocol:

  • Prepare a stock solution of the PROTAC by dissolving it in DMSO.

  • In a separate tube, mix PEG300 and Tween 80 to ensure homogeneity.

  • Add the DMSO stock solution to the PEG300/Tween 80 mixture and vortex thoroughly.

  • Slowly add the saline or PBS dropwise while continuously vortexing to create a clear and stable formulation. A common vehicle composition is 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline.

  • The final concentration of the working solution should be calculated based on the average weight of the animals and the desired dosing volume (e.g., 100 µL for mice).

Animal Model and Dosing

The choice of animal model is critical and will depend on the research question. Xenograft models are commonly used for efficacy studies in oncology.

Materials:

  • Immunocompromised mice (e.g., BALB/c nude or NSG mice)

  • Cancer cell line of interest

  • Matrigel (optional, to support initial tumor growth)

  • Calipers for tumor measurement

  • Appropriate syringes and needles for the chosen administration route

Protocol:

  • Tumor Implantation:

    • Culture the selected cancer cells under standard conditions.

    • Harvest the cells and resuspend them in a sterile, serum-free medium or PBS. A 1:1 mixture with Matrigel can be used to enhance tumor take rate and initial growth[6].

    • Subcutaneously inject the cell suspension into the flank of each mouse.

  • Animal Grouping and Dosing:

    • Monitor the mice regularly for tumor growth.

    • Once tumors reach a palpable size (e.g., 80-150 mm³), randomize the mice into treatment and vehicle control groups.

    • Administer the formulated PROTAC or an equivalent volume of the vehicle via the chosen route (e.g., subcutaneous, intraperitoneal, or oral gavage) according to the predetermined dosing schedule.

  • Monitoring and Endpoint Analysis:

    • Measure tumor dimensions with calipers two to three times per week. Calculate tumor volume using the formula: (Length × Width²)/2[6].

    • Monitor animal body weight and general health status throughout the study.

    • At the end of the study, euthanize the animals and collect tumors and other relevant tissues for pharmacodynamic and biomarker analysis (e.g., Western blot, immunohistochemistry).

Experimental_Workflow cluster_Preparation Preparation Phase cluster_InVivo In Vivo Phase cluster_Analysis Analysis Phase Formulation 1. PROTAC Formulation (e.g., DMSO/PEG300/ Tween80/Saline) Dosing 6. PROTAC Administration (e.g., s.c., i.p.) Formulation->Dosing CellCulture 2. Cancer Cell Culture Implantation 3. Tumor Cell Implantation (Subcutaneous in mice) CellCulture->Implantation TumorGrowth 4. Tumor Growth Monitoring Implantation->TumorGrowth Randomization 5. Randomization into Groups (Vehicle vs. Treatment) TumorGrowth->Randomization Randomization->Dosing Monitoring 7. Efficacy Monitoring (Tumor Volume, Body Weight) Dosing->Monitoring Endpoint 8. Study Endpoint & Tissue Collection Monitoring->Endpoint PD_Analysis 9. Pharmacodynamic Analysis (Western Blot, IHC) Endpoint->PD_Analysis Data_Analysis 10. Data Analysis & Interpretation PD_Analysis->Data_Analysis

References

Troubleshooting & Optimization

Improving solubility of Thalidomide-5-O-C3-NH2 hydrochloride for experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on improving the solubility of Thalidomide-5-O-C3-NH2 hydrochloride for experimental use. The information is presented in a question-and-answer format to directly address common challenges.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility a concern?

This compound is a derivative of thalidomide (B1683933), a well-known immunomodulatory agent. This particular analog incorporates a three-carbon linker with a terminal amine group and is supplied as a hydrochloride salt. It is often used as a ligand for the E3 ubiquitin ligase Cereblon (CRBN), a key component in the development of Proteolysis Targeting Chimeras (PROTACs). Like its parent compound, thalidomide, this derivative is expected to have low aqueous solubility, which can pose challenges for its use in various in vitro and in vivo experiments that require the compound to be in solution.

Q2: What are the recommended solvents for dissolving this compound?

  • Primary Organic Solvent: Dimethyl sulfoxide (B87167) (DMSO) is the recommended primary solvent for preparing high-concentration stock solutions.

  • Aqueous Solutions: Due to the hydrochloride salt form, it will have some degree of aqueous solubility, which is an improvement over the free base. However, for most biological experiments, it is advisable to first dissolve the compound in a minimal amount of DMSO and then dilute it with the desired aqueous buffer (e.g., PBS, cell culture media).

Q3: My compound is not dissolving properly. What troubleshooting steps can I take?

Please refer to the Troubleshooting Guide below for a systematic approach to resolving solubility issues.

Solubility Data Summary

While specific quantitative data for this compound is limited, the following table provides solubility information for thalidomide and a related derivative to serve as a guide.

CompoundSolventSolubilityReference
(±)-ThalidomideDMSO~12 mg/mL[1]
(±)-ThalidomideDimethyl formamide~12 mg/mL[1]
(±)-Thalidomide1:8 DMSO:PBS (pH 7.2)~0.11 mg/mL[1]
Thalidomide-5-OHDMSO62.5 mg/mL (requires sonication)
Thalidomide-O-amide-C5-NH2 hydrochlorideDMSO50 mg/mL (requires sonication)

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution in DMSO

  • Weighing the Compound: Accurately weigh the required amount of this compound (Molecular Weight: 367.78 g/mol ) in a sterile microcentrifuge tube. For example, for 1 mL of a 10 mM stock solution, weigh 3.68 mg.

  • Adding Solvent: Add the calculated volume of high-purity, anhydrous DMSO to the tube.

  • Dissolution: Vortex the tube for 1-2 minutes. If the compound does not fully dissolve, sonicate the tube in a water bath for 10-15 minutes. Gentle warming to 37°C for 5-10 minutes can also aid dissolution.

  • Storage: Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

Protocol 2: Preparation of a Working Solution for Cell-Based Assays

  • Thaw Stock Solution: Thaw a frozen aliquot of the 10 mM DMSO stock solution at room temperature.

  • Serial Dilution (Recommended): To minimize precipitation, perform a serial dilution of the DMSO stock solution in cell culture medium. For example, to prepare a 100 µM working solution, first, dilute the 10 mM stock 1:10 in culture medium to get a 1 mM intermediate solution. Then, dilute the 1 mM solution 1:10 in culture medium to achieve the final 100 µM concentration.

  • Final DMSO Concentration: Ensure the final concentration of DMSO in the cell culture medium is non-toxic to the cells, typically below 0.5%.

  • Vehicle Control: Always include a vehicle control in your experiments, which consists of the same final concentration of DMSO in the cell culture medium without the compound.

Troubleshooting Guide

IssuePotential CauseRecommended Solution
Compound does not dissolve in DMSO 1. Insufficient mixing/sonication.2. Compound concentration is too high.3. Low-quality or hydrated DMSO.1. Vortex thoroughly and sonicate for a longer duration.2. Try preparing a more dilute stock solution (e.g., 5 mM or 1 mM).3. Use fresh, anhydrous, high-purity DMSO.
Precipitation occurs when diluting DMSO stock in aqueous buffer 1. Rapid change in solvent polarity.2. Final DMSO concentration is too low to maintain solubility.1. Perform serial dilutions in the aqueous buffer.2. Increase the final DMSO concentration, ensuring it remains within the tolerated range for your experiment.
Solution is cloudy or contains visible particles 1. Incomplete dissolution.2. Compound has degraded.1. Repeat the dissolution procedure, ensuring adequate vortexing and sonication.2. Check the compound's stability and storage conditions. Consider preparing fresh solutions.

Visualizations

Thalidomide-Cereblon Signaling Pathway

Thalidomide_Cereblon_Pathway Thalidomide-Cereblon Signaling Pathway cluster_CRL4 CRL4-CRBN E3 Ubiquitin Ligase Complex CUL4 CUL4 DDB1 DDB1 RBX1 RBX1 CRBN Cereblon (CRBN) Neosubstrate Neosubstrate (e.g., IKZF1/3) CRBN->Neosubstrate Recruits Thalidomide Thalidomide-5-O-C3-NH2 Thalidomide->CRBN Binds to Proteasome 26S Proteasome Neosubstrate->Proteasome Targeted for Ubiquitin Ubiquitin Ubiquitin->Neosubstrate Ubiquitination Degradation Degradation Proteasome->Degradation Downstream Downstream Effects (e.g., Anti-myeloma activity) Degradation->Downstream

Caption: Thalidomide-Cereblon signaling pathway leading to neosubstrate degradation.

Experimental Workflow for Improving Solubility

Solubility_Workflow Workflow for Improving Compound Solubility start Start: Weigh Compound add_dmso Add minimal anhydrous DMSO start->add_dmso dissolve Vortex / Sonicate add_dmso->dissolve check_dissolution Clear Solution? dissolve->check_dissolution stock_solution 10 mM Stock Solution check_dissolution->stock_solution Yes troubleshoot Troubleshoot: - Use fresh DMSO - Prepare lower concentration check_dissolution->troubleshoot No serial_dilution Perform serial dilution in aqueous buffer stock_solution->serial_dilution troubleshoot->add_dmso working_solution Prepare Working Solution serial_dilution->working_solution end End: Use in Experiment working_solution->end

Caption: A step-by-step workflow for preparing experimental solutions of the compound.

References

Technical Support Center: Off-Target Effects of Thalidomide-Based PROTACs

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on understanding, assessing, and mitigating the off-target effects of PROTACs utilizing Thalidomide-5-O-C3-NH2 hydrochloride and related Cereblon (CRBN) E3 ligase recruiters.

Frequently Asked Questions (FAQs)

Q1: What are the primary off-target effects associated with thalidomide-based PROTACs?

A1: The primary off-target effect of PROTACs using thalidomide (B1683933) analogs like pomalidomide (B1683931) is the unintended degradation of non-target proteins.[1][2] A significant concern is the degradation of zinc-finger (ZF) proteins, which can occur independently of the intended protein of interest (POI).[3][4] This happens because the thalidomide moiety itself can recruit these ZF proteins to the CRBN E3 ligase, leading to their ubiquitination and subsequent degradation.[3] Such off-target degradation can lead to unintended biological consequences and potential toxicity.[1][3]

Q2: How does the structure of the thalidomide-based E3 ligase ligand influence off-target effects?

A2: The structure of the thalidomide analog and the point of linker attachment are critical in determining off-target degradation profiles. For instance, modifications to the phthalimide (B116566) ring of pomalidomide can significantly reduce the degradation of off-target ZF proteins.[3][4] Specifically, substitutions at the C5 position of the phthalimide ring have been shown to sterically hinder the binding of endogenous ZF proteins to CRBN, thereby minimizing their degradation.[3][4]

Q3: Can the linker connecting the thalidomide moiety to the target-binding ligand affect selectivity?

A3: Yes, the linker plays a crucial role in the selectivity of a PROTAC. The length, composition, and attachment point of the linker can influence the formation of a stable and productive ternary complex between the target protein, the PROTAC, and the E3 ligase.[5] Modifications in the linker region can alter the orientation of the recruited E3 ligase, thereby enhancing selectivity for the intended target and reducing the degradation of off-target proteins like IKZF1 and IKZF3.[6]

Troubleshooting Guides

Scenario 1: Significant cytotoxicity is observed in cell-based assays, which is not explained by the degradation of the intended target.

  • Possible Cause: Off-target protein degradation or pharmacological effects of the PROTAC molecule itself.[2]

  • Troubleshooting Steps:

    • Test an Inactive Control: Synthesize and test a control PROTAC where the E3 ligase ligand is modified to prevent binding to CRBN. If toxicity persists, it may indicate off-target effects of the warhead itself.

    • Dose-Response Analysis: Compare the concentration at which toxicity is observed with the concentration required for target degradation (DC50). A large therapeutic window between efficacy and toxicity is desirable.[2]

    • Global Proteomics Analysis: Perform a mass spectrometry-based global proteomics experiment to identify unintended protein degradation that could be responsible for the observed toxicity.[2]

Scenario 2: Global proteomics data reveals the degradation of several unintended zinc-finger proteins.

  • Possible Cause: The thalidomide-based recruiter is actively recruiting and degrading off-target ZF proteins.[3]

  • Troubleshooting Steps:

    • Re-engineer the E3 Ligase Ligand: Consider synthesizing a new version of the PROTAC with a modified thalidomide analog. Introducing substitutions at the C5 position of the phthalimide ring can reduce off-target ZF protein degradation.[3][4]

    • Modify the Linker: Altering the linker length or attachment point to the thalidomide moiety can sometimes improve selectivity by changing the geometry of the ternary complex.[6]

    • Validate with Targeted Assays: Confirm the off-target degradation of specific ZF proteins identified in the proteomics screen using orthogonal methods like Western blotting or targeted proteomics.

Data Presentation

Table 1: Summary of Experimental Conditions for Off-Target Proteomics Analysis

ParameterCell LineTreatment ConcentrationTreatment DurationProteomics MethodReference
Study 1 MOLT4, Kelly, or SU-DHL-10.1 µM (PROTACs) or 1 µM (IMiD analogs)5 hoursLabel-free quantitative MS[3]
Study 2 JurkatDose-dependentNot specifiedImmunoblotting[3]
Study 3 User-definedAt or near DC50 valueNot specifiedQuantitative proteomics (e.g., TMT)[7]

Experimental Protocols

1. Global Proteomics Analysis by Mass Spectrometry

This protocol provides a general workflow for identifying off-target protein degradation.

  • Objective: To obtain an unbiased, global view of protein level changes following PROTAC treatment.

  • Methodology:

    • Cell Culture and Treatment: Culture cells to be treated with the PROTAC at its effective concentration (e.g., DC50) and a vehicle control (e.g., DMSO) for a specified duration (e.g., 5-24 hours).[3][7]

    • Cell Lysis and Protein Extraction: Harvest and wash the cells with ice-cold PBS. Lyse the cells in a urea-based buffer (e.g., 8 M urea (B33335) in 50 mM Tris-HCl, pH 8.0) with protease and phosphatase inhibitors.[7]

    • Protein Digestion: Reduce the urea concentration and digest the proteins into peptides using trypsin overnight at 37°C.[7]

    • Peptide Desalting and Labeling (Optional): Desalt the peptides using a C18 solid-phase extraction cartridge. For quantitative proteomics, peptides can be labeled with isobaric tags (e.g., TMT).[7]

    • LC-MS/MS Analysis: Separate the peptides using liquid chromatography and analyze them by tandem mass spectrometry.[8]

    • Data Analysis: Use specialized software to identify and quantify proteins from the MS/MS spectra. Compare protein abundance between PROTAC-treated and control samples to identify proteins that are significantly degraded.[8]

2. NanoBRET Ternary Complex Formation Assay

This protocol assesses the formation of a ternary complex between an off-target protein, CRBN, and the PROTAC.

  • Objective: To quantify the formation of a ternary complex involving a potential off-target protein.

  • Methodology:

    • Cell Line Generation: Create a cell line that stably expresses the potential off-target protein (e.g., ZFP91) fused to NanoLuc luciferase (NLuc).[3]

    • Transfection: Transfect these cells with a plasmid encoding for HaloTag-fused CRBN (HT-CRBN).[3]

    • Treatment: Treat the cells with a cell-permeable fluorophore that binds to the HaloTag (NanoBRET-618 ligand) and the PROTAC of interest.[3]

    • BRET Measurement: Measure the bioluminescence resonance energy transfer (BRET) signal. An increased BRET signal indicates the proximity of the NLuc-fused off-target protein and the HT-CRBN, signifying the formation of a ternary complex mediated by the PROTAC.[3]

Visualizations

PROTAC_Mechanism cluster_0 PROTAC-Mediated Degradation cluster_1 Ternary Complex PROTAC Thalidomide-based PROTAC POI Protein of Interest (POI) PROTAC->POI Binds CRBN CRBN E3 Ligase PROTAC->CRBN Proteasome Proteasome POI->Proteasome Degradation Ub Ubiquitin (Ub) Ub->POI Ubiquitination

Caption: Mechanism of action for a thalidomide-based PROTAC.

Off_Target_Mechanism cluster_0 Off-Target Degradation Pathway cluster_1 Off-Target Ternary Complex PROTAC Thalidomide-based PROTAC ZF_Protein Zinc-Finger Protein (Off-Target) PROTAC->ZF_Protein Binds CRBN CRBN E3 Ligase PROTAC->CRBN Proteasome Proteasome ZF_Protein->Proteasome Degradation Ub Ubiquitin (Ub) Ub->ZF_Protein Ubiquitination

Caption: Off-target degradation of zinc-finger proteins.

Experimental_Workflow start Start: PROTAC Treatment proteomics Global Proteomics (LC-MS/MS) start->proteomics data_analysis Data Analysis: Identify Off-Targets proteomics->data_analysis western_blot Western Blot Validation conclusion Conclusion: Assess Selectivity Profile western_blot->conclusion nano_bret NanoBRET Assay (Ternary Complex) nano_bret->conclusion data_analysis->western_blot Confirm Hits data_analysis->nano_bret Mechanistic Insight

Caption: Workflow for assessing off-target effects.

References

Technical Support Center: Optimizing Linker Length for Thalidomide-5-O-C3-NH2 Hydrochloride PROTACs

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter when optimizing the linker length for your Thalidomide-5-O-C3-NH2 hydrochloride-based Proteolysis Targeting Chimeras (PROTACs).

Frequently Asked Questions (FAQs)

Q1: What is the primary role of the linker in a PROTAC, and why is its length critical?

The linker is a crucial component of a PROTAC, connecting the ligand that binds to your protein of interest (POI) with the Thalidomide-based ligand that recruits the Cereblon (CRBN) E3 ubiquitin ligase.[1][2][3] Its main function is to enable the formation of a stable and productive ternary complex, which consists of the POI, the PROTAC, and the E3 ligase.[2][4][5] The length of the linker is a critical parameter because:

  • A linker that is too short can cause steric hindrance, preventing the simultaneous binding of the POI and the E3 ligase, thus inhibiting the formation of a stable ternary complex.[4][5][]

  • A linker that is too long may not effectively bring the POI and E3 ligase into close enough proximity for efficient ubiquitination, leading to an unstable ternary complex.[3][5]

Therefore, the optimal linker length is essential for achieving potent and efficient degradation of the target protein.[4][][7]

Q2: Is there a universal optimal linker length for all Thalidomide-based PROTACs?

No, there is no universal optimal linker length.[2][8] The ideal length is highly dependent on the specific protein of interest and the E3 ligase being recruited.[2][8] For some targets, shorter linkers are more effective, while for others, longer linkers are required to achieve potent degradation.[8] For instance, in the degradation of p38α, PROTACs with linkers of 15-17 atoms showed optimal performance.[5][8] Conversely, for other targets, even a single ethylene (B1197577) glycol unit extension can abolish degradation activity.[1] It is crucial to empirically determine the optimal linker length for each new PROTAC system.[2][8]

Q3: What are the most common types of linkers used with Thalidomide-based PROTACs?

The most common linker motifs are polyethylene (B3416737) glycol (PEG) and alkyl chains.[1][] This is due to their synthetic tractability, allowing for the systematic variation of length.[1] PEG linkers can also increase the water-solubility of the PROTAC molecule.[2][9] More rigid linkers incorporating elements like piperazine/piperidine rings or alkynes are also being used to improve physicochemical properties and restrict conformation.[][8]

Troubleshooting Guide

This section addresses specific issues that may arise during your PROTAC linker optimization experiments.

Problem 1: My PROTAC shows good binary binding to the target protein and CRBN, but I don't observe significant degradation.

This is a common challenge and often points to issues with the formation of a productive ternary complex.[5]

Potential Cause Troubleshooting/Optimization Steps
Suboptimal Linker Length The linker may not be the correct length to facilitate the formation of a stable and productive ternary complex.[5] Synthesize a library of PROTACs with varying linker lengths to identify the optimal one.[2][5]
Poor Physicochemical Properties The linker may contribute to poor cell permeability or low aqueous solubility, preventing the PROTAC from reaching its intracellular target.[5] Modify the linker to improve solubility and cell permeability.[5]
No Ubiquitination A ternary complex may form, but it might not be in a productive conformation for the E3 ligase to ubiquitinate the target protein.[5] Perform an in-cell or in vitro ubiquitination assay to confirm if the target protein is being ubiquitinated.[5] If not, this indicates a problem with the geometry of the ternary complex, requiring linker redesign.[5]

Problem 2: I am observing a significant "hook effect" with my PROTAC.

The "hook effect" is a phenomenon where degradation efficiency decreases at higher PROTAC concentrations.[5] This occurs because an excess of the PROTAC favors the formation of binary complexes (POI-PROTAC and E3 Ligase-PROTAC) over the productive ternary complex.[10]

Potential Cause Troubleshooting/Optimization Steps
High PROTAC Concentration At high concentrations, the formation of binary complexes is favored.[10] Perform a full dose-response curve to identify the optimal concentration range for maximal degradation (Dmax).[10]
Low Cooperativity A well-designed linker can promote positive cooperativity, where the binding of the first protein increases the affinity for the second, making the ternary complex more stable and mitigating the hook effect.[5]
Linker Flexibility Modifying linker flexibility, for instance by making it more rigid, can pre-organize the PROTAC into a conformation more favorable for ternary complex formation.[5][11]

Quantitative Data Summary

The following tables provide a representative summary of how quantitative data for different this compound-based PROTACs with varying linker lengths could be presented. The values are hypothetical and for illustrative purposes.

Table 1: Impact of Alkyl Chain Linker Length on Target Protein Degradation

PROTACLinker CompositionLinker Length (atoms)DC50 (nM)Dmax (%)
Compound AAlkyl Chain10>1000<10
Compound BAlkyl Chain1325075
Compound C Alkyl Chain 16 80 95
Compound DAlkyl Chain1940060
Compound EAlkyl Chain22>1000<20

Table 2: Impact of PEG Linker Length on Target Protein Degradation

PROTACLinker CompositionLinker Length (atoms)DC50 (nM)Dmax (%)
Compound FPEG12 (PEG2)50065
Compound G PEG 15 (PEG3) 120 92
Compound HPEG18 (PEG4)35080
Compound IPEG21 (PEG5)80050

Experimental Protocols

1. Western Blot Analysis for Protein Degradation

This is the standard method for quantifying the reduction in target protein levels.[5]

  • Cell Culture and Treatment: Seed cells at an appropriate density in 6-well plates. The following day, treat the cells with a range of PROTAC concentrations for a specified time (e.g., 24 hours).[2][5] Include a vehicle control (e.g., DMSO).[2]

  • Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.[2][5]

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay to ensure equal loading.[2][5]

  • SDS-PAGE and Western Blotting: Load equal amounts of protein onto an SDS-PAGE gel, transfer to a PVDF membrane, and probe with primary antibodies against the target protein and a loading control (e.g., GAPDH).[9]

  • Data Analysis: Quantify band intensities to determine the percentage of protein degradation relative to the vehicle-treated control.[4]

2. Ternary Complex Formation Assay (e.g., NanoBRET™)

This assay measures the PROTAC-induced proximity of the target protein and the E3 ligase in live cells.[12]

  • Cell Transfection: Co-transfect cells with plasmids expressing the target protein fused to a NanoLuc® luciferase and CRBN fused to a HaloTag® ligand.

  • PROTAC Treatment: Add your PROTACs with different linker lengths at various concentrations.

  • Signal Detection: Add the HaloTag® NanoBRET™ 618 Ligand and measure the donor (460 nm) and acceptor (618 nm) emission signals.[2]

  • Data Analysis: Calculate the NanoBRET™ ratio by dividing the acceptor signal by the donor signal. An increase in this ratio indicates ternary complex formation.[2]

3. In Vitro Ubiquitination Assay

This assay confirms that the PROTAC-induced ternary complex is productive, leading to the ubiquitination of the target protein.[5]

  • Reaction Setup: Combine purified recombinant target protein, E1 activating enzyme, E2 conjugating enzyme, ubiquitin, and the CRBN E3 ligase complex in an assay buffer.

  • PROTAC Addition: Add your PROTACs with different linker lengths to the reaction mixtures.[2]

  • Incubation: Incubate the reactions at 37°C to allow for the ubiquitination reaction to proceed.[2]

  • Western Blot Analysis: Stop the reaction and analyze the samples by Western blot, probing with an antibody against the target protein or ubiquitin to detect higher molecular weight ubiquitinated species.

Visualizations

PROTAC_Mechanism cluster_0 PROTAC-Mediated Degradation Pathway POI Protein of Interest (POI) Ternary_Complex POI-PROTAC-E3 Ternary Complex POI->Ternary_Complex binds PROTAC Thalidomide-based PROTAC PROTAC->Ternary_Complex mediates E3 CRBN E3 Ligase E3->Ternary_Complex binds Ub_POI Poly-ubiquitinated POI Ternary_Complex->Ub_POI Ubiquitination Ub Ubiquitin Ub->Ternary_Complex Proteasome Proteasome Ub_POI->Proteasome Recognition Degradation Degraded Peptides Proteasome->Degradation Degradation Troubleshooting_Workflow Start No/Low Degradation Observed Check_Binding Confirm Binary Binding (POI & E3 Ligase) Start->Check_Binding Synthesize_Library Synthesize PROTAC Library (Varying Linker Lengths) Check_Binding->Synthesize_Library Binding Confirmed Failure Re-evaluate Warhead/E3 Ligase Check_Binding->Failure Binding Absent Test_Degradation Assess Degradation (Western Blot) Synthesize_Library->Test_Degradation Ternary_Complex_Assay Ternary Complex Assay (e.g., NanoBRET) Test_Degradation->Ternary_Complex_Assay No Degradation Success Optimal Degradation Achieved Test_Degradation->Success Degradation Observed Ubiquitination_Assay In Vitro Ubiquitination Assay Ternary_Complex_Assay->Ubiquitination_Assay Ternary Complex Forms Optimize_Properties Improve Physicochemical Properties (Solubility, Permeability) Ternary_Complex_Assay->Optimize_Properties No Ternary Complex Ubiquitination_Assay->Synthesize_Library Ubiquitination Observed, but low Ubiquitination_Assay->Failure No Ubiquitination Optimize_Properties->Synthesize_Library

References

Technical Support Center: Troubleshooting Thalidomide-5-O-C3-NH2 Hydrochloride in Targeted Protein Degradation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals utilizing Thalidomide-5-O-C3-NH2 hydrochloride in their targeted protein degradation (TPD) studies. This resource provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the experimental process.

Frequently Asked Questions (FAQs)

Q1: What is the role of this compound in my PROTAC?

A1: this compound serves as a ligand for the E3 ubiquitin ligase Cereblon (CRBN).[1][2] When incorporated into a Proteolysis Targeting Chimera (PROTAC), it facilitates the recruitment of CRBN to the target protein of interest (POI), leading to the ubiquitination and subsequent degradation of the POI by the proteasome.[3][4]

Q2: Why is the choice of E3 ligase ligand important for PROTAC efficacy?

A2: The choice of the E3 ligase and its corresponding ligand is crucial as the selected E3 ligase must be expressed in the cell type of interest and be capable of effectively ubiquitinating the target protein. While there are over 600 known E3 ligases, most PROTACs currently utilize ligands for CRBN or VHL.

Q3: What are the key parameters to assess the efficacy of my PROTAC?

A3: The efficacy of a PROTAC is primarily evaluated by two key parameters:

  • DC50: The concentration of the PROTAC required to degrade 50% of the target protein. It is a measure of the PROTAC's potency.[5]

  • Dmax: The maximum percentage of protein degradation that can be achieved with a given PROTAC. It reflects the efficacy of the degrader.[5]

Q4: What is the "hook effect" and how can I avoid it?

A4: The "hook effect" is a phenomenon observed in PROTAC experiments where an increase in the concentration of the PROTAC beyond an optimal point leads to a decrease in target protein degradation. This occurs because at very high concentrations, the PROTAC is more likely to form binary complexes (PROTAC-target protein or PROTAC-E3 ligase) rather than the productive ternary complex (target protein-PROTAC-E3 ligase) required for degradation. To avoid this, it is essential to perform a wide dose-response experiment to identify the optimal concentration range.

Troubleshooting Guide: Failed Protein Degradation

This guide addresses the common issue of observing little to no degradation of the target protein after treatment with a PROTAC incorporating this compound.

Problem: My target protein is not being degraded after PROTAC treatment.

Below is a systematic approach to troubleshoot this issue, addressing potential causes from the molecular to the cellular level.

Step 1: Verify Compound Integrity and Experimental Setup
Question Possible Cause Recommended Action
Is the PROTAC compound stable and pure? Compound degradation or impurities.Confirm the identity and purity of your synthesized PROTAC using techniques like LC-MS and NMR. Assess the stability of the PROTAC in your experimental media over the time course of the experiment.
Are the experimental conditions optimal? Suboptimal cell health or passage number.Ensure consistent cell culture conditions, including cell confluency and passage number. Use healthy, actively dividing cells for your experiments.
Step 2: Investigate Cellular Uptake and Target Engagement
Question Possible Cause Recommended Action
Is the PROTAC entering the cells? Poor cell permeability due to high molecular weight or polarity.Modify the linker to improve physicochemical properties. Consider using cell lines with higher expression of uptake transporters or employ cell permeabilization agents as a control experiment.
Is the PROTAC engaging the target protein and CRBN inside the cell? Lack of binding to either the target protein or CRBN.Perform cellular target engagement assays such as NanoBRET or Cellular Thermal Shift Assay (CETSA) to confirm intracellular binding.
Step 3: Assess Ternary Complex Formation and Ubiquitination
Question Possible Cause Recommended Action
Is a stable ternary complex forming? Unfavorable protein-protein interactions or steric hindrance due to improper linker length or geometry.Utilize biophysical assays like Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) to measure the formation and stability of the ternary complex in vitro.
Is the target protein being ubiquitinated? The ternary complex may form in a non-productive orientation, preventing efficient ubiquitin transfer.Conduct in-cell or in vitro ubiquitination assays. If no ubiquitination is observed, a redesign of the linker is likely necessary to alter the geometry of the ternary complex.
Step 4: Evaluate the Ubiquitin-Proteasome System
Question Possible Cause Recommended Action
Is the proteasome functional? Inhibition of the proteasome by other factors or cellular stress.Include a positive control for proteasome-mediated degradation. Co-treatment with a proteasome inhibitor (e.g., MG132) should rescue the degradation of your target protein, confirming the involvement of the proteasome.
Is CRBN expressed and functional in the cell line? Low or absent expression of CRBN.Confirm the expression of CRBN in your target cell line via Western blot or qPCR.

Data Presentation

The following tables provide illustrative data on the performance of thalidomide-based PROTACs. Note that the specific values for a PROTAC utilizing this compound will be dependent on the target protein and the specific warhead used.

Table 1: Illustrative Degradation Efficiency of Thalidomide-Based PROTACs

PROTACTarget ProteinCell LineDC50 (nM)Dmax (%)Reference
Example A BRD4HeLa25>90Illustrative
Example B BTKMino2.297[6]
Example C PI3KMDA-MB-23142.2388.6[7]
Example D mTORMDA-MB-23145.474.9[7]

Table 2: Impact of Linker Length on PROTAC Efficacy (Illustrative)

PROTACLinker Length (atoms)Target ProteinDC50 (nM)Dmax (%)Reference
PROTAC-1 12ERα~50~80[8]
PROTAC-2 16ERα~10>90[8]
PROTAC-3 20ERα~100~70[8]
TBK1 Degrader 21TBK1396[9]
TBK1 Degrader 29TBK129276[9]

Experimental Protocols

Protocol 1: Western Blotting for Protein Degradation Assessment

This protocol is a standard method to quantify the degradation of a target protein.

Materials:

  • Cell line expressing the protein of interest

  • PROTAC synthesized with this compound

  • Cell culture medium and supplements

  • Phosphate-buffered saline (PBS)

  • Lysis buffer (e.g., RIPA) with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels, running buffer, and transfer buffer

  • PVDF or nitrocellulose membrane

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibody against the target protein

  • HRP-conjugated secondary antibody

  • Loading control antibody (e.g., GAPDH, β-actin)

  • Chemiluminescent substrate and imaging system

Procedure:

  • Cell Seeding: Plate cells at a density that will ensure they are in the logarithmic growth phase at the time of treatment.

  • PROTAC Treatment: Treat cells with a range of PROTAC concentrations (e.g., 0.1 nM to 10 µM) and a vehicle control (e.g., DMSO) for a predetermined time (e.g., 24 hours).

  • Cell Lysis: Wash cells with ice-cold PBS and lyse them on ice.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Normalize the protein amounts for each sample and prepare them for SDS-PAGE.

    • Separate proteins by gel electrophoresis and transfer them to a membrane.

    • Block the membrane and incubate with the primary antibody for the target protein.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody.

    • Detect the signal using a chemiluminescent substrate.

    • Strip the membrane and re-probe for a loading control.

  • Data Analysis: Quantify the band intensities using densitometry software. Normalize the target protein signal to the loading control signal. Calculate the percentage of degradation relative to the vehicle control to determine DC50 and Dmax values.[5]

Protocol 2: Cellular Viability Assay (MTT Assay)

This assay is used to assess the cytotoxic effects of the PROTAC.

Materials:

  • 96-well plates

  • Cell line of interest

  • PROTAC compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate and allow them to attach overnight.

  • PROTAC Treatment: Treat cells with a serial dilution of the PROTAC and a vehicle control.

  • Incubation: Incubate for the desired time period (e.g., 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan (B1609692) crystals.

  • Solubilization: Add the solubilization solution to dissolve the formazan crystals.

  • Measurement: Read the absorbance at the appropriate wavelength using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Mandatory Visualizations

PROTAC_Mechanism cluster_cell Cell cluster_ternary Ternary Complex Formation PROTAC PROTAC (Thalidomide-5-O-C3-NH2 based) POI Protein of Interest (POI) PROTAC->POI Binds CRBN CRBN PROTAC->CRBN POI_PROTAC_CRBN POI-PROTAC-CRBN PROTAC->POI_PROTAC_CRBN Proteasome Proteasome POI->Proteasome Degradation POI->POI_PROTAC_CRBN E3_Complex E3 Ubiquitin Ligase Complex CRBN->POI_PROTAC_CRBN E3_Complex->POI Ubiquitination Ub Ubiquitin Ub->E3_Complex Degraded_POI Degraded Peptides Proteasome->Degraded_POI POI_PROTAC_CRBN->E3_Complex Proximity-induced

Caption: Mechanism of action for a thalidomide-based PROTAC.

Experimental_Workflow start Start: PROTAC Synthesis compound_validation Compound Validation (LC-MS, NMR) start->compound_validation cell_culture Cell Culture compound_validation->cell_culture protac_treatment PROTAC Treatment (Dose-response & Time-course) cell_culture->protac_treatment cell_lysis Cell Lysis protac_treatment->cell_lysis viability_assay Cell Viability Assay (e.g., MTT) protac_treatment->viability_assay protein_quant Protein Quantification (BCA) cell_lysis->protein_quant western_blot Western Blot Analysis protein_quant->western_blot data_analysis Data Analysis (DC50, Dmax) western_blot->data_analysis end End: Efficacy & Toxicity Profile data_analysis->end viability_analysis IC50 Determination viability_assay->viability_analysis viability_analysis->end

Caption: A typical experimental workflow for PROTAC evaluation.

Troubleshooting_Workflow decision decision action action start Start: No Protein Degradation Observed check_compound Check Compound Integrity & Purity start->check_compound compound_ok Compound OK? check_compound->compound_ok resynthesize Action: Re-synthesize or Purify PROTAC compound_ok->resynthesize No check_permeability Assess Cell Permeability compound_ok->check_permeability Yes permeability_ok Permeable? check_permeability->permeability_ok modify_linker_perm Action: Modify Linker for Better Physicochemical Properties permeability_ok->modify_linker_perm No check_target_engagement Confirm Target & CRBN Engagement (e.g., CETSA, NanoBRET) permeability_ok->check_target_engagement Yes engagement_ok Engagement Confirmed? check_target_engagement->engagement_ok modify_warhead Action: Redesign Warhead or CRBN Ligand engagement_ok->modify_warhead No check_ternary_complex Evaluate Ternary Complex Formation (e.g., SPR, ITC) engagement_ok->check_ternary_complex Yes ternary_ok Stable Ternary Complex? check_ternary_complex->ternary_ok modify_linker_geo Action: Redesign Linker (Length, Composition) ternary_ok->modify_linker_geo No check_ubiquitination Assess Target Ubiquitination ternary_ok->check_ubiquitination Yes ubiquitination_ok Ubiquitination Observed? check_ubiquitination->ubiquitination_ok ubiquitination_ok->modify_linker_geo No check_proteasome Verify Proteasome Activity ubiquitination_ok->check_proteasome Yes proteasome_ok Proteasome Active? check_proteasome->proteasome_ok troubleshoot_cell_health Action: Troubleshoot Cell Health / Assay Conditions proteasome_ok->troubleshoot_cell_health No success Degradation Achieved proteasome_ok->success Yes

Caption: A decision tree for troubleshooting failed protein degradation.

References

How to minimize toxicity of Thalidomide-5-O-C3-NH2 hydrochloride in vivo

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Thalidomide-5-O-C3-NH2 hydrochloride is a thalidomide-based cereblon (CRBN) ligand primarily used as a research tool in the development of Proteolysis Targeting Chimeras (PROTACs)[1][2]. There is limited publicly available data on the specific in vivo toxicity of this particular analog. The following troubleshooting guides and FAQs are based on the well-documented toxicities of the parent compound, thalidomide (B1683933), and general strategies for mitigating drug toxicity. Researchers must conduct their own dose-finding and toxicity studies for this specific compound.

Troubleshooting Guides

This section provides guidance on common issues that may arise during in vivo experiments with this compound, assuming it exhibits a toxicity profile similar to thalidomide.

Issue 1: Unexpected Animal Morbidity or Severe Adverse Effects at Calculated Doses

Possible Cause: The in vivo toxicity of this compound may be higher than anticipated, or the formulation may be suboptimal, leading to acute toxicity.

Troubleshooting Steps:

  • Immediate Action: Cease administration of the compound immediately. Provide supportive care to the affected animals as per institutional guidelines.

  • Dose Re-evaluation:

    • Review the literature for any available toxicity data on similar thalidomide analogs.

    • Conduct a dose-range-finding study with a wider and lower range of doses to determine the maximum tolerated dose (MTD).

  • Formulation Assessment:

    • Solubility and Stability: Confirm the solubility and stability of the compound in your chosen vehicle. Poor solubility can lead to inconsistent dosing and potential precipitation, causing localized toxicity.

    • Vehicle Toxicity: Ensure the vehicle itself is non-toxic at the administered volume.

    • Alternative Formulations: Consider formulation strategies to reduce peak plasma concentrations (Cmax), which are often associated with acute toxicity.[3] This could include using controlled-release formulations or nanosuspensions to improve the pharmacokinetic profile.[3][4]

Experimental Protocol: Dose-Range-Finding Study

  • Objective: To determine the MTD of this compound.

  • Methodology:

    • Select a small cohort of animals (e.g., 3-5 per group).

    • Administer a wide range of doses, starting from a low, potentially sub-therapeutic dose, and escalating to doses expected to induce toxicity.

    • Monitor animals closely for clinical signs of toxicity (e.g., weight loss, lethargy, changes in behavior, ruffled fur) for a predetermined period (e.g., 7-14 days).

    • Record all observations and any instances of morbidity or mortality.

    • The MTD is typically defined as the highest dose that does not cause significant morbidity or greater than 10% weight loss.

Issue 2: Development of Neurological Symptoms (e.g., Limb Weakness, Ataxia)

Possible Cause: Potential for peripheral neuropathy, a known and often dose-limiting side effect of thalidomide.[5][6]

Troubleshooting Steps:

  • Clinical Assessment: Carefully observe and quantify the neurological symptoms.

  • Dose Adjustment:

    • If symptoms are mild (Grade 1), consider reducing the dose by 50%.[5]

    • If symptoms are moderate to severe (Grade 2 or higher), withhold treatment until symptoms resolve, then consider restarting at a significantly lower dose.[5]

    • For severe, debilitating neuropathy, discontinuation of the compound may be necessary.[5]

  • Histopathological Analysis: At the end of the study, perform histopathological analysis of nerve tissues to look for signs of axonal degeneration or demyelination.

Experimental Protocol: Assessment of Peripheral Neuropathy

  • Objective: To monitor for and characterize potential drug-induced peripheral neuropathy.

  • Methodology:

    • Functional Tests: Conduct regular functional tests such as grip strength and rotarod performance to quantitatively assess motor coordination and strength.

    • Sensory Testing: Use methods like the von Frey filament test to assess sensory thresholds.

    • Nerve Conduction Studies: In larger animal models, nerve conduction velocity can be measured to assess nerve function directly.

    • Histopathology: Collect dorsal root ganglia and sciatic nerves for microscopic examination at the end of the study.

Frequently Asked Questions (FAQs)

Q1: What are the expected major toxicities of this compound based on its parent compound?

A1: Based on thalidomide, the major potential toxicities include:

  • Teratogenicity: Extreme risk of severe birth defects.[6][7][8] All experiments in female animals of reproductive potential must be conducted with extreme caution and appropriate safety measures.

  • Peripheral Neuropathy: Sensorimotor neuropathy is a common and serious side effect.[5][6]

  • Somnolence and Sedation: Instruct personnel to administer the compound before the animal's dark cycle (rest period) if this is observed.[7]

  • Constipation: Monitor for changes in fecal output and provide dietary modifications if necessary.[7]

  • Skin Rash: Mild to moderate rashes may require dose reduction, while severe reactions necessitate discontinuation.[5]

Q2: How can I formulate this compound to minimize toxicity?

A2: Formulation can play a crucial role in mitigating toxicity.[3][9]

  • Pharmacokinetic Modulation: Employing formulations that provide a sustained release can lower the Cmax while maintaining the desired exposure (AUC), potentially reducing Cmax-related toxicities.[3]

  • Enhanced Solubility: For poorly soluble compounds, techniques like creating nanosuspensions can improve bioavailability and allow for more consistent and lower dosing.[4]

  • Targeted Delivery: In some applications, targeted delivery systems (e.g., chitosan-based nanoparticles for colorectal cancer) can increase drug concentration at the site of action and reduce systemic exposure and toxicity.[10]

Q3: Are there any known mechanisms of thalidomide toxicity that I should be aware of for my experiments?

A3: Yes, the primary mechanism of action for both the therapeutic and toxic effects of thalidomide and its analogs is the binding to cereblon (CRBN), a component of an E3 ubiquitin ligase complex.[8][11] This leads to the degradation of specific proteins. The teratogenic effects are linked to the degradation of key embryonic transcription factors. The metabolism of thalidomide can also produce toxic intermediates, such as arene oxides, which have been implicated in its teratogenicity.[12]

Quantitative Data Summary

As specific quantitative toxicity data for this compound is not publicly available, the following table provides a general framework for dose adjustments based on the toxicity of the parent compound, thalidomide, as per the National Cancer Institute Common Toxicity Criteria (CTC).

Toxicity GradeDescriptionRecommended Action for Thalidomide
Grade 1 Mild, asymptomatic or mild symptoms; clinical or diagnostic observations only; intervention not indicated.For peripheral neuropathy, consider a 50% dose reduction.[5]
Grade 2 Moderate; minimal, local, or noninvasive intervention indicated; limiting age-appropriate instrumental ADL.Withhold therapy until toxicity resolves to Grade 1 or baseline, then restart at a 50% dose reduction.[5]
Grade 3 Severe or medically significant but not immediately life-threatening; hospitalization or prolongation of hospitalization indicated; disabling; limiting self-care ADL.Withhold therapy until toxicity resolves. Consider restarting at a 50% lower dose for certain toxicities if clinically warranted.[5]
Grade 4 Life-threatening consequences; urgent intervention indicated.Discontinue the compound permanently.[5][7]

ADL: Activities of Daily Living

Visualizations

Signaling Pathway

cluster_0 Cellular Environment Thalidomide_Analog Thalidomide-5-O-C3-NH2 (or other analogs) CRBN Cereblon (CRBN) Thalidomide_Analog->CRBN Binds to E3_Ligase E3 Ubiquitin Ligase Complex CRBN->E3_Ligase Part of Target_Protein Target Protein (e.g., IKZF1/3, SALL4) E3_Ligase->Target_Protein Recruits Proteasome Proteasome Target_Protein->Proteasome Sent to Ub Ubiquitin Ub->Target_Protein Ubiquitination Degradation Protein Degradation Proteasome->Degradation Downstream_Effects Downstream Effects (Therapeutic or Toxic) Degradation->Downstream_Effects

Caption: Mechanism of action for thalidomide analogs via Cereblon.

Experimental Workflow

cluster_1 In Vivo Toxicity Assessment Workflow start Start: Hypothesis & Dose Selection dose_range Dose-Range-Finding Study (Determine MTD) start->dose_range main_study Main In Vivo Study (Efficacy & Toxicity) dose_range->main_study monitoring Daily Clinical Monitoring (Weight, Behavior, Symptoms) main_study->monitoring toxicity_check Toxicity Observed? monitoring->toxicity_check end_study End of Study Analysis (Histopathology, Bloodwork) monitoring->end_study Study complete toxicity_check->monitoring No dose_adjust Dose Adjustment (Reduce, Withhold, or Stop) toxicity_check->dose_adjust Yes dose_adjust->monitoring conclusion Conclusion on Toxicity Profile end_study->conclusion

Caption: Workflow for assessing in vivo toxicity of a novel compound.

References

Preventing aggregation of Thalidomide-5-O-C3-NH2 hydrochloride in solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Thalidomide-5-O-C3-NH2 hydrochloride. The information provided is intended to help prevent and troubleshoot issues related to its aggregation in solution during experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its common applications?

This compound is a derivative of thalidomide (B1683933), which is known for its immunomodulatory and anti-angiogenic properties. This specific analog is often utilized as a ligand for the E3 ubiquitin ligase Cereblon (CRBN).[1][2] It is a key component in the development of Proteolysis Targeting Chimeras (PROTACs), where it is connected to a ligand for a target protein via a linker.[1][2] This bifunctional molecule then recruits CRBN to the target protein, leading to its ubiquitination and subsequent degradation by the proteasome.

Q2: What are the key challenges when working with this compound in solution?

Like many small molecules, and thalidomide derivatives in particular, this compound can exhibit limited aqueous solubility and a propensity to aggregate in solution. This can lead to inconsistent experimental results, loss of compound activity, and difficulties in data interpretation. As an amine hydrochloride salt, its solubility is also influenced by the pH of the solution.

Q3: What are the recommended storage conditions for this compound?

It is recommended to store the solid compound at -20°C, protected from light and under a nitrogen atmosphere.[1] Once in solution, it is advisable to aliquot the stock solution and store it at -80°C for up to 6 months or at -20°C for up to 1 month to minimize degradation and prevent repeated freeze-thaw cycles.[3]

Troubleshooting Guide: Preventing Aggregation

This guide addresses common issues related to the aggregation of this compound in solution and provides systematic steps to resolve them.

Issue 1: Precipitate forms immediately upon addition to aqueous buffer.
  • Cause: The compound has limited solubility in aqueous solutions. The hydrochloride salt form generally improves aqueous solubility compared to the free base, but it can still be low.

  • Solution:

    • Prepare a concentrated stock solution in an organic solvent. Dimethyl sulfoxide (B87167) (DMSO) is a commonly used solvent for thalidomide and its derivatives.[4]

    • Perform a serial dilution of the DMSO stock into your aqueous buffer. It is crucial to add the stock solution to the buffer with gentle mixing to avoid localized high concentrations that can lead to precipitation.

    • Consider the use of co-solvents. For in vivo or cell-based assays, formulations containing co-solvents like PEG300 and detergents like Tween-80 can enhance solubility.[3][5]

Issue 2: Solution becomes turbid or shows visible aggregates over time.
  • Cause: The compound may be aggregating at the working concentration, or it may be unstable in the chosen buffer conditions (e.g., pH, temperature).

  • Solution:

    • Optimize the final concentration. The working concentration might be above the critical aggregation concentration (CAC). Try performing experiments at a lower concentration.

    • Adjust the pH of the buffer. As an amine hydrochloride, the compound's solubility is pH-dependent. Generally, a slightly acidic pH (around 6.0-6.5) can help maintain the protonated, more soluble form. However, the optimal pH will depend on the experimental system and the stability of the compound.

    • Incorporate a non-ionic detergent. Low concentrations (e.g., 0.01-0.1%) of detergents like Tween-20 or Triton X-100 can help to disrupt hydrophobic interactions that lead to aggregation.

    • Work at a lower temperature. Conducting experiments at 4°C can sometimes reduce the rate of aggregation.

Issue 3: Inconsistent or non-reproducible experimental results.
  • Cause: This can be a sign of sub-visible aggregation, where small aggregates that are not visible to the naked eye are interfering with the assay.

  • Solution:

    • Filter the final solution. Use a low-protein-binding syringe filter (e.g., 0.22 µm) to remove any pre-existing aggregates before use.

    • Use fresh dilutions for each experiment. Avoid using aged solutions, as aggregation can be a time-dependent process.

    • Characterize the solution for aggregates. Techniques like Dynamic Light Scattering (DLS) can be used to detect the presence of aggregates in the solution.

Data Presentation

Table 1: Estimated Solubility of this compound in Common Solvents

SolventEstimated SolubilityRemarks
DMSO≥ 10 mg/mLA good solvent for preparing concentrated stock solutions.
DMF≥ 10 mg/mLAn alternative to DMSO for stock solutions.
EthanolSparingly SolubleMay require heating to dissolve.
WaterPoorly SolubleSolubility is pH-dependent.
PBS (pH 7.4)Very Sparingly SolubleProne to precipitation, especially at higher concentrations.

Note: The solubility values are estimates based on the properties of similar thalidomide derivatives and should be experimentally verified for the specific batch of the compound.

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
  • Weighing the compound: Accurately weigh the required amount of this compound (Molecular Weight: 367.78 g/mol ) in a sterile microcentrifuge tube.[1]

  • Adding the solvent: Add the appropriate volume of anhydrous DMSO to the tube to achieve a final concentration of 10 mM.

  • Dissolving the compound: Vortex the solution for 1-2 minutes. If necessary, sonicate the solution in a water bath for 5-10 minutes to ensure complete dissolution.

  • Storage: Aliquot the stock solution into smaller volumes in sterile, light-protected tubes and store at -80°C.

Protocol 2: Preparation of a Working Solution in Aqueous Buffer
  • Thaw the stock solution: Thaw a single aliquot of the 10 mM DMSO stock solution at room temperature.

  • Pre-warm the buffer: Warm the desired aqueous buffer (e.g., PBS) to room temperature.

  • Serial dilution: Perform a serial dilution of the DMSO stock into the aqueous buffer to reach the final desired concentration. For example, to prepare a 10 µM working solution, you can add 1 µL of the 10 mM stock to 999 µL of the aqueous buffer.

  • Mixing: Add the stock solution dropwise to the buffer while gently vortexing or stirring to ensure rapid and uniform mixing. This minimizes the risk of precipitation.

  • Use immediately: It is recommended to use the final working solution immediately after preparation.

Visualizations

experimental_workflow Experimental Workflow for Solubilization start Start: Weigh solid Thalidomide-5-O-C3-NH2 HCl stock Prepare 10 mM stock in anhydrous DMSO start->stock dissolve Vortex and/or sonicate to completely dissolve stock->dissolve aliquot Aliquot and store at -80°C dissolve->aliquot thaw Thaw a single aliquot aliquot->thaw dilute Serially dilute in aqueous buffer with mixing thaw->dilute use Use immediately in experiment dilute->use end End use->end

Caption: A flowchart of the recommended experimental workflow for preparing solutions of this compound.

troubleshooting_guide Troubleshooting Aggregation start Observe precipitate or turbidity in solution check_solv Was a DMSO stock solution used? start->check_solv check_conc Is the working concentration too high? check_ph Is the buffer pH optimal? check_conc->check_ph No check_mix Was the stock added slowly with mixing? check_solv->check_mix Yes check_mix->check_conc Yes check_detergent Is a detergent present? check_ph->check_detergent Yes solution_found Problem Resolved

Caption: A logical decision tree for troubleshooting aggregation issues with this compound.

References

Addressing batch-to-batch variability of Thalidomide-5-O-C3-NH2 hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Thalidomide-5-O-C3-NH2 hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to address challenges related to the batch-to-batch variability of this crucial E3 ligase ligand used in Proteolysis Targeting Chimeras (PROTACs).

Frequently Asked Questions (FAQs)

Q1: We are observing inconsistent results in our PROTAC assays using different batches of this compound. What are the potential causes?

A1: Inconsistent results with thalidomide-based PROTACs can stem from several factors related to the quality of the this compound batch. The most common issues include:

  • Purity: The presence of impurities from the synthesis process can interfere with the formation of the ternary complex (Target Protein-PROTAC-CRBN).

  • Isomeric Ratio: Thalidomide (B1683933) and its derivatives have a chiral center and can exist as (S) and (R)-enantiomers. The (S)-enantiomer is reported to have a significantly higher binding affinity for Cereblon (CRBN). Variations in the enantiomeric ratio between batches can lead to differences in PROTAC efficacy.[1]

  • Stability and Degradation: The compound may degrade during storage or in the experimental medium, leading to a lower effective concentration.

  • Solubility: Poor or variable solubility can result in inconsistent concentrations of the active compound in your assays.[2][3]

Q2: What are the acceptable purity and isomeric ratio for this compound?

A2: While specific data for this exact molecule is not universally established, general guidelines for thalidomide-based reagents in PROTAC development suggest the following as a starting point:

ParameterRecommended SpecificationJustification
Purity (by HPLC) >98%Minimizes interference from synthetic byproducts.
(S)-enantiomer >99%The (S)-enantiomer has a ~10-fold stronger binding affinity to CRBN.[1][4]
Moisture Content <1%Water can promote hydrolysis.
Residual Solvents As per ICH guidelinesTo avoid solvent-induced artifacts in biological assays.

Q3: How should I properly store and handle this compound to ensure its stability?

A3: To maintain the integrity of the compound, follow these storage recommendations:

  • Solid Form: Store at -20°C, protected from light and moisture.

  • In Solution: Prepare stock solutions in a suitable solvent like DMSO. For short-term storage (up to 1 month), aliquots can be kept at -20°C. For long-term storage (up to 6 months), it is recommended to store aliquots at -80°C.[5] Avoid repeated freeze-thaw cycles.

Troubleshooting Guide

This guide provides a systematic approach to identifying and resolving issues related to batch-to-batch variability.

Issue 1: Low or No Target Protein Degradation

If you observe a lack of protein degradation, a systematic check of the PROTAC's integrity and its interaction with the cellular machinery is crucial.[6]

Troubleshooting Workflow

cluster_0 Tier 1: Compound Integrity cluster_1 Tier 2: Target Engagement cluster_2 Tier 3: Ternary Complex and Downstream Events a Assess Purity and Identity (HPLC, LC-MS, NMR) b Evaluate Solubility and Stability (Visual, LC-MS) a->b If OK g Synthesize/ Obtain New Batch a->g If problem c Confirm CRBN Binding (CETSA, FP, ITC) b->c If OK h Optimize Formulation/ Solvent b->h If problem d Confirm Target Protein Binding c->d If OK i Use Batch with Confirmed Binding c->i If problem e Verify Ternary Complex Formation (Co-IP, TR-FRET) d->e If OK j Validate Warhead d->j If problem f Check for Target Ubiquitination (Western Blot) e->f If OK k Synthesize New Linkers e->k If problem a Treat cells with PROTAC or vehicle b Heat cells at various temperatures a->b c Lyse cells and separate soluble fraction b->c d Analyze CRBN levels by Western Blot c->d e Plot thermal stabilization curve d->e cluster_0 PROTAC-mediated Protein Degradation PROTAC PROTAC (Thalidomide-linker-warhead) Ternary Ternary Complex (Target-PROTAC-CRBN) PROTAC->Ternary Target Target Protein Target->Ternary CRBN CRBN E3 Ligase CRBN->Ternary Ub Ubiquitin Ternary->Ub Ubiquitination Proteasome 26S Proteasome Ub->Proteasome Recognition Degradation Degraded Peptides Proteasome->Degradation Degradation

References

Technical Support Center: Overcoming Resistance to Thalidomide-5-O-C3-NH2 Hydrochloride-Based Degraders

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for experiments involving degraders synthesized with Thalidomide-5-O-C3-NH2 hydrochloride. This resource addresses common challenges, from lack of efficacy to acquired resistance, and offers detailed experimental protocols to diagnose and overcome these issues.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its role in a PROTAC?

This compound is a chemical building block used in the synthesis of Proteolysis Targeting Chimeras (PROTACs).[1] It functions as the E3 ligase ligand, specifically recruiting the Cereblon (CRBN) E3 ubiquitin ligase.[1][2] In a PROTAC, this thalidomide-based moiety is connected via a linker to another ligand that binds to your specific protein of interest (POI). This dual binding brings the POI into close proximity with the CRBN E3 ligase, leading to the ubiquitination and subsequent degradation of the POI by the proteasome.[3][4]

Q2: My degrader, synthesized using this compound, is not causing degradation of my target protein. What are the most common initial checkpoints?

When a thalidomide-based degrader fails to induce degradation, the issue typically falls into one of three categories: the integrity of the PROTAC molecule, the components of the biological system, or the formation of the essential ternary complex (Target-PROTAC-CRBN).[5]

Initial Troubleshooting Steps:

  • Confirm Compound Integrity: Verify the chemical structure, purity (>95%), and stability of your PROTAC. Degradation during storage or in experimental media can be a significant factor.[5][6]

  • Verify E3 Ligase Expression: Ensure that your cell line expresses sufficient levels of Cereblon (CRBN).[5] Low or absent CRBN expression is a common reason for the failure of thalidomide-based PROTACs.[7]

  • Assess Target Engagement: Confirm that your PROTAC can independently bind to both the target protein and CRBN (binary engagement).[5]

  • Evaluate the "Hook Effect": Using excessively high concentrations of a PROTAC can inhibit the formation of the productive ternary complex, instead favoring binary complexes (PROTAC-Target or PROTAC-CRBN). This leads to reduced degradation efficiency. It is crucial to test a broad concentration range (e.g., 1 nM to 10 µM).[5]

Q3: Why is the ternary complex formation so critical for my degrader's function?

The formation of a stable ternary complex (POI-PROTAC-CRBN) is the cornerstone of PROTAC-mediated protein degradation. This complex brings the target protein into proximity with the E3 ligase, allowing for the efficient transfer of ubiquitin to the target. The stability and conformation of this complex directly influence the rate and extent of target ubiquitination and subsequent degradation.[8] Defects in ternary complex assembly are a common mechanism of resistance.[9]

Q4: Can off-target effects be caused by the thalidomide (B1683933) moiety itself?

Yes. The thalidomide component, when bound to CRBN, can recruit endogenous proteins known as "neosubstrates."[10][11][12] Well-characterized neosubstrates include transcription factors like Ikaros (IKZF1) and Aiolos (IKZF3), as well as Casein Kinase 1α (CK1α) and SALL4.[10][13] The degradation of these neosubstrates can lead to unintended biological consequences and cellular toxicity, complicating the interpretation of experimental results.[10]

Troubleshooting Guide: From Inefficacy to Resistance

This guide provides a structured approach to diagnosing and resolving common experimental issues.

Problem 1: Little to No Target Degradation Observed

Q: I've confirmed my PROTAC's integrity and CRBN expression, but still see no degradation. What's next?

A systematic workflow is necessary to pinpoint the failure. This involves verifying each step of the PROTAC's mechanism of action, from cell entry to downstream ubiquitination events.

G cluster_0 Troubleshooting Workflow for Lack of Degradation start No Degradation Observed tier1 Tier 1: Verify Compound Properties - Purity & Integrity (LC-MS, NMR) - Solubility (Nephelometry) - Cell Permeability (PAMPA, CETSA) start->tier1 tier2 Tier 2: Confirm Binary Engagement - Binds to Target? (FP, ITC, CETSA) - Binds to CRBN? (FP, TR-FRET) tier1->tier2 Properties OK? re_design_linker Re-design Linker tier1->re_design_linker Solubility/Permeability Issues? tier3 Tier 3: Assess Ternary Complex - Formation? (Co-IP, TR-FRET) - Ubiquitination? (in-cell Ub Assay) tier2->tier3 Binds Both? re_design_warhead Re-design Target Binder tier2->re_design_warhead No Target Binding? re_design_e3 Re-design E3 Ligase Ligand tier2->re_design_e3 No CRBN Binding? tier4 Tier 4: Investigate Resistance - CRBN/E3 Ligase Mutations? - Target Mutations? - Upregulated Synthesis? tier3->tier4 Complex Forms? tier3->re_design_linker No Ternary Complex? success Degradation Achieved tier4->success Resistance Overcome? G cluster_1 Mechanisms of Acquired Resistance poi Protein of Interest (POI) protac PROTAC proteasome Proteasome poi->proteasome Targeted crbn CRBN cul4 CUL4A/DDB1 crbn->cul4 recruits e2 E2 Enzyme cul4->e2 ub Ubiquitin e2->ub ub->poi Ubiquitination degradation Degradation proteasome->degradation res1 Mutation/Downregulation of CRBN res1->crbn disrupts res2 Mutations in other E3 complex members (e.g., CUL4) res2->cul4 disrupts res3 Mutation in POI prevents PROTAC binding res3->poi disrupts res4 Upregulated POI Synthesis or Efflux Pump Expression res4->poi increases G cluster_0 PROTAC Mechanism of Action poi Target Protein (POI) protac PROTAC poi->protac binds proteasome Proteasome poi->proteasome targeted to cul4 CRL4 E3 Ligase Complex protac->cul4 recruits crbn CRBN crbn->protac binds ub Ub cul4->ub transfers ub->poi Poly-ubiquitination degraded Degraded Peptides proteasome->degraded results in

References

Technical Support Center: Enhancing Thalidomide-5-O-C3-NH2 Hydrochloride PROTAC Potency

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the potency of their Thalidomide-5-O-C3-NH2 hydrochloride-based Proteolysis Targeting Chimeras (PROTACs).

Frequently Asked Questions (FAQs) & Troubleshooting

Section 1: General Potency and Degradation Issues

Q1: My Thalidomide-based PROTAC shows low potency (high DC50 value). What are the potential causes and how can I troubleshoot this?

A1: Low potency in a PROTAC can stem from several factors throughout its mechanism of action. A systematic approach to troubleshooting is recommended.[1]

Troubleshooting Steps:

  • Confirm Target Engagement: First, verify that the warhead of your PROTAC is binding to the protein of interest (POI) and that the thalidomide (B1683933) moiety is binding to Cereblon (CRBN), the E3 ligase.[1] This can be assessed using techniques like cellular thermal shift assays (CETSA) or biochemical binding assays.

  • Assess Ternary Complex Formation: The ability of the PROTAC to simultaneously bind the POI and CRBN to form a stable ternary complex is crucial for its activity.[2][3] Assays such as AlphaLISA, Surface Plasmon Resonance (SPR), or Isothermal Titration Calorimetry (ITC) can quantify the formation and stability of this complex.[2][4][5]

  • Evaluate Cellular Permeability: PROTACs are often large molecules and may have poor cell permeability.[6][7] If the PROTAC is potent in biochemical assays but not in cells, permeability may be the issue. Strategies to improve this are discussed in Section 3.

  • Check for Proteasome-Dependent Degradation: To confirm that the observed protein loss is due to the proteasome, co-treat cells with your PROTAC and a proteasome inhibitor like MG132.[1] Inhibition of degradation would confirm a proteasome-dependent mechanism.[1]

  • Optimize Linker: The length, composition, and attachment point of the linker are critical for optimal ternary complex formation.[8][9] Consider synthesizing a series of PROTACs with varying linker lengths and compositions to identify the most potent version.[1][10]

Q2: I'm observing a "hook effect" with my PROTAC. What does this mean and how can I mitigate it?

A2: The "hook effect" is a phenomenon where the degradation of the target protein decreases at high PROTAC concentrations.[4][10] This is often a positive indicator that your PROTAC is working through the intended ternary complex mechanism.[10] It occurs because at high concentrations, the PROTAC forms binary complexes with either the POI or CRBN, which cannot form the productive ternary complex.[4][11]

Mitigation Strategies:

  • Titrate Your PROTAC: Perform a full dose-response curve over a wide range of concentrations to identify the optimal concentration for degradation and to fully characterize the bell-shaped curve.[4]

  • Rational Redesign: If the hook effect is very pronounced and limits the therapeutic window, consider re-engineering the PROTAC. This could involve modifying the linker to alter the cooperativity of ternary complex formation or using ligands with different binding affinities.[11]

Section 2: Solubility and Physicochemical Properties

Q3: My Thalidomide-based PROTAC has poor aqueous solubility. What are the consequences and how can I improve it?

A3: Poor solubility is a common issue with PROTACs due to their high molecular weight and lipophilicity.[12] This can lead to precipitation in assays, underestimation of potency, and irreproducible results.[12]

Strategies to Enhance Solubility:

  • Linker Modification:

    • Incorporate Polar Groups: Introducing polar functionalities like polyethylene (B3416737) glycol (PEG) units, piperazines, or piperidines into the linker can enhance hydrophilicity and solubility.[2][12]

    • Introduce Ionizable Groups: Adding basic nitrogen atoms can also improve solubility.[12]

  • Formulation Strategies:

    • Use of Co-solvents: For in vitro assays, using co-solvents or surfactants can help maintain the PROTAC in solution.[12]

    • Amorphous Solid Dispersions (ASDs): Dispersing the PROTAC in a polymer matrix can enhance its apparent solubility for in vivo studies.[12]

Section 3: Cellular Uptake and Permeability

Q4: How can I improve the cellular permeability of my PROTAC?

A4: The large size of PROTACs often hinders their ability to cross cell membranes.[6][7]

Enhancement Strategies:

  • Intramolecular Hydrogen Bonds: Designing the PROTAC to form intramolecular hydrogen bonds can create a more compact structure, which can improve cell permeability.[12]

  • Linker Optimization: The linker's properties significantly influence permeability. Fine-tuning its length and composition is crucial.[6]

  • CLIPTACs Strategy: The "in-cell click-formed proteolysis targeting chimeras" (CLIPTACs) approach involves using two smaller, more permeable molecules that react inside the cell to form the active PROTAC.[13]

  • Targeted Delivery: Conjugating the PROTAC to a molecule that is actively transported into cells, such as an antibody or aptamer, can enhance its uptake.[13]

Section 4: Off-Target Effects

Q5: Are there known off-target effects of thalidomide-based PROTACs, and how can I minimize them?

A5: Yes, the thalidomide moiety itself can induce the degradation of "neosubstrates" that are not the intended target.[14] Well-known neosubstrates of the thalidomide-CRBN complex include transcription factors like Ikaros (IKZF1) and Aiolos (IKZF3), as well as Casein Kinase 1α (CK1α).[14]

Minimization Strategies:

  • Rational PROTAC Design:

    • Modify the Thalidomide Moiety: Alterations to the thalidomide structure can reduce its affinity for neosubstrates.

    • Change the Linker Attachment Point: The position where the linker is attached to the thalidomide can influence which proteins are recruited for degradation.[15]

  • Negative Controls: Use an inactive stereoisomer of thalidomide in a control PROTAC. This version should not bind to CRBN and therefore should not induce degradation of the target or off-targets.[11]

  • Proteomic Profiling: Employ global proteomics to identify any unintended degraded proteins and assess the selectivity of your PROTAC.

Quantitative Data Summary

PROTACTarget ProteinE3 Ligase LigandDC50DmaxCell LineReference
ARV-825BET BromodomainsThalidomide AnalogPotentEfficient DegradationHeLa[8]
dBET1BRD4Thalidomide AnalogPotentEfficient DegradationVarious[8][13]
MZ1BRD4VHL LigandPotentSelective for BRD4HeLa[8][9]
Pomalidomide-based PROTAC 17BCR-ABLPomalidomide0.18 nM>80%in vitro[16]
4j (ZW30441)METTL3Lenalidomide0.44 µM80%MV4-11[17]
4j (ZW30441)METTL14Lenalidomide0.13 µM-MV4-11[17]

Note: This table provides a selection of data from the literature. DC50 (half-maximal degradation concentration) and Dmax (maximum degradation) values are highly dependent on the specific experimental conditions, including cell line and treatment duration.[5]

Experimental Protocols

Protocol 1: Western Blot for Protein Degradation

This protocol is used to quantify the degradation of a target protein following PROTAC treatment.

Methodology:

  • Cell Culture and Treatment: Plate cells at a suitable density and allow them to attach overnight. Treat the cells with a range of PROTAC concentrations for a predetermined time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).[10]

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them using RIPA buffer supplemented with protease and phosphatase inhibitors.[11]

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.[11]

  • SDS-PAGE and Western Blotting:

    • Normalize the protein amounts for each sample.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.[11]

    • Block the membrane (e.g., with 5% non-fat milk in TBST).[1]

    • Incubate with a primary antibody specific for the target protein and a loading control (e.g., GAPDH, β-actin).[11]

    • Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.[11]

  • Detection and Analysis:

    • Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate.[11]

    • Quantify the band intensities using densitometry software.[11]

    • Normalize the target protein signal to the loading control and then to the vehicle-treated control to determine the percentage of remaining protein.[11]

Protocol 2: Ternary Complex Formation Assay (AlphaLISA)

This protocol describes a method to quantify the formation of the POI-PROTAC-CRBN ternary complex.

Reagents and Materials:

  • Tagged POI (e.g., GST-tagged)

  • Tagged CRBN complex (e.g., His-tagged)

  • PROTAC of interest

  • AlphaLISA acceptor beads (e.g., anti-His) and donor beads (e.g., anti-GST)

  • Assay buffer

Methodology:

  • Reagent Preparation: Prepare solutions of the tagged POI, tagged CRBN, and PROTAC in assay buffer.

  • Assay Plate Setup: In a 384-well plate, add the tagged POI, tagged CRBN, and varying concentrations of the PROTAC.

  • Bead Addition: Add the AlphaLISA acceptor and donor beads to each well.[2]

  • Incubation: Incubate the plate in the dark at room temperature for a specified time (e.g., 60 minutes).

  • Data Acquisition: Read the plate on an AlphaLISA-compatible plate reader.

  • Data Analysis: An increase in the AlphaLISA signal indicates the formation of the ternary complex. A bell-shaped curve is typically observed when plotting the signal against the PROTAC concentration.[18]

Visualizations

PROTAC_Mechanism_of_Action cluster_cell Cell PROTAC Thalidomide-based PROTAC Ternary_Complex POI-PROTAC-CRBN Ternary Complex PROTAC->Ternary_Complex POI Protein of Interest (POI) POI->Ternary_Complex CRBN CRBN E3 Ligase CRBN->Ternary_Complex Ubiquitination Ubiquitination Ternary_Complex->Ubiquitination Ub Transfer Proteasome Proteasome Ubiquitination->Proteasome Recognition Degradation POI Degradation Proteasome->Degradation Amino_Acids Recycled Amino Acids Degradation->Amino_Acids

Caption: Mechanism of action for a Thalidomide-based PROTAC.

Troubleshooting_Workflow Start Low PROTAC Potency Target_Engagement Confirm Target & CRBN Engagement? Start->Target_Engagement Ternary_Complex Assess Ternary Complex Formation? Target_Engagement->Ternary_Complex Yes Optimize_Linker Optimize Linker (Length, Composition) Target_Engagement->Optimize_Linker No Permeability Evaluate Cellular Permeability? Ternary_Complex->Permeability Yes Ternary_Complex->Optimize_Linker No Proteasome_Dependence Check Proteasome Dependence? Permeability->Proteasome_Dependence Yes Permeability->Optimize_Linker No Proteasome_Dependence->Optimize_Linker No Potency_Restored Potency Restored Proteasome_Dependence->Potency_Restored Yes Optimize_Linker->Start Re-evaluate

Caption: Troubleshooting workflow for low PROTAC potency.

References

Validation & Comparative

A Comparative Guide to CRBN Ligands: Profiling Thalidomide-5-O-C3-NH2 Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of targeted protein degradation, the recruitment of the E3 ubiquitin ligase Cereblon (CRBN) is a cornerstone strategy, pivotal to the mechanism of action of immunomodulatory drugs (IMiDs) and a vast array of Proteolysis Targeting Chimeras (PROTACs). The selection of the CRBN ligand is a critical determinant of the efficacy, selectivity, and pharmacological properties of the resulting degrader. This guide provides a comparative analysis of Thalidomide-5-O-C3-NH2 hydrochloride against other prominent CRBN ligands, offering available experimental data and detailed methodologies for key assays.

This compound is a derivative of thalidomide (B1683933) functionalized with a three-carbon linker terminating in an amine group, designed for the covalent attachment of a target protein binder to form a PROTAC. While direct comparative quantitative data for this specific molecule is limited in publicly available literature, we can infer its potential performance based on the well-established structure-activity relationships of thalidomide analogs.

Quantitative Comparison of CRBN Ligands

The binding affinity of a ligand to CRBN is a crucial parameter that influences the formation of the ternary complex (Target Protein-PROTAC-CRBN) and subsequent degradation of the target protein. The following table summarizes the binding affinities of common CRBN ligands.

LigandBinding Affinity (KD/IC50 to CRBN)Assay MethodReference
Thalidomide~30 µM (IC50)Fluorescence-based thermal shift[1]
Lenalidomide (B1683929)~3 µM (IC50)Fluorescence-based thermal shift[1]
Pomalidomide~3 µM (IC50)Fluorescence-based thermal shift[1]
IberdomideHigher affinity than lenalidomide and pomalidomideNot specified[2]
This compound Data not publicly available --

Mechanism of Action: The CRL4CRBN E3 Ubiquitin Ligase Pathway

CRBN forms a complex with Cullin-4 (CUL4), DDB1, and Roc1 to create the CRL4CRBN E3 ubiquitin ligase. The binding of a CRBN ligand, such as a thalidomide derivative, modulates the substrate specificity of this complex. In the context of a PROTAC, the ligand serves to bring the CRL4CRBN complex into proximity with a specific target protein, leading to the polyubiquitination and subsequent degradation of that target by the proteasome.

CRBN_Pathway CRBN-mediated Protein Degradation Pathway cluster_CRL4_Complex CRL4-CRBN E3 Ligase Complex CRBN CRBN DDB1 DDB1 CRBN->DDB1 Ternary_Complex Ternary Complex CRBN->Ternary_Complex CUL4 CUL4 DDB1->CUL4 Roc1 Roc1 CUL4->Roc1 PROTAC PROTAC (e.g., containing Thalidomide-5-O-C3-NH2) PROTAC->CRBN Binds Target Target Protein PROTAC->Target Binds Target->Ternary_Complex Poly_Ub_Target Polyubiquitinated Target Protein Ternary_Complex->Poly_Ub_Target Ubiquitination Ub Ubiquitin Ub->Ternary_Complex Proteasome 26S Proteasome Poly_Ub_Target->Proteasome Recognition & Degradation Degraded_Peptides Degraded Peptides Proteasome->Degraded_Peptides

Caption: CRBN-mediated protein degradation by a PROTAC.

Experimental Protocols

Accurate characterization of CRBN ligands and the PROTACs they form is essential for drug development. Below are detailed protocols for key experiments.

Cereblon (CRBN) Binding Assay: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET)

This assay quantitatively determines the binding affinity of a ligand to CRBN.

Materials:

  • Recombinant GST-tagged CRBN protein

  • Terbium (Tb)-labeled anti-GST antibody (donor fluorophore)

  • Fluorescently labeled thalidomide tracer (acceptor fluorophore)

  • Test compounds (e.g., this compound)

  • Assay buffer (e.g., 50 mM HEPES, pH 7.5, 150 mM NaCl, 0.1% BSA)

  • 384-well low-volume black plates

  • TR-FRET-compatible plate reader

Procedure:

  • Prepare serial dilutions of the test compound in assay buffer.

  • In a 384-well plate, add the test compound dilutions.

  • Add a solution of GST-CRBN and the fluorescently labeled thalidomide tracer to each well.

  • Add the Tb-labeled anti-GST antibody to each well.

  • Incubate the plate at room temperature for 60-120 minutes, protected from light.

  • Measure the TR-FRET signal using a plate reader with an excitation wavelength of 340 nm and emission wavelengths of 620 nm (Terbium) and 665 nm (tracer).

  • Calculate the TR-FRET ratio (665 nm emission / 620 nm emission).

  • Plot the TR-FRET ratio against the log of the test compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

TR_FRET_Workflow TR-FRET CRBN Binding Assay Workflow Start Prepare serial dilutions of test compound Add_Reagents Add GST-CRBN, fluorescent tracer, and Tb-anti-GST antibody to plate Start->Add_Reagents Incubate Incubate at room temperature Add_Reagents->Incubate Measure Measure TR-FRET signal Incubate->Measure Analyze Calculate TR-FRET ratio and determine IC50 Measure->Analyze

Caption: Workflow for a TR-FRET based CRBN binding assay.

Target Protein Degradation Assay: Western Blot

This method is used to visualize and quantify the reduction in the level of a target protein following treatment with a PROTAC.

Materials:

  • Cell line expressing the target protein

  • PROTAC (e.g., one constructed with this compound)

  • Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and membrane (PVDF or nitrocellulose)

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibody against the target protein

  • Primary antibody against a loading control (e.g., GAPDH, β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Treatment: Seed cells and treat with varying concentrations of the PROTAC for a specified time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).

  • Cell Lysis: Wash cells with ice-cold PBS and lyse with lysis buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE: Normalize protein amounts, add Laemmli buffer, and denature by heating. Separate proteins by size on an SDS-PAGE gel.

  • Protein Transfer: Transfer the separated proteins from the gel to a membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

  • Antibody Incubation: Incubate the membrane with the primary antibody for the target protein and the loading control overnight at 4°C.

  • Wash the membrane with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again and add the chemiluminescent substrate.

  • Imaging and Analysis: Capture the signal using an imaging system. Quantify the band intensities and normalize the target protein signal to the loading control. Calculate the percentage of degradation relative to the vehicle control to determine DC50 (concentration for 50% degradation) and Dmax (maximum degradation).

Western_Blot_Workflow Western Blot for Protein Degradation Workflow Start Cell Treatment with PROTAC Lysis Cell Lysis & Protein Quantification Start->Lysis SDS_PAGE SDS-PAGE Lysis->SDS_PAGE Transfer Protein Transfer to Membrane SDS_PAGE->Transfer Blocking Blocking Transfer->Blocking Antibody_Incubation Primary & Secondary Antibody Incubation Blocking->Antibody_Incubation Detection Chemiluminescent Detection Antibody_Incubation->Detection Analysis Imaging & Data Analysis Detection->Analysis

Caption: Step-by-step workflow for Western Blot analysis.

Conclusion

This compound is a valuable tool for the construction of CRBN-recruiting PROTACs. While specific performance metrics for this molecule are not widely published, the established knowledge of thalidomide-based ligands suggests it is a competent recruiter of CRBN. Its ultimate efficacy within a PROTAC will be highly dependent on the nature of the target protein, the linker, and the overall properties of the final molecule. The experimental protocols provided herein offer a robust framework for the characterization and comparison of this and other novel CRBN ligands in the pursuit of effective targeted protein degraders.

References

A Comparative Guide to the Validation of Thalidomide-5-O-C3-NH2 Hydrochloride-Induced Protein Degradation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Thalidomide-5-O-C3-NH2 hydrochloride as a Cereblon (CRBN) E3 ligase ligand for inducing protein degradation within the Proteolysis Targeting Chimera (PROTAC) framework. We will explore its mechanism of action, compare its performance with alternative E3 ligase ligands, and provide detailed experimental protocols for validation, supported by quantitative data and visual diagrams.

Introduction to Targeted Protein Degradation and Thalidomide-Based PROTACs

Targeted protein degradation has emerged as a powerful therapeutic modality that utilizes the cell's natural protein disposal system, the ubiquitin-proteasome system, to eliminate disease-causing proteins. PROTACs are heterobifunctional molecules at the forefront of this technology. They consist of two ligands connected by a linker: one binds to a protein of interest (POI), and the other recruits an E3 ubiquitin ligase. This induced proximity leads to the ubiquitination and subsequent degradation of the target protein by the proteasome.

This compound is a key building block in the synthesis of PROTACs. It functions as a ligand for the Cereblon (CRBN) E3 ligase, a component of the CUL4-RBX1-DDB1 E3 ubiquitin ligase complex.[1] By incorporating this thalidomide-based ligand, a PROTAC can effectively hijack the CRBN machinery to target a specific protein for degradation. The analogs of thalidomide, such as pomalidomide (B1683931) and lenalidomide, are also widely used for this purpose and are known for their immunomodulatory effects, which are mediated through the degradation of neosubstrate proteins like IKZF1 and IKZF3.[2][3]

Mechanism of Action: The PROTAC-Induced Ternary Complex

The primary mechanism of action for a thalidomide-based PROTAC involves the formation of a ternary complex between the target protein, the PROTAC molecule, and the CRBN E3 ligase. This event initiates the transfer of ubiquitin from an E2-conjugating enzyme to the target protein, marking it for degradation by the 26S proteasome.

cluster_0 Cellular Environment cluster_1 Ternary Complex Formation POI Protein of Interest (POI) PROTAC Thalidomide-based PROTAC POI->PROTAC Binds to POI Ligand cluster_1 cluster_1 CRBN CRBN E3 Ligase Complex CRBN->PROTAC Binds to Thalidomide Ligand Ub Ubiquitin POI_ub Polyubiquitinated POI Ub->POI_ub Polyubiquitination Proteasome 26S Proteasome Degraded Peptides Degraded Peptides Proteasome->Degraded Peptides Release POI_bound POI PROTAC_bound PROTAC POI_bound->PROTAC_bound CRBN_bound CRBN PROTAC_bound->CRBN_bound cluster_1->Ub Ubiquitination POI_ub->Proteasome Recognition & Degradation start Start cell_culture Cell Culture & PROTAC Treatment start->cell_culture lysis Cell Lysis cell_culture->lysis quantification Protein Quantification (BCA Assay) lysis->quantification sds_page SDS-PAGE quantification->sds_page transfer Western Blot Transfer sds_page->transfer probing Antibody Probing (Primary & Secondary) transfer->probing detection Chemiluminescent Detection probing->detection analysis Data Analysis (DC50 & Dmax) detection->analysis end End analysis->end

References

A Head-to-Head Comparison: Thalidomide-5-O-C3-NH2 Hydrochloride versus Pomalidomide in PROTAC Design

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A comprehensive guide to selecting the optimal Cereblon E3 ligase ligand for Proteolysis Targeting Chimeras (PROTACs).

In the rapidly advancing field of targeted protein degradation, the strategic design of PROTACs is paramount to achieving therapeutic success. A critical decision in this process is the selection of the E3 ubiquitin ligase ligand. Thalidomide (B1683933) and its analog pomalidomide (B1683931) have emerged as widely utilized recruiters of the Cereblon (CRBN) E3 ligase. This guide provides a detailed, data-driven comparison of PROTACs derived from Thalidomide-5-O-C3-NH2 hydrochloride and pomalidomide, offering insights into their respective performances and the experimental methodologies crucial for their evaluation.

Executive Summary

Pomalidomide generally demonstrates superior performance in PROTAC design compared to thalidomide derivatives. This advantage is primarily attributed to its higher binding affinity for CRBN, which often translates to more efficient formation of the ternary complex (Target Protein-PROTAC-CRBN) and consequently, more potent and efficient target protein degradation.[1] Furthermore, the chemical structure of pomalidomide offers a more synthetically accessible and versatile point for linker attachment, which can be crucial for optimizing PROTAC potency and physicochemical properties.[1]

While PROTACs incorporating this compound are effective, those utilizing pomalidomide frequently exhibit lower half-maximal degradation concentrations (DC50) and higher maximal degradation levels (Dmax). This guide will delve into the quantitative data supporting these observations and provide the necessary experimental context for researchers to make informed decisions in their PROTAC design strategies.

Data Presentation: Quantitative Comparison of PROTAC Performance

The following table summarizes the performance of PROTACs targeting the Bromodomain and Extra-Terminal (BET) protein BRD4, a well-established target in oncology. The data, compiled from various studies, illustrates the comparative efficacy of thalidomide- and pomalidomide-based degraders.

PROTACE3 Ligase LigandTarget ProteinCell LineDC50 (nM)Dmax (%)
dBET1 Thalidomide derivativeBRD4MV4;11~1.8>95
ARV-825 PomalidomideBRD4RS4;11<1>95
PROTAC 3 ThalidomideBRD4RS4;11~0.1-0.3Not Reported
Compound 21 PomalidomideBRD4THP-1Not Reported>75 at 1µM

Note: Data is compiled from different studies and experimental conditions may vary. A direct head-to-head comparison under identical conditions provides the most accurate assessment.

Signaling and Experimental Workflow Diagrams

To visually represent the key processes in PROTAC research and development, the following diagrams have been generated using the DOT language.

PROTAC_Mechanism cluster_cell Cellular Environment PROTAC PROTAC Ternary_Complex Ternary Complex (Target-PROTAC-CRBN) PROTAC->Ternary_Complex Target_Protein Target Protein (e.g., BRD4) Target_Protein->Ternary_Complex CRBN_Complex CRL4-CRBN E3 Ligase CRBN_Complex->Ternary_Complex Ubiquitination Poly-ubiquitination Ternary_Complex->Ubiquitination E1, E2, Ub Proteasome 26S Proteasome Ubiquitination->Proteasome Degradation Degraded Peptides Proteasome->Degradation

CRBN-mediated PROTAC Signaling Pathway

PROTAC_Workflow Design PROTAC Design (Ligand Selection, Linker Optimization) Synthesis Chemical Synthesis Design->Synthesis Binding_Assay Binding Affinity Assay (e.g., TR-FRET, FP) Synthesis->Binding_Assay Ternary_Complex_Assay Ternary Complex Formation (e.g., AlphaLISA, TR-FRET) Binding_Assay->Ternary_Complex_Assay Degradation_Assay Protein Degradation Assay (Western Blot, In-Cell Western) Ternary_Complex_Assay->Degradation_Assay Cellular_Activity Cellular Activity Assays (e.g., Proliferation, Apoptosis) Degradation_Assay->Cellular_Activity Optimization Lead Optimization Cellular_Activity->Optimization Optimization->Design Iterative Improvement

Experimental Workflow for PROTAC Development

Experimental Protocols

Detailed methodologies are essential for the accurate evaluation and comparison of PROTACs. Below are protocols for key experiments used to characterize the performance of thalidomide- and pomalidomide-based degraders.

Synthesis of this compound

Step 1: Synthesis of 5-Hydroxythalidomide (B1239145) The synthesis of 5-hydroxythalidomide can be achieved through various published methods, often starting from commercially available materials.[2][3]

Step 2: Etherification The hydroxyl group of 5-hydroxythalidomide would then be alkylated with a protected 3-aminopropanol derivative, such as N-(3-bromopropyl)phthalimide, in the presence of a suitable base (e.g., potassium carbonate) in a polar aprotic solvent (e.g., DMF).

Step 3: Deprotection The protecting group (in this case, the phthalimide) would then be removed, typically by treatment with hydrazine (B178648) hydrate, to yield the free amine.

Step 4: Salt Formation Finally, the resulting amine would be treated with hydrochloric acid to afford the hydrochloride salt, this compound.

Western Blotting for Protein Degradation (DC50 and Dmax Determination)

This is a fundamental assay to quantify the extent of target protein degradation.

1. Cell Culture and Treatment:

  • Plate cells at an appropriate density in multi-well plates and allow them to adhere overnight.

  • Treat the cells with a serial dilution of the PROTAC for a predetermined time (e.g., 2, 4, 8, 16, 24 hours). Include a vehicle control (e.g., DMSO).

2. Cell Lysis:

  • After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS).

  • Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Centrifuge the lysates to pellet cell debris and collect the supernatant.

3. Protein Quantification:

  • Determine the protein concentration of each lysate using a BCA protein assay.

4. SDS-PAGE and Immunoblotting:

  • Normalize the protein concentrations of all samples with lysis buffer and add Laemmli sample buffer.

  • Denature the proteins by boiling at 95-100°C for 5-10 minutes.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

  • Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST).

  • Incubate the membrane with a primary antibody specific for the target protein overnight at 4°C.

  • Probe the membrane with an antibody against a housekeeping protein (e.g., GAPDH, β-actin) to ensure equal loading.

  • Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.

5. Data Analysis:

  • Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Quantify the band intensities using image analysis software.

  • Normalize the intensity of the target protein band to the intensity of the corresponding housekeeping protein band.

  • Calculate the percentage of protein remaining relative to the vehicle-treated control.

  • Plot the percentage of remaining protein against the PROTAC concentration to determine the DC50 and Dmax values.[4]

Time-Resolved Fluorescence Energy Transfer (TR-FRET) Assay for Ternary Complex Formation

This assay quantifies the formation of the ternary complex in a cell-free system.

1. Reagents:

  • Purified, tagged target protein (e.g., His-tagged BRD4).

  • Purified, tagged CRBN-DDB1 complex (e.g., GST-tagged).

  • Terbium-conjugated anti-tag antibody (e.g., anti-His-Tb).

  • Fluorescently labeled anti-tag antibody (e.g., anti-GST-d2).

  • PROTAC of interest.

2. Assay Procedure:

  • In a low-volume 384-well plate, add the tagged target protein, tagged CRBN-DDB1 complex, and the serially diluted PROTAC.

  • Incubate at room temperature to allow for complex formation.

  • Add the terbium- and d2-labeled antibodies.

  • Incubate to allow for antibody binding.

3. Data Acquisition and Analysis:

  • Measure the TR-FRET signal using a plate reader with appropriate excitation and emission wavelengths.

  • The TR-FRET ratio (emission at acceptor wavelength / emission at donor wavelength) is proportional to the amount of ternary complex formed.

  • Plot the TR-FRET ratio against the PROTAC concentration.[5][6]

Competitive Binding Assay for CRBN Engagement

This assay determines the binding affinity of the E3 ligase ligand to CRBN.

1. Reagents:

  • Purified recombinant CRBN protein.

  • A fluorescently labeled thalidomide or pomalidomide tracer.

  • Unlabeled thalidomide, pomalidomide, or the PROTAC of interest.

  • Assay buffer.

2. Assay Procedure:

  • In a suitable microplate, add a fixed concentration of the fluorescent tracer and the CRBN protein.

  • Add a serial dilution of the unlabeled competitor (thalidomide, pomalidomide, or PROTAC).

  • Incubate the plate to allow the binding to reach equilibrium.

3. Data Acquisition and Analysis:

  • Measure the fluorescence polarization (FP) or another suitable signal.

  • The binding of the unlabeled competitor will displace the fluorescent tracer, leading to a decrease in the signal.

  • Plot the signal against the competitor concentration to determine the IC50 value, which can be converted to a binding affinity (Ki).[7][8][9]

Conclusion

The selection between a thalidomide- or pomalidomide-based CRBN ligand is a critical decision in PROTAC design. While both can effectively recruit the CRBN E3 ligase, the available evidence consistently points towards pomalidomide as the more potent and versatile option for developing highly effective protein degraders. Its superior binding affinity for CRBN often leads to more efficient ternary complex formation and, consequently, more robust target protein degradation.

Researchers are encouraged to perform head-to-head comparisons of their PROTACs using the standardized experimental protocols outlined in this guide. This empirical approach will ensure the selection of the optimal E3 ligase ligand and linker combination for their specific target of interest, ultimately accelerating the development of novel and effective targeted protein degradation therapies.

References

Efficacy comparison of Thalidomide-5-O-C3-NH2 hydrochloride and lenalidomide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the therapeutic agent lenalidomide (B1683929) and the research chemical Thalidomide-5-O-C3-NH2 hydrochloride. While lenalidomide is an established immunomodulatory drug with extensive clinical data, this compound serves as a crucial tool in the development of novel therapeutics, specifically Proteolysis Targeting Chimeras (PROTACs). This document will elucidate their distinct roles, mechanisms of action, and the experimental frameworks used for their evaluation.

Introduction: A Tale of Two Molecules

Lenalidomide is a potent derivative of thalidomide (B1683933), both belonging to the class of immunomodulatory drugs (IMiDs). These small molecules have revolutionized the treatment of certain hematological malignancies, most notably multiple myeloma.[1][2][3] Their mechanism of action involves binding to the cereblon (CRBN) protein, a component of the Cullin-RING E3 ubiquitin ligase complex.[1][4][5]

This compound, on the other hand, is a thalidomide-based CRBN ligand.[6][7] It is not intended for therapeutic use but is a key building block for creating PROTACs. PROTACs are bifunctional molecules that recruit an E3 ligase to a specific protein of interest, leading to its degradation.[6][8] In this context, this compound acts as the E3 ligase recruiter.

Mechanism of Action: Hijacking the Ubiquitin-Proteasome System

Both lenalidomide and thalidomide exert their therapeutic effects by modulating the substrate specificity of the CRL4CRBN E3 ubiquitin ligase complex.[1][5] This binding event induces the recruitment and subsequent ubiquitination and proteasomal degradation of specific substrate proteins, known as neosubstrates.

Key neosubstrates for both drugs include the lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3).[1][4][5] The degradation of these factors is crucial for the anti-myeloma and immunomodulatory activities of the drugs. Downstream effects include the inhibition of cancer cell proliferation, apoptosis induction, and modulation of the tumor microenvironment.[4][9] Lenalidomide is considered more potent than thalidomide in its ability to induce the degradation of these neosubstrates.[10][11]

The mechanism of action for a PROTAC utilizing this compound follows a similar principle. The thalidomide-derived portion of the PROTAC binds to CRBN, while the other end of the molecule binds to a target protein. This proximity induces the ubiquitination and degradation of the target protein.

G cluster_0 Cellular Environment IMiD Lenalidomide or Thalidomide CRBN Cereblon (CRBN) IMiD->CRBN Binds to CRL4 CRL4 E3 Ligase Complex CRBN->CRL4 Part of Ub Ubiquitin CRL4->Ub IKZF1_IKZF3 IKZF1 / IKZF3 (Neosubstrates) Proteasome Proteasome IKZF1_IKZF3->Proteasome Enters for Degradation Downstream_Effects Downstream Effects: - Anti-proliferative - Pro-apoptotic - Immunomodulatory IKZF1_IKZF3->Downstream_Effects Leads to Degraded_Fragments Degraded Fragments Proteasome->Degraded_Fragments Ub->IKZF1_IKZF3 Ubiquitination

Shared signaling pathway of immunomodulatory drugs.

Efficacy and Clinical Data: Lenalidomide vs. Thalidomide

Direct clinical efficacy data for this compound is not applicable as it is a research tool. However, a wealth of data exists comparing the efficacy of lenalidomide and its parent compound, thalidomide, primarily in the context of multiple myeloma.

ParameterLenalidomide-Based RegimensThalidomide-Based RegimensKey Findings
Progression-Free Survival (PFS) Generally longerGenerally shorterIndirect meta-analyses show a PFS benefit for lenalidomide.[10][12]
Overall Survival (OS) No significant difference in some studiesNo significant difference in some studiesSome studies show no significant difference in OS between the two.[10][12]
Response Rate Higher efficacy observedLower efficacy observedLenalidomide-based therapies have shown higher efficacy.[13]
Toxicity Profile Less neurotoxicHigher incidence of peripheral neuropathyLenalidomide has a more favorable side-effect profile, particularly regarding neuropathy.[11][14][15]
Discontinuation Rate LowerHigherHigher discontinuation rates are observed with thalidomide due to adverse events.[10][11]

Experimental Protocols

Evaluating the efficacy of immunomodulatory drugs and PROTACs involves a range of in vitro and in vivo experiments.

Cell Viability Assays

These assays are fundamental to determining the cytotoxic effects of the compounds on cancer cells.

  • Method: Cancer cell lines (e.g., multiple myeloma cell lines) are cultured in the presence of varying concentrations of the drug (lenalidomide or a PROTAC).

  • Procedure: After a set incubation period (e.g., 72 hours), cell viability is assessed using reagents like MTT or CellTiter-Glo®.

  • Data Output: The results are typically plotted as a dose-response curve to determine the half-maximal inhibitory concentration (IC50).

Protein Degradation Assays

These experiments confirm the mechanism of action by measuring the degradation of target proteins.

  • Method: Western blotting or mass spectrometry-based proteomics are used to quantify the levels of specific proteins.

  • Procedure: Cells are treated with the compound for a specific duration. Cell lysates are then prepared, and protein levels (e.g., IKZF1, IKZF3, or a target protein for a PROTAC) are measured.

  • Data Output: A decrease in the level of the target protein in treated cells compared to control cells indicates degradation.

In Vivo Efficacy Studies

Animal models are used to assess the anti-tumor activity of the compounds in a living organism.

  • Method: Xenograft or patient-derived xenograft (PDX) models are commonly used, where human cancer cells are implanted into immunodeficient mice.

  • Procedure: Once tumors are established, mice are treated with the drug or a vehicle control. Tumor volume is measured regularly.

  • Data Output: The reduction in tumor growth in the treated group compared to the control group demonstrates in vivo efficacy.

G cluster_1 PROTAC Experimental Workflow PROTAC_Design PROTAC Design: - CRBN Ligand (e.g., Thalidomide derivative) - Linker - Target Protein Ligand In_Vitro_Binding In Vitro Binding Assays (e.g., SPR, ITC) PROTAC_Design->In_Vitro_Binding Cell_Based_Assays Cell-Based Assays: - Protein Degradation (Western Blot) - Cell Viability (MTT) In_Vitro_Binding->Cell_Based_Assays In_Vivo_Studies In Vivo Studies: - Xenograft Models - Pharmacokinetics Cell_Based_Assays->In_Vivo_Studies Lead_Optimization Lead Optimization In_Vivo_Studies->Lead_Optimization

References

Comparative Analysis of Thalidomide-5-O-C3-NH2 Hydrochloride and Analogs for Cereblon Binding

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of Thalidomide-5-O-C3-NH2 hydrochloride and its parent analogs, thalidomide (B1683933), lenalidomide, and pomalidomide, with a focus on their cross-reactivity and binding affinity for the Cereblon (CRBN) E3 ubiquitin ligase. This compound is a derivative of thalidomide designed for use in Proteolysis Targeting Chimeras (PROTACs), serving as a ligand to recruit the CRBN protein.[1][2] The efficacy of such molecules is critically dependent on their binding affinity to CRBN.

Quantitative Binding Data of Thalidomide and Analogs to CRBN

The binding of thalidomide and its analogs to CRBN is a crucial interaction for their therapeutic effects, including their application in PROTACs.[3][4] The glutarimide (B196013) moiety of these molecules is primarily responsible for docking into a hydrophobic tri-tryptophan pocket of the CRBN E3 ubiquitin ligase.[3][5] The affinity of this interaction is a key determinant of the efficacy of these compounds. While specific quantitative binding data for this compound is not extensively available in public literature, the binding affinities of related, clinically significant derivatives provide a valuable benchmark.

CompoundDissociation Constant (Kd)Assay MethodNotes
Thalidomide~250 nM[6]Not SpecifiedThe (S)-enantiomer is the more active binder.[3]
Lenalidomide~178 nM[6]Not SpecifiedBinds more strongly than thalidomide.[3][6]
Pomalidomide~157 nM[6]Not SpecifiedBinds more strongly than thalidomide and lenalidomide.[3][6]
This compoundNot Publicly Available-As a derivative, its binding affinity is expected to be comparable to thalidomide, though experimental verification is necessary.

Experimental Protocols

To ascertain the binding affinity of this compound and other analogs to CRBN, several biophysical and biochemical assays can be employed. The following are detailed methodologies for standard techniques.

Surface Plasmon Resonance (SPR)

Principle: SPR measures the binding of a small molecule (analyte) to a protein (ligand) immobilized on a sensor chip. The binding event causes a change in the refractive index at the sensor surface, which is detected as a change in the SPR signal in real-time.[7]

Methodology:

  • Chip Preparation and Protein Immobilization: Recombinant human CRBN protein is immobilized on a sensor chip.

  • Binding Assay: A solution containing this compound at various concentrations is flowed over the sensor chip surface.

  • Data Acquisition: The association and dissociation of the compound are monitored in real-time.

  • Data Analysis: The resulting sensorgrams are analyzed to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd).

Isothermal Titration Calorimetry (ITC)

Principle: ITC directly measures the heat change that occurs when a ligand binds to a protein. This allows for the determination of the binding affinity (Kd), stoichiometry (n), and thermodynamic parameters (enthalpy and entropy) of the interaction.[7]

Methodology:

  • Sample Preparation: Purified CRBN protein is placed in the sample cell of the calorimeter, and a solution of this compound is loaded into the injection syringe.

  • Titration: The thalidomide derivative is injected in small aliquots into the CRBN solution.

  • Heat Measurement: The heat released or absorbed upon each injection is measured.

  • Data Analysis: The resulting binding isotherm is fitted to a binding model to determine the Kd, stoichiometry, and thermodynamic parameters.

Homogeneous Time-Resolved Fluorescence (HTRF)

Principle: HTRF is a competitive binding assay that relies on fluorescence resonance energy transfer (FRET) between a donor and an acceptor fluorophore.[3] A fluorescently labeled thalidomide tracer competes with the unlabeled test compound (this compound) for binding to a tagged CRBN protein.

Methodology:

  • Reagent Preparation: Prepare solutions of tagged recombinant human CRBN protein, a fluorescently labeled thalidomide tracer, and the test compound.

  • Assay Reaction: The reagents are mixed and incubated to allow for competitive binding.

  • Signal Detection: The fluorescence of the donor and acceptor fluorophores is measured.

  • Data Analysis: The HTRF ratio (Acceptor signal / Donor signal) is calculated and plotted against the concentration of the test compound to determine the IC50 value, which can be converted to a Ki (inhibition constant).[3]

Visualizations

CRL4_CRBN_Signaling_Pathway cluster_CRL4_Complex CRL4-CRBN E3 Ubiquitin Ligase Complex cluster_Ubiquitination_Process Ubiquitination cluster_Degradation Proteasomal Degradation CUL4 Cullin 4 DDB1 DDB1 CUL4->DDB1 RBX1 RBX1 DDB1->RBX1 CRBN CRBN DDB1->CRBN Neosubstrate Neosubstrate (e.g., IKZF1/3) CRBN->Neosubstrate Recruits E1 E1 Ubiquitin-Activating Enzyme E2 E2 Ubiquitin-Conjugating Enzyme E1->E2 Ub E2->RBX1 Ub Ub Ubiquitin Proteasome 26S Proteasome Degraded_Peptides Degraded Peptides Proteasome->Degraded_Peptides Thalidomide_Analog Thalidomide Analog (e.g., Thalidomide-5-O-C3-NH2) Thalidomide_Analog->CRBN Binds Neosubstrate->Proteasome Polyubiquitination

Caption: CRL4-CRBN E3 ubiquitin ligase pathway modulation by thalidomide analogs.

SPR_Experimental_Workflow start Start step1 Immobilize CRBN Protein on Sensor Chip start->step1 step2 Inject Thalidomide Analog (Analyte) at Various Concentrations step1->step2 step3 Monitor Association and Dissociation in Real-Time (Sensorgram) step2->step3 step4 Regenerate Sensor Surface step3->step4 decision More Concentrations? step4->decision decision->step2 Yes step5 Analyze Data to Determine ka, kd, and Kd decision->step5 No end End step5->end

Caption: Workflow for Surface Plasmon Resonance (SPR) to determine binding affinity.

PROTAC_Ligand_Comparison cluster_Ligands CRBN Ligand Alternatives PROTAC_Concept PROTAC Requires E3 Ligase Ligand Thalidomide Thalidomide (Kd: ~250 nM) PROTAC_Concept->Thalidomide Lenalidomide Lenalidomide (Kd: ~178 nM) PROTAC_Concept->Lenalidomide Pomalidomide Pomalidomide (Kd: ~157 nM) PROTAC_Concept->Pomalidomide Target_Molecule Thalidomide-5-O-C3-NH2 (Kd: Not Publicly Available) PROTAC_Concept->Target_Molecule Conclusion Pomalidomide often preferred for higher affinity and versatile linker attachment points. Pomalidomide->Conclusion

Caption: Comparison of CRBN ligands for PROTAC development.

References

A Head-to-Head Comparison of Thalidomide-5-O-C3-NH2 Hydrochloride Linkers in PROTAC Development

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of targeted protein degradation, the architecture of a Proteolysis-Targeting Chimera (PROTAC) is a critical determinant of its efficacy. The linker, the bridge between the target-binding warhead and the E3 ligase-recruiting ligand, is a key modulator of the ternary complex formation essential for protein degradation. This guide provides a comparative analysis of the Thalidomide-5-O-C3-NH2 hydrochloride linker, a derivative of the Cereblon (CRBN) E3 ligase ligand, against other common linker classes.

While direct head-to-head studies comparing a broad spectrum of linkers on a single target are limited in publicly available literature, this guide synthesizes representative data to illuminate the impact of linker composition on PROTAC performance. The data presented herein is intended to guide researchers, scientists, and drug development professionals in the rational design of potent and selective protein degraders.

Data Presentation: A Comparative Overview of Linker Performance

The efficacy of a PROTAC is primarily assessed by its ability to induce the degradation of a target protein, quantified by the half-maximal degradation concentration (DC50) and the maximum degradation level (Dmax). The following tables summarize representative data for thalidomide-based PROTACs, offering an indirect comparison between short aliphatic linkers, such as the class this compound belongs to, and the widely used polyethylene (B3416737) glycol (PEG) linkers.

Disclaimer: The following data is compiled from multiple studies targeting different proteins and utilizing various cell lines. Therefore, this comparison should be considered illustrative of general trends rather than a direct head-to-head evaluation.

Table 1: Performance of PROTACs with Short Aliphatic/Ether Linkers

Target ProteinE3 Ligase LigandLinker TypeLinker Length (atoms)DC50 (nM)Dmax (%)Reference
BRD4ThalidomideAlkyl~10< 1> 90[1][2]
BTKThalidomideAlkyl/Ether7> 1000< 20[1]
RIPK2ThalidomidePiperazine-Alkyl~15Potent> 90[1]

Table 2: Performance of PROTACs with PEG Linkers

Target ProteinE3 Ligase LigandLinker TypeLinker Length (PEG units)DC50 (nM)Dmax (%)Reference
BRD4ThalidomidePEG3~5> 90[1]
BRD4ThalidomidePEG4~1.8> 95[1]
BTKThalidomidePEG4~2.2~97[1]
TBK1ThalidomidePEG4-83 - 29276 - 96[1]

Key Observations:

  • Linker Length is Critical: The data underscores that an optimal linker length is crucial for potent protein degradation. For some targets, shorter, more rigid linkers can be highly effective, while for others, a longer, more flexible PEG linker is required to achieve high Dmax and low DC50 values.[1]

  • Target-Dependence: The ideal linker is highly dependent on the specific target protein and the E3 ligase being recruited. A linker that is optimal for degrading one protein may be ineffective for another.[1]

  • Physicochemical Properties: PEG linkers are often employed to improve the solubility and other physicochemical properties of PROTACs, which are often large molecules that fall outside of traditional drug-like chemical space.[1]

Experimental Protocols

Detailed methodologies are essential for the accurate evaluation and comparison of different PROTAC linkers. Below are protocols for key experiments in PROTAC development.

Synthesis of this compound (Representative Protocol)

Step 1: Synthesis of 5-Hydroxythalidomide (B1239145)

  • To a solution of 3-hydroxyphthalic acid in a suitable solvent (e.g., acetic acid), add L-glutamine.

  • Heat the mixture at reflux for several hours.

  • Upon cooling, the product, 5-hydroxythalidomide, will precipitate and can be collected by filtration.

Step 2: Alkylation with a Protected Aminopropyl Linker

  • Dissolve 5-hydroxythalidomide in a polar aprotic solvent such as DMF.

  • Add a suitable base (e.g., potassium carbonate) to deprotonate the hydroxyl group.

  • Add N-(3-bromopropyl)phthalimide and heat the reaction mixture to facilitate the Williamson ether synthesis.

  • Monitor the reaction by TLC or LC-MS. Upon completion, extract the product and purify by column chromatography.

Step 3: Deprotection of the Amine

  • Dissolve the product from Step 2 in a suitable solvent such as ethanol.

  • Add hydrazine (B178648) hydrate (B1144303) and heat the mixture at reflux to cleave the phthalimide (B116566) protecting group.

  • After cooling, the phthalhydrazide (B32825) byproduct will precipitate and can be removed by filtration.

  • Acidify the filtrate with hydrochloric acid to precipitate the desired Thalidomide-5-O-C3-NH2 as its hydrochloride salt.

  • Collect the product by filtration and dry under vacuum.

Western Blotting for Protein Degradation Assessment

This is the gold-standard assay for quantifying the reduction in target protein levels.

  • Cell Culture and Treatment: Plate cells at an appropriate density and allow them to attach overnight. Treat the cells with a serial dilution of the PROTAC or a vehicle control (e.g., DMSO) for a predetermined time (e.g., 24 hours).

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE and Western Blotting: Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.

  • Immunoblotting: Block the membrane and then incubate with a primary antibody specific for the target protein, followed by an HRP-conjugated secondary antibody.

  • Detection and Analysis: Develop the blot using an enhanced chemiluminescence (ECL) substrate and capture the signal. Quantify the band intensities and normalize to a loading control (e.g., GAPDH or β-actin).

  • Data Analysis: Plot the normalized protein levels against the PROTAC concentration to determine the DC50 and Dmax values.

Ternary Complex Formation Assay (NanoBRET™)

This assay measures the PROTAC-induced formation of the ternary complex in live cells.

  • Cell Preparation: Co-transfect cells (e.g., HEK293) with plasmids expressing the target protein fused to NanoLuc® luciferase and the E3 ligase (e.g., CRBN) fused to HaloTag®.

  • Assay Plate Preparation: Seed the transfected cells into a 96-well plate.

  • Labeling and Treatment: Add the HaloTag® ligand and the NanoBRET™ substrate to the cells. Then, add the PROTAC at various concentrations.

  • Signal Detection: Measure the bioluminescence and fluorescence signals. The BRET ratio is calculated as the ratio of the acceptor emission to the donor emission.

  • Data Analysis: An increase in the BRET ratio indicates the formation of the ternary complex.

Cellular Permeability Assay (Caco-2)

This assay assesses the ability of a PROTAC to cross a cell monolayer, predicting its intestinal absorption.

  • Cell Culture: Culture Caco-2 cells on permeable filter supports for 21 days to allow for differentiation and the formation of a polarized monolayer.

  • Assay Setup: Wash the cell monolayers with pre-warmed transport buffer.

  • Permeability Measurement: Add the PROTAC solution to the apical (A) or basolateral (B) side of the monolayer. At various time points, collect samples from the opposite chamber.

  • Sample Analysis: Quantify the concentration of the PROTAC in the collected samples using LC-MS/MS.

  • Data Analysis: Calculate the apparent permeability coefficient (Papp) for both the A-to-B and B-to-A directions. An efflux ratio (Papp(B-A)/Papp(A-B)) greater than 2 suggests that the compound is a substrate of an efflux transporter.

Mandatory Visualizations

The following diagrams, created using the DOT language, illustrate key concepts and workflows in PROTAC development.

PROTAC_Mechanism cluster_cell Cellular Environment PROTAC PROTAC POI Target Protein (POI) PROTAC->POI Binds E3_Ligase CRBN E3 Ligase PROTAC->E3_Ligase Recruits Ternary_Complex Ternary Complex (POI-PROTAC-E3) POI->Ternary_Complex E3_Ligase->Ternary_Complex Ubiquitination Ubiquitination Ternary_Complex->Ubiquitination Induces Proteasome Proteasome Ubiquitination->Proteasome Marks for Degradation Degradation Proteasome->Degradation Leads to

Caption: The catalytic cycle of a thalidomide-based PROTAC.

Experimental_Workflow cluster_design Design & Synthesis cluster_evaluation In Vitro & Cellular Evaluation cluster_analysis Data Analysis Linker_Design Linker Design (e.g., Thalidomide-5-O-C3-NH2) PROTAC_Synthesis PROTAC Synthesis Linker_Design->PROTAC_Synthesis Ternary_Complex_Assay Ternary Complex Formation (e.g., NanoBRET) PROTAC_Synthesis->Ternary_Complex_Assay Degradation_Assay Protein Degradation (Western Blot) PROTAC_Synthesis->Degradation_Assay Permeability_Assay Cellular Permeability (Caco-2) PROTAC_Synthesis->Permeability_Assay DC50_Dmax Determine DC50 & Dmax Degradation_Assay->DC50_Dmax Papp Calculate Papp Permeability_Assay->Papp

Caption: Experimental workflow for PROTAC evaluation.

Linker_Comparison cluster_Alkyl Short Aliphatic/Ether Linkers cluster_PEG PEG Linkers PROTAC_Linker PROTAC Linker Alkyl_Props Properties: - More rigid - Potentially higher hydrophobicity PROTAC_Linker->Alkyl_Props e.g., Thalidomide-5-O-C3-NH2 PEG_Props Properties: - More flexible - Improved solubility PROTAC_Linker->PEG_Props e.g., PEG3, PEG4

Caption: Logical relationship between linker types.

References

A Side-by-Side Assessment of Thalidomide-5-O-C3-NH2 Hydrochloride and VHL Ligands in PROTACs: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

In the rapidly advancing field of targeted protein degradation, the strategic selection of an E3 ubiquitin ligase and its corresponding ligand is a cornerstone of successful Proteolysis Targeting Chimera (PROTAC) design. This guide provides a comprehensive, data-driven comparison between Thalidomide-5-O-C3-NH2 hydrochloride, a derivative of thalidomide (B1683933) that recruits the Cereblon (CRBN) E3 ligase, and various ligands that engage the von Hippel-Lindau (VHL) E3 ligase. This objective assessment is intended to equip researchers, scientists, and drug development professionals with the critical information needed to make informed decisions in the development of novel protein degraders.

PROTACs are heterobifunctional molecules that harness the cell's native ubiquitin-proteasome system to selectively eliminate proteins of interest.[1] They are composed of a ligand that binds the target protein, a ligand that recruits an E3 ubiquitin ligase, and a linker that connects these two moieties. The formation of a ternary complex between the target protein, the PROTAC, and the E3 ligase results in the ubiquitination of the target, marking it for degradation by the proteasome.[1] While hundreds of E3 ligases exist, CRBN and VHL have emerged as the most widely utilized in PROTAC development due to the availability of well-characterized, high-affinity small molecule ligands.[2]

Performance Comparison: CRBN vs. VHL Ligands

The effectiveness of a PROTAC is determined by a multitude of factors, including the stability and cooperativity of the ternary complex, which in turn influences the degradation potency (DC50) and the maximal level of degradation (Dmax).[2] The choice between a CRBN or VHL-based approach can significantly impact these parameters.

Below is a summary of quantitative data from studies comparing the performance of PROTACs that recruit either CRBN or VHL to degrade the same target protein, Bromodomain-containing protein 4 (BRD4). It is important to note that the specific architecture of the PROTAC, including the warhead and linker, also plays a crucial role in its overall efficacy.[3]

E3 Ligase RecruitedPROTAC ExampleTarget ProteinDC50DmaxCell LineReference
CRBN PROTAC 1BRD4< 1 nM>90%Burkitt's lymphoma (BL) cells[3]
CRBN PROTAC 4BRD4pM rangeNot specifiedMV-4-11, MOLM-13, RS4;11[3]
VHL PROTAC 17BRD4Low nM range>90%Not specified[3]

Key Observations:

  • Potency: Both CRBN and VHL-based PROTACs are capable of inducing potent, sub-nanomolar degradation of target proteins.[2][3]

  • Ligand Properties: Thalidomide-based ligands like this compound are generally smaller and possess more drug-like properties compared to the often larger, more peptide-like VHL ligands. This can be a consideration for developing orally bioavailable PROTACs.[2]

  • Cellular Context: The expression levels of CRBN and VHL can vary across different cell types and tissues, which can influence the efficacy of the respective PROTACs.[]

  • Ternary Complex Cooperativity: The stability of the ternary complex is a critical determinant of PROTAC efficiency and is not solely dependent on the binary binding affinities of the ligands.[2]

Signaling Pathways and Experimental Workflows

To understand the context of this comparison, it is essential to visualize the underlying biological pathways and the experimental workflows used to generate the comparative data.

PROTAC_Mechanism cluster_cell Cellular Environment PROTAC PROTAC POI Protein of Interest (POI) PROTAC->POI Binds E3_Ligase E3 Ubiquitin Ligase (CRBN or VHL) PROTAC->E3_Ligase Recruits Ternary_Complex Ternary Complex (POI-PROTAC-E3) POI->Ternary_Complex E3_Ligase->Ternary_Complex Ub_POI Poly-ubiquitinated POI Ternary_Complex->Ub_POI Ubiquitination Ub Ubiquitin Ub->Ternary_Complex Proteasome 26S Proteasome Ub_POI->Proteasome Recognition Degraded_POI Degraded Peptides Proteasome->Degraded_POI Degradation

Caption: General mechanism of PROTAC-mediated protein degradation.

PROTAC_Workflow cluster_synthesis Synthesis & Characterization cluster_cellular Cellular Evaluation cluster_analysis Data Analysis Synth_CRBN Synthesize CRBN-based PROTAC Binding_Assay Binding Affinity Assay (e.g., Fluorescence Polarization) Synth_CRBN->Binding_Assay Synth_VHL Synthesize VHL-based PROTAC Synth_VHL->Binding_Assay Cell_Culture Cell Culture Binding_Assay->Cell_Culture Select potent binders PROTAC_Treatment PROTAC Treatment (Dose-response) Cell_Culture->PROTAC_Treatment Western_Blot Western Blot Analysis PROTAC_Treatment->Western_Blot Proteomics Quantitative Proteomics (Selectivity) PROTAC_Treatment->Proteomics Quantification Quantify Protein Levels Western_Blot->Quantification Selectivity_Profile Determine Selectivity Profile Proteomics->Selectivity_Profile DC50_Dmax Calculate DC50 & Dmax Quantification->DC50_Dmax

Caption: Experimental workflow for comparing PROTACs.

Detailed Experimental Protocols

Synthesis of this compound

General Steps for Synthesis of Functionalized Thalidomide Derivatives:

  • Synthesis of a Substituted Phthalic Anhydride (B1165640): Start with a commercially available or synthesized phthalic anhydride derivative that has a suitable functional group for introducing the ether-linked aminopropyl chain.

  • Condensation Reaction: React the substituted phthalic anhydride with 3-aminopiperidine-2,6-dione (B110489) hydrochloride in a suitable solvent such as acetic acid or DMF, often in the presence of a base like sodium acetate, at elevated temperatures.[5]

  • Introduction of the Linker Precursor: The functional group on the phthalimide (B116566) ring is then used to attach the linker precursor. For an ether linkage, this would typically involve a Williamson ether synthesis with a protected aminopropanol (B1366323) derivative.

  • Deprotection and Salt Formation: The protecting group on the terminal amine is removed, and the final product is converted to its hydrochloride salt.

Western Blot for PROTAC-Induced Degradation

This is a fundamental assay to quantify the extent of target protein degradation.[1]

Materials:

  • Cell lines expressing the target protein

  • PROTAC compounds (CRBN- and VHL-based)

  • Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Primary antibodies against the target protein and a loading control (e.g., GAPDH, β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

Protocol:

  • Cell Seeding and Treatment: Seed cells in multi-well plates and allow them to adhere overnight. Treat the cells with a range of concentrations of the PROTACs for a specified time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).

  • Cell Lysis: Wash the cells with ice-cold PBS and then lyse them with lysis buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE and Western Blotting: Normalize the protein amounts, separate the proteins by SDS-PAGE, and transfer them to a PVDF or nitrocellulose membrane.

  • Immunoblotting: Block the membrane and then incubate with the primary antibodies overnight at 4°C. After washing, incubate with the appropriate HRP-conjugated secondary antibodies.

  • Detection and Analysis: Add the chemiluminescent substrate and visualize the protein bands using an imaging system. Quantify the band intensities using densitometry software. Normalize the target protein levels to the loading control and calculate the percentage of degradation relative to the vehicle control. From this data, generate dose-response curves to determine the DC50 and Dmax values.[1]

Fluorescence Polarization (FP) Assay for Binding Affinity

The FP assay is used to determine the binding affinity of the PROTAC to the target protein and the E3 ligase.[7][8]

Principle: The assay measures the change in the polarization of fluorescent light emitted from a small fluorescently labeled ligand (tracer) upon binding to a larger protein. The slower rotation of the larger complex results in a higher polarization value.

Protocol for Binary Binding Affinity:

  • Prepare a fluorescently labeled tracer that binds to the protein of interest (either the target protein or the E3 ligase).

  • In a microplate, add a fixed concentration of the tracer and the protein.

  • Add increasing concentrations of the unlabeled PROTAC to compete with the tracer for binding to the protein.

  • Incubate to reach equilibrium.

  • Measure the fluorescence polarization using a plate reader.

  • Plot the change in polarization against the PROTAC concentration and fit the data to a suitable binding model to determine the binding affinity (Kd or IC50).

Quantitative Proteomics for Selectivity Analysis

Mass spectrometry-based quantitative proteomics is a powerful tool to assess the global selectivity of a PROTAC.[9][10]

Protocol (using Tandem Mass Tag - TMT):

  • Cell Treatment: Treat cells with the PROTAC at a concentration that induces significant degradation of the target protein, alongside a vehicle control.

  • Protein Extraction and Digestion: Lyse the cells, extract the proteins, and digest them into peptides using an enzyme like trypsin.

  • TMT Labeling: Label the peptides from each condition with different TMT isobaric tags.

  • LC-MS/MS Analysis: Combine the labeled peptide samples and analyze them by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis: Identify and quantify the relative abundance of thousands of proteins across the different conditions. This will reveal any off-target proteins that are also degraded by the PROTAC.[9]

Conclusion

The choice between recruiting CRBN with a ligand like this compound or VHL with its specific ligands is a critical decision in PROTAC design. Both strategies have demonstrated the ability to induce potent and selective degradation of target proteins. The selection process should be guided by empirical data, considering factors such as the specific target protein, the cellular context, and the desired pharmacokinetic properties of the final PROTAC molecule. The experimental protocols detailed in this guide provide a framework for the systematic evaluation and comparison of these two prominent E3 ligase recruiters, enabling the rational design of next-generation protein degraders.

References

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of Thalidomide-5-O-C3-NH2 Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the responsible handling and disposal of potent compounds such as Thalidomide-5-O-C3-NH2 hydrochloride are critical for maintaining laboratory safety and environmental integrity. This guide offers a detailed, step-by-step framework for the proper disposal of this thalidomide (B1683933) analog, which, like its parent compound, requires cautious management due to its potential as a cytotoxic and teratogenic agent.[1][2][3] Adherence to institutional, local, state, and federal regulations is paramount throughout the entire disposal process.

Hazard Profile and Safety Precautions

Thalidomide and its derivatives are classified as hazardous substances.[2][4] Due to the toxic nature of these compounds, they pose a significant risk to those who handle them.[4] It is essential to use appropriate personal protective equipment (PPE), including gloves, gowns, and facemasks, when handling the compound and its waste.[4] All waste materials, including contaminated labware and PPE, should be treated as hazardous.[4][5]

Table 1: Hazard Summary for Thalidomide (Parent Compound)

PropertyValueSource
Molecular FormulaC₁₃H₁₀N₂O₄[6]
Known HazardsKnown human teratogen, potential for reproductive harm, toxic if swallowed, harmful in contact with skin.[1][2][3][6][2][3][6]
GHS Hazard StatementsH301 (Toxic if swallowed), H312 (Harmful in contact with skin), H360 (May damage fertility or the unborn child).[6][6]

Step-by-Step Disposal Protocol

The recommended method for the disposal of thalidomide and its analogs is high-temperature incineration by a licensed professional waste disposal service.[4][7] Landfilling or discharge into the sewerage system is strictly prohibited.[8]

1. Waste Segregation and Collection:

  • Immediate Segregation: At the point of generation, all waste contaminated with this compound must be segregated from other waste streams.[7]

  • Solid Waste: Collect all solid waste, including unused compounds, contaminated gloves, gowns, bench paper, and disposable labware, in a dedicated, leak-proof, and clearly labeled hazardous waste container.[7][9]

  • Liquid Waste: Collect liquid waste containing the compound in a separate, compatible, and sealed hazardous waste container. Do not mix with other solvent waste unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.[9]

  • Sharps Waste: Any sharps, such as needles or syringes, contaminated with the compound should be disposed of in a designated, puncture-resistant sharps container with a purple lid to indicate cytotoxic waste.[4][10]

2. Container Management:

  • Labeling: All waste containers must be clearly labeled with "Hazardous Waste," the chemical name "this compound," and appropriate hazard symbols (e.g., toxic, reproductive hazard).[7][9]

  • Storage: Store sealed waste containers in a designated, secure, and well-ventilated satellite accumulation area, away from incompatible materials.[7][9] This area should be clearly marked as a hazardous waste storage site.[9]

3. Documentation and Disposal:

  • Waste Log: Maintain a detailed log of the generated waste, including the quantity and date of accumulation.[7]

  • Professional Disposal: Contact your institution's EHS office to arrange for the pickup and disposal of the hazardous waste.[7] The waste will be transported to a licensed facility for high-temperature incineration.[4][7]

Logical Workflow for Disposal

The following diagram illustrates the decision-making process and procedural flow for the safe disposal of this compound.

cluster_0 Waste Generation cluster_1 Segregation cluster_2 Collection cluster_3 Storage & Disposal Generate Generation of Thalidomide-5-O-C3-NH2 HCl Waste IsSolid Solid Waste? Generate->IsSolid IsLiquid Liquid Waste? Generate->IsLiquid IsSharp Sharps Waste? Generate->IsSharp SolidContainer Collect in Labeled Hazardous Solid Waste Container IsSolid->SolidContainer Yes LiquidContainer Collect in Labeled Hazardous Liquid Waste Container IsLiquid->LiquidContainer Yes SharpContainer Collect in Purple-Lidded Cytotoxic Sharps Container IsSharp->SharpContainer Yes Storage Store in Secure Satellite Accumulation Area SolidContainer->Storage LiquidContainer->Storage SharpContainer->Storage EHS Contact EHS for Pickup and Disposal Storage->EHS Incineration High-Temperature Incineration by Licensed Facility EHS->Incineration

Caption: Workflow for the safe disposal of this compound.

Hypothetical Chemical Inactivation Protocol

While high-temperature incineration is the standard, a hypothetical chemical degradation protocol for small-scale laboratory use could involve oxidation. This procedure should only be performed by trained personnel in a chemical fume hood after a thorough risk assessment and with explicit approval from the institutional EHS office.

Objective: To degrade the thalidomide analog into less hazardous components.

Materials:

  • Personal Protective Equipment (PPE): Safety goggles, lab coat, chemical-resistant gloves.

  • Suitable solvent.

  • Oxidizing agent (e.g., sodium hypochlorite (B82951) solution).

  • Stir plate and stir bar.

  • pH meter or pH paper.

  • Appropriate quenching agent and neutralization buffers.

Methodology:

  • In a chemical fume hood, dissolve the this compound waste in a suitable solvent.

  • Slowly add the oxidizing agent to the solution while stirring continuously. The reaction may be exothermic, so careful and slow addition is crucial.

  • Monitor the reaction to ensure it proceeds safely.

  • After the reaction is complete, neutralize any remaining oxidizing agent with a suitable quenching agent.

  • Adjust the pH of the final solution to be within the acceptable range for aqueous waste disposal as per your institution's guidelines.

  • Dispose of the treated solution according to your institution's protocol for aqueous chemical waste.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.